molecular formula C12H11N3O3S B090724 4'-Aminoazobenzene-4-sulphonic acid CAS No. 104-23-4

4'-Aminoazobenzene-4-sulphonic acid

Cat. No.: B090724
CAS No.: 104-23-4
M. Wt: 277.30 g/mol
InChI Key: PPVRMPPLECDING-UHFFFAOYSA-N
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Description

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is a versatile chemical compound that serves as a crucial building block in scientific research, primarily as a diazo dye intermediate . Its unique structure, featuring reactive amino and diazenyl (azo) groups, allows it to participate in coupling reactions to form carbon-nitrogen bonds, enabling the synthesis of a wide array of structurally diverse azo compounds . These synthesized compounds have wide-ranging applications in the development of colorants for textiles, cosmetics, and other industrial materials. Beyond its traditional use in dye chemistry, this aniline-derived azobenzene sulfonic acid is a molecule of significant interest in the emerging field of photopharmacology . Researchers are exploring its incorporation into photoswitchable drug candidates, such as histone deacetylase inhibitors (HDACis), where the azobenzene core acts as a molecular light switch . Upon illumination with specific wavelengths of light, the molecule undergoes a reversible structural change (isomerization) between trans and cis configurations, allowing for precise, spatiotemporal control of drug activity with high precision . This capability contributes to a growing toolbox of innovative research compounds aimed at achieving localized therapeutic effects and reducing off-target side effects in biological systems.

Properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]benzenesulfonic acid
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InChI

InChI=1S/C12H11N3O3S/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18/h1-8H,13H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PPVRMPPLECDING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2491-71-6 (hydrochloride salt), 85187-24-2 (potassium salt)
Record name 4-(4-Aminophenylazo)benzenesulfonic acid
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DSSTOX Substance ID

DTXSID4041731
Record name C.I. Food Yellow 6
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Molecular Weight

277.30 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]-
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CAS No.

104-23-4
Record name 4-Aminoazobenzene-4′-sulfonic acid
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Record name 4-(4-Aminophenylazo)benzenesulfonic acid
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Record name Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]-
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Record name 4'-aminoazobenzene-4-sulphonic acid
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Record name 4-AMINOAZOBENZENE-4'-SULFONIC ACID
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Foundational & Exploratory

4'-Aminoazobenzene-4-sulphonic acid synthesis from sulfanilic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4'-Aminoazobenzene-4-sulfonic Acid from Sulfanilic Acid

Introduction

4'-Aminoazobenzene-4-sulfonic acid is an important azo dye and a key intermediate in the synthesis of other colorants and pharmaceuticals.[1][2][3] Its synthesis is a classic example of a two-stage process that is fundamental in organic chemistry: the diazotization of a primary aromatic amine followed by an azo coupling reaction. This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, quantitative data, and visual representations of the synthesis pathway starting from sulfanilic acid and coupling with aniline.

Chemical Principles

The synthesis of 4'-Aminoazobenzene-4-sulfonic acid is achieved through two primary chemical transformations: the diazotization of sulfanilic acid and the subsequent azo coupling with aniline.

Diazotization of Sulfanilic Acid

The first stage involves the conversion of the primary aromatic amine group (-NH₂) of sulfanilic acid into a diazonium salt (-N₂⁺). Sulfanilic acid (4-aminobenzenesulfonic acid) exists as a zwitterion, or internal salt, which makes it sparingly soluble in acidic solutions.[4][5] To facilitate the reaction, it is first dissolved in a basic solution, such as aqueous sodium carbonate, to form the water-soluble sodium sulfanilate.[4]

This solution is then treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures, typically between 0-5°C.[4][6] The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the amino group of the sulfanilate to form the relatively stable arenediazonium salt.[4][7]

Maintaining a low temperature is critical during this step, as diazonium salts are generally unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[4][7]

Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile that readily reacts with an activated aromatic compound—in this case, aniline—through an electrophilic aromatic substitution reaction.[8][9][10] Aniline is a suitable coupling partner because its amino group (-NH₂) is a strong activating group, which increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[11]

The substitution typically occurs at the para position relative to the activating group, where steric hindrance is minimal and electron density is high.[8][9] The azo coupling joins the two aromatic rings via an azo group (-N=N-), which forms the characteristic chromophore responsible for the compound's color.[4] The pH of the reaction medium is important; the coupling with aromatic amines is generally carried out in mildly acidic to neutral conditions.[9][12]

Experimental Protocols

The following is a representative experimental procedure for the synthesis of 4'-Aminoazobenzene-4-sulfonic acid.

Part A: Diazotization of Sulfanilic Acid
  • Preparation of Sodium Sulfanilate: In a 250 mL beaker, dissolve 4.3 g of sulfanilic acid and 1.5 g of anhydrous sodium carbonate in 50 mL of water. Warm the mixture gently to obtain a clear solution.

  • Cooling: Cool the solution to room temperature and then place it in an ice-water bath to chill to below 5°C.

  • Formation of Nitrous Acid: In a separate beaker, dissolve 1.8 g of sodium nitrite in 10 mL of water.

  • Diazotization: Slowly add the sodium nitrite solution to the cold sodium sulfanilate solution with continuous stirring, ensuring the temperature remains between 0-5°C. In a separate flask, prepare a mixture of 5 mL of concentrated hydrochloric acid and 10 g of crushed ice. Add this acidic ice mixture to the sulfanilate-nitrite solution. The diazonium salt of sulfanilic acid will precipitate as a fine white solid.[13] Keep this suspension in the ice bath for the next step.

Part B: Azo Coupling with Aniline
  • Preparation of Aniline Solution: In a 100 mL beaker, dissolve 2.3 mL of aniline in a solution of 2.5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Coupling: Slowly and with vigorous stirring, add the cold diazonium salt suspension from Part A to the aniline hydrochloride solution. Maintain the temperature below 10°C.

  • Neutralization and Precipitation: After the addition is complete, allow the mixture to stand in the ice bath for 15-20 minutes. Slowly add a 10% sodium hydroxide solution until the mixture is slightly alkaline, which will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the product with a small amount of cold water, followed by a saturated sodium chloride solution to remove impurities.

  • Drying: Dry the filter cake at approximately 80°C to obtain the final product, 4'-Aminoazobenzene-4-sulfonic acid.[14]

Quantitative Data

The efficiency and purity of the synthesis can vary based on specific reaction conditions. The table below summarizes data from various experimental procedures found in the literature.

ParameterValue/RangeNotesReference
Diazotization Temperature 0 - 5 °CCritical for preventing the decomposition of the unstable diazonium salt.[4][6]
Coupling Temperature 5 - 10 °CKept low to ensure a controlled reaction.[6]
Hydrolysis Temperature 95 - 105 °CIn some patented methods, a final hydrolysis step is performed at high temperature.[15]
Reported Purity 88.0% - 98.7%Purity is highly dependent on the purification method and the use of additives like amidosulfuric acid or urea.[14]
Reported Yield ~90% of theoreticalHigh yields are achievable under optimized conditions.[15]

Visualizations

Reaction Pathway

The overall synthesis proceeds from sulfanilic acid to the diazonium salt intermediate, which then couples with aniline to form the final product.

Reaction_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Sulfanilic_Acid Sulfanilic Acid Diazonium_Salt Arenediazonium Salt (Intermediate) Sulfanilic_Acid->Diazonium_Salt NaNO2, HCl 0-5 °C Final_Product 4'-Aminoazobenzene- 4-sulfonic acid Diazonium_Salt->Final_Product Aniline Aniline Aniline->Final_Product

Caption: Overall reaction pathway for the synthesis.

Experimental Workflow

The experimental process can be visualized as a sequence of distinct operational steps, from reagent preparation to final product isolation.

Experimental_Workflow cluster_coupling Coupling Reaction A Dissolve Sulfanilic Acid in Na2CO3 solution B Cool solution to 0-5 °C A->B C Add NaNO2 solution B->C D Add HCl/ice mixture (Forms Diazonium Salt) C->D F Combine Diazonium Salt and Aniline Solution D->F E Prepare Aniline Hydrochloride Solution E->F G Neutralize with NaOH (Precipitation) F->G H Vacuum Filtration G->H I Wash with cold water and NaCl solution H->I J Dry Product I->J

Caption: Step-by-step experimental workflow diagram.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4'-Aminoazobenzene-4-sulphonic acid. The information is curated for researchers, scientists, and professionals in drug development who require a concise and accurate summary of this compound's characteristics. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for key property determinations are provided.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁N₃O₃S[1][2]
Molecular Weight 277.30 g/mol [1][2][3]
Appearance Orange to reddish-brown powder
Melting Point >300 °C (decomposes)
Water Solubility 513-1320 mg/L at 37°C[4]
Solubility in Organic Solvents 345.945 mg/L at 20°C[5]
pKa (Predicted) -1.10 ± 0.50[4][5]
CAS Number 104-23-4[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols provide a foundation for the accurate and reproducible characterization of this compound.

Determination of Melting Point

The melting point of this compound, which is noted to decompose above 300 °C, can be determined using the capillary melting point method.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C per minute initially.

  • As the temperature approaches the expected decomposition point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the substance is observed to decompose. This may be indicated by a change in color, charring, or gas evolution.

Determination of Solubility[1][6][7][8]

This protocol describes a general method for determining the solubility of this compound in water and other solvents.

Materials:

  • This compound

  • Distilled water

  • Selected organic solvents (e.g., ethanol, acetone)

  • 5% (w/v) Sodium hydroxide solution

  • 5% (w/v) Sodium bicarbonate solution

  • 5% (v/v) Hydrochloric acid solution

  • Test tubes and rack

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 25 mg of this compound into a test tube.[6]

  • Add 0.75 mL of the desired solvent (e.g., distilled water) in small portions, shaking vigorously after each addition.[6]

  • Observe if the compound dissolves completely. If it dissolves in water, its reaction to litmus paper can be checked to determine its acidic or basic nature.[6]

  • If the compound is insoluble in water, its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl should be tested sequentially to assess its acidic or basic characteristics.[7][6]

  • The process can be repeated with various organic solvents to determine its solubility profile.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization behavior of a compound. A predicted pKa for the sulfonic acid group is -1.10, indicating a strong acid. The following is a general protocol for pKa determination.

Equipment and Reagents:

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • This compound solution of known concentration (e.g., 0.01 M)

  • Potassium chloride (KCl) solution (to maintain constant ionic strength)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution of this compound of a known concentration in a beaker.

  • Add KCl solution to maintain a constant ionic strength.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution gently.

  • For the sulfonic acid group (a strong acid), titration would typically be performed with a standardized strong base (e.g., 0.1 M NaOH).

  • Add the titrant in small, precise increments from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point. For a strong acid like a sulfonic acid, the initial pH will be low, and the equivalence point will be sharp.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Synthesis_of_4_Aminoazobenzene_4_sulphonic_acid cluster_reactants Starting Materials cluster_process Process 4-Aminoazobenzene 4-Aminoazobenzene Reaction_Vessel Reaction Vessel 4-Aminoazobenzene->Reaction_Vessel Sulfonating_Agent Sulfonating Agent (e.g., H2SO4) Sulfonating_Agent->Reaction_Vessel Sulfonation Sulfonation Reaction Reaction_Vessel->Sulfonation Product 4'-Aminoazobenzene- 4-sulphonic acid Sulfonation->Product

Synthesis of this compound.

pKa_Determination_Workflow Start Start Prepare_Sample Prepare Sample Solution (Known Concentration) Start->Prepare_Sample Calibrate_pH_Meter Calibrate pH Meter Prepare_Sample->Calibrate_pH_Meter Titration_Setup Set up Titration Apparatus Calibrate_pH_Meter->Titration_Setup Perform_Titration Perform Potentiometric Titration (Add Titrant in Increments) Titration_Setup->Perform_Titration Record_Data Record pH vs. Volume of Titrant Perform_Titration->Record_Data Plot_Data Plot Titration Curve (pH vs. Volume) Record_Data->Plot_Data Determine_pKa Determine pKa from Half-Equivalence Point Plot_Data->Determine_pKa End End Determine_pKa->End

Workflow for pKa Determination.

References

4'-Aminoazobenzene-4-sulphonic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Aminoazobenzene-4-sulphonic acid

Introduction

This compound (CAS No: 104-23-4) is an organic compound that belongs to the family of azo dyes.[1] It is characterized by the presence of an azobenzene backbone, substituted with both an amino (-NH₂) and a sulphonic acid (-SO₃H) functional group. This dual functionality imparts unique chemical properties to the molecule, making it a crucial intermediate in the synthesis of a wide range of azo dyes used in industries such as textiles, inks, and paints.[1][2] While its primary application lies in color chemistry, it is also noted for its use in other chemical and research applications.[2] This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and known applications, targeted towards researchers, scientists, and professionals in drug development and chemical sciences.

Chemical Structure

The molecular structure consists of two benzene rings connected by a diazo bridge (-N=N-). An amino group is attached to one phenyl ring at the 4' position, and a sulphonic acid group is attached to the other phenyl ring at the 4 position.

Molecular Formula: C₁₂H₁₁N₃O₃S[3][4]

Molecular Weight: 277.30 g/mol [3][4]

CAS Number: 104-23-4[3][4]

Synonyms: 4-((4-aminophenyl)azo)-benzenesulfonic acid, p-Aminoazobenzene-4′-Sulfonic Acid, 4-(4-Amino-phenylazo)-benzenesulfonic acid.[5]

Physicochemical and Computed Properties

The properties of this compound are summarized in the tables below. These data are essential for understanding its behavior in various chemical and biological systems.

Physical Properties
PropertyValueReference(s)
Appearance Light orange-red to dark red crystalline powder[3][5]
Melting Point >300 °C (decomposes)[3]
Water Solubility 513 - 1320 mg/L at 37 °C[6][7]
Density ~1.38 g/cm³ (estimate)[6][7]
Computed Properties
PropertyValueReference(s)
XLogP3 2.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 3
Topological Polar Surface Area 114 Ų
Heavy Atom Count 19

Synthesis of this compound

The industrial preparation of this compound is typically achieved through the diazotization of sulphanilic acid, followed by an azo coupling reaction with aniline under controlled acidic conditions.[3] An alternative patented method involves the hydrolysis of an intermediate compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from a patented manufacturing process which involves the acid hydrolysis of the sodium salt of the omega-sulphonic acid of 4-methyl-amino-azo-benzene-4'-sulphonic acid.

Materials:

  • The sodium salt of the omega-sulphonic acid of 4-methyl-amino-azo-benzene-4'-sulphonic acid

  • Concentrated hydrochloric acid (HCl) or sulphuric acid (H₂SO₄)

  • Water

Procedure:

  • Prepare a solution of a non-oxidizing mineral acid (e.g., hydrochloric acid). The concentration should be approximately 3 to 20 moles of acid per mole of the starting material to be hydrolyzed.

  • Heat the acid solution to a temperature between 95 °C and 105 °C.

  • Slowly add the sodium salt of the omega-sulphonic acid of 4-methyl-amino-azo-benzene-4'-sulphonic acid to the heated acid solution while maintaining vigorous stirring.

  • Maintain the temperature of the reaction mixture within the 95 °C to 105 °C range. The progress of the hydrolysis reaction is monitored until the formation of this compound is complete.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the resulting precipitate using suction filtration.

  • Wash the filter cake thoroughly with water to remove any remaining acid and soluble impurities.

  • Dry the purified product at 80 °C to obtain this compound as a powder.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation Acid_Solution Prepare HCl or H₂SO₄ Solution Heating Heat Acid to 95-105 °C Acid_Solution->Heating 1 Add_Reactant Add Starting Material (Omega-sulphonic acid salt) Heating->Add_Reactant 2 Hydrolysis Maintain Temperature for Hydrolysis Add_Reactant->Hydrolysis 3 Cooling Cool to Room Temperature Hydrolysis->Cooling 4 Precipitation Precipitation of Product Cooling->Precipitation 5 Filtration Filter Precipitate Precipitation->Filtration 6 Washing Wash with Water Filtration->Washing 7 Drying Dry at 80 °C Washing->Drying 8 Final_Product Final Product: This compound Drying->Final_Product 9

Caption: Workflow for the synthesis of this compound via acid hydrolysis.

Applications

Dye Intermediate

The primary and most significant application of this compound is as a diazo component in the synthesis of other azo dyes.[1][2] Its reactive amino group can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors with good fastness properties, making them suitable for textiles, leather, paper, and printing inks.[1][3]

Biological and Analytical Applications

As a dye, this compound and its derivatives are used in various biological experiments.[5][8] These applications are generally broad, including observing cellular structures, tracking biomolecules, and studying tissue pathology.[8] However, specific protocols or its use as a probe for particular biological targets are not well-documented in publicly available literature. It has also been noted for potential use as a reagent for metal ion detection due to its ability to form colored complexes.[3]

Environmental Applications

There is interest in using this compound in the field of environmental remediation, specifically in photocatalytic wastewater treatment processes.[9] As a stable azo dye, it can serve as a model compound for studying the efficacy of advanced oxidation processes in degrading persistent organic pollutants in water.

Logical Relationship of Applications

Applications cluster_chem Chemical Industry cluster_res Research & Development Core This compound Dye_Intermediate Dye Intermediate Core->Dye_Intermediate Primary Use Analytical Analytical Reagent (Metal Ion Detection) Core->Analytical Environmental Environmental Studies (Photocatalysis Model) Core->Environmental Biological Biological Stain (General Histology) Core->Biological Azo_Dyes Azo Dyes (Textiles, Inks) Dye_Intermediate->Azo_Dyes

References

Technical Guide: Solubility of 4'-Aminoazobenzene-4-sulphonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminoazobenzene-4-sulphonic acid is an azo dye containing both a primary amine and a sulfonic acid group. These functional groups play a significant role in determining its physical and chemical properties, most notably its solubility profile. The sulfonic acid moiety, being highly polar and capable of forming strong hydrogen bonds, generally imparts aqueous solubility. Conversely, the azobenzene core possesses a degree of nonpolar character. This amphiphilic nature results in a varied solubility profile across different organic solvents.

This technical guide provides an overview of the available solubility data for this compound and a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative data across a wide range of organic solvents in published literature, a standardized experimental approach is essential for researchers to ascertain solubility in their specific solvent systems.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a broad spectrum of individual organic solvents is not extensively documented in readily available scientific literature. However, general solubility information has been reported and is summarized in the table below.

Solvent ClassSolventTemperature (°C)Solubility (mg/L)
Aqueous Water37513 - 1320
Organic Solvents General20345.945

Note: The value for "Organic Solvents" is a general figure and does not specify the individual solvent.

Predicted Solubility Behavior

Based on the molecular structure of this compound, a qualitative prediction of its solubility in different classes of organic solvents can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the sulfonic acid and amino groups, suggesting a higher likelihood of solubility compared to nonpolar solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can interact with the polar functional groups of the molecule, and good solubility is often observed for similar compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the sulfonic acid group, the solubility in nonpolar solvents is expected to be very low.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

4.1 Materials and Equipment

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2 Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the subsequent analysis.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

Logical Relationship of Solubility Factors

G Factors Influencing Solubility Solute This compound (Solute Properties) Interactions Solute-Solvent Interactions Solute->Interactions Lattice Crystal Lattice Energy (Solute-Solute) Solute->Lattice Solvent Organic Solvent (Solvent Properties) Solvent->Interactions Cavitation Solvent Cavity Formation (Solvent-Solvent) Solvent->Cavitation Solubility Solubility Interactions->Solubility Lattice->Solubility Cavitation->Solubility G Shake-Flask Method Workflow start Start prep Prepare Saturated Solution (Excess solid + Solvent) start->prep equilibrate Equilibrate (24-72h at constant T) prep->equilibrate separate Phase Separation (Centrifuge & Filter) equilibrate->separate quantify Quantify Concentration (HPLC or UV-Vis) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Spectral Characteristics of 4'-Aminoazobenzene-4-sulphonic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 4'-Aminoazobenzene-4-sulphonic acid, an important azo dye intermediate. The document summarizes available spectral data, outlines experimental protocols for its analysis, and provides visualizations of its chemical structure and a general experimental workflow. Due to the limited availability of specific published spectral data for this exact compound, this guide also incorporates data from closely related compounds and general principles of spectroscopy for azo dyes to provide a comprehensive resource.

Introduction

This compound (CAS No. 104-23-4) is an organic compound with the molecular formula C₁₂H₁₁N₃O₃S.[1][2] It serves as a key intermediate in the synthesis of a variety of azo dyes.[1] Understanding its spectral properties is crucial for quality control, structural elucidation, and for predicting the photophysical properties of the dyes derived from it. This guide covers its characteristics as determined by Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Chemical Structure

The chemical structure of this compound is foundational to understanding its spectral properties. The molecule contains a trans-azobenzene core, which is the primary chromophore, substituted with an amino group (-NH₂) and a sulphonic acid group (-SO₃H) at the 4' and 4 positions, respectively.

Caption: Chemical Structure of this compound.

Spectral Data

The following tables summarize the expected spectral data for this compound based on data from related compounds and general spectroscopic principles.

UV-Visible Spectroscopy

The UV-Vis spectrum of azo dyes is characterized by strong absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions of the azobenzene chromophore. The position and intensity of these bands are sensitive to substitution and the solvent environment.

Spectral ParameterExpected ValueReference/Note
λmax (π→π)~350-400 nmBased on data for similar aminoazobenzene derivatives.
λmax (n→π)~420-450 nmThis band is often a shoulder on the more intense π→π* band.
Molar Absorptivity (ε) High for π→π* transitionSpecific values are not readily available in the literature.
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key expected vibrational frequencies for this compound are listed below.

Wavenumber (cm⁻¹)AssignmentIntensityReference/Note
3450-3300N-H stretching of the primary amine (-NH₂)Medium, two bandsCharacteristic for primary aromatic amines.[3][4]
1630-1580N-H bending of the primary amine (-NH₂)MediumMay overlap with aromatic C=C stretching.[5]
~1600, ~1480C=C stretching of the aromatic ringsMedium to StrongTypical for substituted benzene rings.
~1450N=N stretching of the azo groupWeak to MediumOften weak in symmetric azo compounds, but observable.[6][7]
1350-1342, 1165-1150Asymmetric and Symmetric S=O stretching of the sulphonic acid group (-SO₃H)StrongCharacteristic strong absorptions for sulfonates.[8]
1082, 1002O=S=O stretching of the sulphonic acid groupStrongFurther confirmation of the sulfonic acid group.[9]
1342-1266C-N stretching of the aromatic amineStrong[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed structural elucidation. While a complete, assigned spectrum for this compound is not available, the expected chemical shifts can be predicted based on the analysis of its precursors, such as 4-aminobenzenesulfonic acid, and general principles of NMR for aromatic compounds.

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityAssignmentReference/Note
6.8 - 7.0DoubletProtons ortho to -NH₂Based on data for 4-aminobenzenesulfonic acid.[10]
7.6 - 7.8DoubletProtons meta to -NH₂Based on data for 4-aminobenzenesulfonic acid.[10]
7.7 - 7.9DoubletProtons ortho to -SO₃HExpected to be downfield due to the electron-withdrawing effect.
7.9 - 8.1DoubletProtons meta to -SO₃HExpected to be the most downfield aromatic protons.
~5.0Broad Singlet-NH₂ protonsChemical shift can vary depending on solvent and concentration.
10-12Broad Singlet-SO₃H protonOften not observed due to exchange with deuterated solvents.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)AssignmentReference/Note
~114Carbons ortho to -NH₂Based on data for related aromatic amines.
~130Carbons meta to -NH₂
~122Carbons ortho to -SO₃H
~131Carbons meta to -SO₃H
~145Carbon attached to -SO₃H
~150Carbon attached to -NH₂

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not widely published. However, the following are generalized procedures that can be adapted for its characterization.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water). The concentration should be in the micromolar range to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in a quartz cuvette.

    • Record the absorption spectrum of the sample solution from approximately 200 to 700 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid State):

    • KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the presence of both amino and sulphonic acid groups.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignment of all proton and carbon signals.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectral characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Interpretation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve grind Grind with KBr start->grind uv_vis UV-Vis Spectroscopy dissolve->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr ir IR Spectroscopy grind->ir process_uv Identify λmax uv_vis->process_uv process_nmr Assign Chemical Shifts nmr->process_nmr process_ir Assign Vibrational Frequencies ir->process_ir structure Structural Elucidation and Characterization process_uv->structure process_nmr->structure process_ir->structure

Caption: General workflow for spectral analysis.

Conclusion

This technical guide has summarized the key spectral characteristics of this compound. While specific, comprehensive published data for this molecule is limited, by combining information from related compounds and fundamental spectroscopic principles, a detailed profile can be established. The provided data tables, experimental protocols, and workflow diagrams serve as a valuable resource for researchers and professionals working with this and similar azo dye intermediates. Further experimental work is encouraged to fully characterize this compound and contribute to the public body of scientific knowledge.

References

discovery and history of 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery and History of 4'-Aminoazobenzene-4-sulphonic acid

Introduction

This compound, a significant compound in the realm of synthetic chemistry, serves as a cornerstone in the production of azo dyes.[1] Its discovery and development are intrinsically linked to the pioneering work on diazotization reactions in the 19th century, which revolutionized the dye industry. This guide provides a comprehensive overview of the historical context, key scientific breakthroughs, and the experimental protocols that defined this crucial chemical intermediate. For researchers and professionals in drug development and chemical synthesis, understanding the origins and chemistry of this compound offers valuable insights into the broader field of aromatic chemistry and colorant technology.

Historical Context and Discovery

The journey to synthesizing this compound begins with the groundbreaking work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that converts a primary aromatic amine into a diazonium salt.[2][3][4][5][6] This discovery was monumental, as these highly reactive diazonium salts could then be coupled with other aromatic compounds to form azo compounds, characterized by the -N=N- functional group. This reaction became the bedrock of the synthetic dye industry.[5]

The synthesis of this compound itself is a direct application of Griess's discovery, involving two key precursors: sulphanilic acid and aniline. Sulphanilic acid (4-aminobenzenesulfonic acid) is an off-white solid produced by the sulfonation of aniline with concentrated sulfuric acid.[7][8] This process involves heating aniline with sulfuric acid, which leads to the formation of phenylsulfamic acid as an intermediate that subsequently rearranges to the final product.[8]

The creation of this compound is achieved through the diazotization of sulphanilic acid, followed by a coupling reaction with an aniline derivative. This process yields a stable azo dye intermediate that has been instrumental in the development of a wide spectrum of colorants for textiles, inks, and paints.[1]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing key physicochemical properties for reference.

PropertyValueSource
Chemical Formula C₁₂H₁₁N₃O₃S[9][10][11]
Molecular Weight 277.30 g/mol [9][10][11]
CAS Number 104-23-4[10][11]
Appearance White powder with a faint purple tinge to grayish-white flat crystals (for the precursor, sulphanilic acid). The final product's color can range from pale yellow to orange to dark green.[12][13]
Solubility (Sulphanilic Acid) Slowly soluble in water (approx. 1% at 20°C); Insoluble in ethanol and ether.[12]
IUPAC Name 4-[(4-aminophenyl)diazenyl]benzenesulfonic acid[10]

Key Experimental Protocols

The synthesis of this compound relies on well-established organic chemistry principles. Below are detailed methodologies for its preparation, reflecting both historical and more refined industrial processes.

Synthesis of the Precursor: Sulphanilic Acid from Aniline

The primary method for producing sulphanilic acid is through the sulfonation of aniline.[7][8][14]

Protocol:

  • Reactant Preparation: 10 grams of freshly distilled aniline is placed in a 250 mL round-bottom flask.[15]

  • Sulfonation: 20 mL of concentrated sulfuric acid is carefully added to the aniline.[15]

  • Heating: The mixture is heated in an oil bath at a temperature of 180-190°C for approximately one hour.[15] This reaction proceeds through a phenylsulfamic acid intermediate.[7]

  • Precipitation: After heating, the reaction mixture is allowed to cool to room temperature. It is then poured into 100 mL of cold water with stirring, which causes the crude sulphanilic acid to precipitate as a gray crystalline mass.[15]

  • Purification: The crude product is collected via suction filtration and washed with ice-cold water to remove impurities.[15] Further purification can be achieved by recrystallization.

Synthesis of this compound via Diazotization and Coupling

This protocol outlines the core process for producing the target compound.

Protocol:

  • Diazotization of Sulphanilic Acid:

    • A solution of sulphanilic acid (2.8 mmol) and sodium carbonate (0.13 g) in 5 mL of water is prepared by heating until clear.

    • A separate solution of sodium nitrite (0.2 g) in 1 mL of water is prepared.

    • The sodium nitrite solution is added to the sulphanilic acid solution.

    • This mixture is then added to approximately 0.5 mL of concentrated HCl in an ice-water bath to form the diazonium salt precipitate.

  • Coupling Reaction:

    • Historically, the diazonium salt suspension is coupled with an appropriate aniline derivative. A 1937 patent by Du Pont describes a method where p-diazo-benzene sulphonate is coupled with an alkyl-aniline-omega-sodium-sulphonate in a sodium acetate solution.[16]

    • The resulting intermediate is then hydrolyzed to form 4-amino-azo-benzene-4'-sulphonic acid by adding the coupling suspension to a hot solution of a non-oxidizing mineral acid, such as hydrochloric acid, at a temperature of about 95°C to 100°C.[16]

  • Product Isolation:

    • The final product precipitates from the acidic solution upon cooling.

    • It is then filtered, washed with water to remove any remaining acid, and dried.[16]

Visualizations

The following diagrams illustrate the key chemical pathways and historical relationships involved in the discovery and synthesis of this compound.

Synthesis_Pathway Aniline Aniline SulphanilicAcid Sulphanilic Acid Aniline->SulphanilicAcid Sulfonation (180°C) SulfuricAcid Conc. H₂SO₄ SulfuricAcid->SulphanilicAcid DiazoniumSalt Diazonium Salt of Sulphanilic Acid SulphanilicAcid->DiazoniumSalt NaNO2_HCl NaNO₂ / HCl (0-5°C) NaNO2_HCl->DiazoniumSalt Diazotization FinalProduct 4'-Aminoazobenzene- 4-sulphonic acid DiazoniumSalt->FinalProduct Aniline_Coupling Aniline Aniline_Coupling->FinalProduct Azo Coupling

Caption: Synthesis pathway of this compound.

Griess_Discovery_Logic Griess Peter Griess (1858) Diazotization Discovery of Diazotization Reaction Griess->Diazotization AzoCoupling Development of Azo Coupling Diazotization->AzoCoupling AzoDyes Birth of Azo Dye Industry AzoCoupling->AzoDyes TargetCompound Synthesis of This compound AzoDyes->TargetCompound

Caption: Logical flow from Griess's discovery to the synthesis of specific azo dyes.

Experimental_Workflow start Step 1: Sulfonation reactants1 Aniline + Conc. H₂SO₄ Heat to 180-190°C start->reactants1 intermediate1 Sulphanilic Acid (Crude) reactants1->intermediate1 step2 Step 2: Diazotization intermediate1->step2 reactants2 Sulphanilic Acid + NaNO₂ + HCl Cool to 0-5°C step2->reactants2 intermediate2 Diazonium Salt Solution reactants2->intermediate2 step3 Step 3: Azo Coupling & Hydrolysis intermediate2->step3 reactants3 Diazonium Salt + Aniline Derivative Heat in Acid (95-100°C) step3->reactants3 final_product Final Product: This compound reactants3->final_product

Caption: General experimental workflow for the synthesis process.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4'-Aminoazobenzene-4-sulphonic acid. By examining the thermal behavior of its constituent molecular fragments—sulfanilic acid and 4-aminoazobenzene—and related azo dyes, this document outlines the expected decomposition pathway, thermal transition temperatures, and resulting byproducts.

Introduction

This compound is an organic compound that belongs to the family of azo dyes. Its molecular structure incorporates both an amino-functionalized azobenzene core and a sulfonic acid group. The thermal stability of this compound is a critical parameter for its application in various fields, including as a dye and in potential pharmaceutical applications, as it dictates its processing, storage, and safety limitations. Understanding its decomposition mechanism is essential for predicting its behavior under thermal stress and identifying potential degradation products.

Predicted Thermal Decomposition Profile

The decomposition is anticipated to occur in a multi-stage process. The initial stage likely involves the desulfonation of the sulfonic acid group, followed by the cleavage of the azo bond at higher temperatures.

Table 1: Summary of Predicted Thermal Decomposition Data

ParameterPredicted Value/Range for this compoundBasis for Prediction
Decomposition Onset (TGA) ~280 - 300 °CBased on the decomposition of sulfanilic acid, which begins around 288 °C[1][2][3]. This is expected to be the initial, lower-temperature decomposition event.
Major Weight Loss Step 1 ~288 °C - 350 °CCorresponds to the loss of the sulfonic acid group as sulfur oxides (SOx) and water[3][4][5].
Major Weight Loss Step 2 > 350 °CCorresponds to the cleavage of the azo bond and fragmentation of the aromatic rings, based on the decomposition of 4-aminoazobenzene, which occurs above 350°C[6][7]. This stage would result in the release of nitrogen gas and various aromatic fragments.
DSC Events Endothermic peak ~288 °C, followed by exothermic eventsThe initial desulfonation is likely an endothermic process. The subsequent cleavage of the azo bond and fragmentation of the molecule are expected to be exothermic.
Primary Gaseous Products SO₂, SO₃, H₂O, N₂, various aromatic aminesDerived from the decomposition of the sulfonic acid group (SOx, H₂O)[3][4][5], the azo group (N₂)[8], and the aromatic backbone (anilines, etc.)[8].

Experimental Protocols for Thermal Analysis

To validate the predicted thermal profile, the following standard experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature-dependent mass loss of the compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A 5-10 mg sample of finely ground this compound is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heating Rate: A linear heating rate of 10 °C/min is typically employed.

    • Temperature Range: Ambient to 600 °C.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperatures of maximum weight loss for each stage. The derivative of the TGA curve (DTG) is used to pinpoint the temperatures of the fastest decomposition rates.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A 2-5 mg sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: Ambient to 400 °C (or up to the final decomposition temperature determined by TGA).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to phase transitions and decomposition events.

Visualizing the Process

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Grinding Grind to Fine Powder Sample->Grinding Weighing_TGA Weigh 5-10 mg for TGA Grinding->Weighing_TGA Weighing_DSC Weigh 2-5 mg for DSC Grinding->Weighing_DSC TGA TGA Analysis (10°C/min, N2 atmosphere) Weighing_TGA->TGA DSC DSC Analysis (10°C/min, N2 atmosphere) Weighing_DSC->DSC TGA_Curve TGA Curve (Mass Loss vs. Temp) TGA->TGA_Curve DSC_Thermogram DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Thermogram Decomposition_Profile Determine Decomposition Stages & Temperature Ranges TGA_Curve->Decomposition_Profile Thermal_Events Identify Endothermic/Exothermic Events DSC_Thermogram->Thermal_Events Final_Report Comprehensive Thermal Stability Report Decomposition_Profile->Final_Report Thermal_Events->Final_Report

Experimental workflow for thermal analysis.

4.2. Proposed Decomposition Pathway

The following diagram illustrates the proposed signaling pathway for the thermal decomposition of this compound.

G cluster_step1 Step 1: Desulfonation (~288-350°C) cluster_step2 Step 2: Azo Bond Cleavage (>350°C) cluster_products Final Products A This compound B 4-Aminoazobenzene A->B Heat C SO3 + H2O (from crystal water or intermolecularly) A->C Heat D Nitrogen Gas (N2) B->D Higher Heat E Aromatic Radicals (e.g., aminophenyl radical, phenyl radical) B->E Higher Heat F Aniline, Diaminobenzene, etc. E->F Recombination/Abstraction G Char Residue E->G Polymerization/Condensation

Proposed thermal decomposition pathway.

Conclusion

While direct experimental data for this compound is limited, a comprehensive thermal stability and decomposition profile can be reliably predicted. The decomposition is expected to initiate with the loss of the sulfonic acid group at approximately 288 °C, followed by the cleavage of the azo bond at temperatures exceeding 350 °C. The primary decomposition products are anticipated to be sulfur oxides, water, nitrogen gas, and a mixture of aromatic amines and other fragments. The provided experimental protocols offer a clear path for the empirical validation of this predicted behavior. This guide serves as a foundational resource for researchers and professionals requiring a detailed understanding of the thermal properties of this compound.

References

A Technical Guide to the Fluorescence Quantum Yield of 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of 4'-Aminoazobenzene-4-sulphonic acid, with a focus on the determination of its fluorescence quantum yield. While this compound is a widely utilized dye intermediate, its intrinsic fluorescence characteristics are not extensively documented in publicly available literature.[1][2] This is characteristic of many azobenzene derivatives, which typically exhibit very low to negligible fluorescence due to the efficient non-radiative decay pathway of E/Z photoisomerization. This guide outlines the theoretical background, detailed experimental protocols for measurement, and data presentation structures necessary for a thorough investigation of this compound's fluorescence quantum yield.

Theoretical Background: Fluorescence of Azobenzenes

Azobenzene and its derivatives are well-known for their photochromic properties, undergoing a reversible isomerization between the thermally stable trans (E) and the metastable cis (Z) forms upon irradiation with light. This isomerization process is an extremely efficient de-excitation pathway, meaning that absorbed photon energy is primarily dissipated through molecular motion rather than being re-emitted as fluorescence. Consequently, most simple azobenzenes are considered non-fluorescent.

However, fluorescence can be induced in azobenzene derivatives by strategically modifying their chemical structure to inhibit the isomerization process.[3] The introduction of bulky substituents or the formation of coordination complexes can impart rigidity to the molecule, which in turn suppresses the conformational changes required for isomerization and opens up radiative decay pathways.[3] For instance, certain boron-substituted azobenzenes have been shown to exhibit intense fluorescence with high quantum yields.[3][4] The presence of an electron-donating amino group at the 4'-position in this compound could potentially influence its photophysical properties.[4] A definitive determination of its fluorescence efficiency, however, necessitates experimental measurement.

Quantitative Data Presentation

As no specific fluorescence quantum yield (Φf) values for this compound are readily available in the literature, the following tables are presented as templates for researchers to populate with their own experimental data. This structured format allows for clear and comparative presentation of results.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Absorbance at λexIntegrated Fluorescence IntensityFluorescence Quantum Yield (Φf)
e.g., Ethanol
e.g., Water
e.g., DMSO
e.g., Solid State (Powder)

Table 2: Reference Standard Properties for Relative Quantum Yield Measurement

Standard CompoundSolventKnown Quantum Yield (Φf,R)Excitation Wavelength (λex, nm)Absorbance at λexIntegrated Fluorescence Intensity
e.g., Quinine Sulfate0.1 M H₂SO₄0.54
e.g., Fluorescein0.1 M NaOH0.90

Experimental Protocols

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined by either relative or absolute methods.

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

  • This compound

  • Fluorescence standard (e.g., quinine sulfate, fluorescein)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a monochromatic light source and a photon-counting detector

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the this compound (sample) and the chosen fluorescence standard in the desired solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Note the absorbance value at the excitation wavelength for each solution.

  • Measure Fluorescence Spectra:

    • Set the spectrofluorometer to the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each of the sample and standard solutions. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.

    • Record the spectrum of the pure solvent (blank) under the same conditions.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensities of the sample and standard solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φf,S) is calculated using the following equation:

      Φf,S = Φf,R × (mS / mR) × (nS² / nR²)

      where:

      • Φf,R is the quantum yield of the reference standard.

      • mS and mR are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

      • nS and nR are the refractive indices of the sample and reference solutions (if different solvents are used).

For solid samples, an integrating sphere is used to collect all emitted and scattered light, allowing for a direct measurement of the quantum yield.[5][6][7][8][9]

Materials and Equipment:

  • This compound (powder form)

  • Spectrofluorometer equipped with an integrating sphere accessory[7]

  • Powder sample holder

Procedure:

  • System Calibration: Calibrate the spectrofluorometer and integrating sphere system according to the manufacturer's instructions to correct for the wavelength-dependent response of the detector and sphere coating.[10][11]

  • Measure Incident Light (Reference Scan):

    • Place an empty sample holder or a reference material (e.g., BaSO₄ powder) inside the integrating sphere.

    • Scan through the excitation wavelength range. This measurement captures the spectrum of the excitation lamp (Lₐ).[9]

  • Measure Sample:

    • Place the powder sample of this compound in the sample holder and position it inside the integrating sphere.

    • Irradiate the sample with monochromatic light at the desired excitation wavelength.

    • Record the full spectrum, which will include the scattered excitation light (Lₑ) and the fluorescence emission (Eₑ).[9]

  • Data Analysis:

    • The quantum yield is calculated by the instrument's software based on the following principle:

      Φf = (Number of emitted photons) / (Number of absorbed photons) = Eₑ / (Lₐ - Lₑ)

      where:

      • Eₑ is the integrated intensity of the fluorescence emission spectrum.

      • Lₐ is the integrated intensity of the excitation light from the reference scan.

      • Lₑ is the integrated intensity of the scattered excitation light from the sample scan.

Visualizations

The following diagrams illustrate the logical workflow for determining the fluorescence quantum yield.

Experimental_Workflow_Relative_Method Workflow for Relative Quantum Yield Measurement cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Stock Solution dilute_sample Create Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution dilute_std Create Standard Dilutions (Abs < 0.1) prep_std->dilute_std measure_abs_sample Measure Absorbance of Sample Dilutions dilute_sample->measure_abs_sample measure_abs_std Measure Absorbance of Standard Dilutions dilute_std->measure_abs_std measure_fluor_sample Measure Fluorescence of Sample Dilutions measure_abs_sample->measure_fluor_sample measure_fluor_std Measure Fluorescence of Standard Dilutions measure_abs_std->measure_fluor_std integrate_fluor Integrate Fluorescence Spectra measure_fluor_sample->integrate_fluor measure_fluor_std->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calc_qy Calculate Quantum Yield using Comparative Formula plot_data->calc_qy result Final Quantum Yield (Φf) calc_qy->result

Caption: Workflow for Relative Quantum Yield Measurement.

Experimental_Workflow_Absolute_Method Workflow for Absolute Quantum Yield Measurement (Integrating Sphere) cluster_setup Setup & Calibration cluster_measurement Measurement Steps cluster_calculation Data Processing setup_sphere Install Integrating Sphere in Spectrofluorometer calib Perform System Calibration setup_sphere->calib ref_scan Reference Scan: Measure Excitation Light (Empty Sphere) calib->ref_scan sample_scan Sample Scan: Measure Scattered & Emitted Light ref_scan->sample_scan sample_prep Load Powder Sample into Holder sample_prep->sample_scan integrate_spectra Integrate Emission and Scatter Regions sample_scan->integrate_spectra calc_abs_qy Calculate Quantum Yield from Photon Counts integrate_spectra->calc_abs_qy result Absolute Quantum Yield (Φf) calc_abs_qy->result

Caption: Workflow for Absolute Quantum Yield Measurement.

References

An In-depth Technical Guide on the Toxicological Data of 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public toxicological information for 4'-Aminoazobenzene-4-sulphonic acid. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation requires access to proprietary data, which is not publicly available.

Executive Summary

This compound (CAS No. 104-23-4) is an azo dye intermediate. The publicly available toxicological data for this specific compound is limited. Most information is derived from Safety Data Sheets (SDS) and general knowledge of the toxicology of azo dyes. The primary toxicological concern for azo dyes is their potential for metabolic cleavage of the azo bond to form aromatic amines, some of which are known to be carcinogenic and/or mutagenic. The presence of a sulfonic acid group in this compound is generally considered to reduce its toxicity compared to its non-sulfonated parent compound, 4-aminoazobenzene, by increasing its water solubility and facilitating its excretion. However, a complete toxicological profile with detailed quantitative data from studies on this compound is not available in the public domain.

Physicochemical Properties

PropertyValueReference
CAS Number104-23-4[1]
Molecular FormulaC12H11N3O3S[2]
Molecular Weight277.3 g/mol [2]
AppearanceOrange to brown powder[3]
SolubilitySoluble in water[4]

Toxicological Data

Acute Toxicity

The compound is classified as "Acute toxicity - Category 4, Oral" with the hazard statement "H302 Harmful if swallowed"[1][5]. No specific oral LD50 value for this compound has been identified.

Data on Related Compounds:

CompoundCAS No.SpeciesRouteLD50Reference
4-Aminoazobenzene60-09-3RatOral1450 mg/kg
C.I. Acid Yellow 9101-50-8RatIntraperitoneal2000 mg/kg[6]
Skin and Eye Irritation

The sodium salt of this compound (CAS No. 2491-71-6) is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2)[7]. It may also cause respiratory irritation[7].

Carcinogenicity, Mutagenicity, and Genotoxicity

There is no specific data available for the carcinogenicity, mutagenicity, or genotoxicity of this compound in the public domain. However, the toxicology of azo dyes is closely linked to their metabolism.

General Information on Azo Dyes:

  • Azo dyes themselves are not always carcinogenic, but their metabolic products, aromatic amines, can be[8].

  • The reductive cleavage of the azo bond, often by intestinal microflora, can release these aromatic amines[8].

  • The parent compound, 4-aminoazobenzene, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[9].

  • Sulfonation of azo dyes generally decreases their toxicity by increasing their water solubility and promoting their excretion, which can reduce the absorption of the dye and its metabolites[10]. It has been demonstrated that sulfonated aromatic aminosulphonic acids generally have no or very low genotoxic potential[11].

Metabolism

The metabolism of azo dyes is a critical factor in their toxicological assessment. The primary metabolic pathway is the reductive cleavage of the azo linkage (-N=N-).

cluster_0 Metabolic Pathway of Azo Dyes Azo_Dye Azo Dye (e.g., this compound) Aromatic_Amines Aromatic Amines (e.g., Sulfanilic acid and p-Phenylenediamine) Azo_Dye->Aromatic_Amines Azo Reductase (Intestinal Microbiota, Liver)

Figure 1: General metabolic pathway of azo dyes.

For this compound, reductive cleavage would be expected to yield sulfanilic acid and p-phenylenediamine. While sulfanilic acid is considered to have low toxicity, p-phenylenediamine is a known sensitizer and has other health concerns.

Experimental Protocols

No detailed experimental protocols for toxicological studies on this compound are available in the public literature. Toxicological testing of chemicals is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

cluster_1 Hypothetical Toxicological Assessment Workflow Test_Substance Test Substance (this compound) Acute_Toxicity Acute Toxicity (OECD 423, 402, 403) Test_Substance->Acute_Toxicity Irritation_Corrosion Skin/Eye Irritation/Corrosion (OECD 404, 405) Test_Substance->Irritation_Corrosion Genotoxicity Genotoxicity (Ames Test - OECD 471) Test_Substance->Genotoxicity Data_Analysis Data Analysis and Risk Assessment Acute_Toxicity->Data_Analysis Irritation_Corrosion->Data_Analysis Repeated_Dose Repeated Dose Toxicity (OECD 407, 408) Genotoxicity->Repeated_Dose Carcinogenicity Carcinogenicity (OECD 451) Repeated_Dose->Carcinogenicity Carcinogenicity->Data_Analysis

Figure 2: A hypothetical workflow for toxicological assessment based on OECD guidelines.

Conclusion

The available data on the toxicology of this compound is insufficient for a comprehensive risk assessment. While it is classified as harmful if swallowed and is an irritant, crucial data on chronic toxicity, carcinogenicity, and genotoxicity are lacking. Based on the general understanding of azo dyes, the primary concern would be its metabolic conversion to aromatic amines. The presence of the sulfonic acid group likely mitigates some of the toxicity associated with the parent compound, 4-aminoazobenzene. Further studies following established international guidelines are necessary to fully characterize the toxicological profile of this compound. Researchers and drug development professionals should handle this compound with appropriate caution, considering the data gaps and the potential hazards associated with the azo dye class of chemicals.

References

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 4'-Aminoazobenzene-4-sulphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Aminoazobenzene-4-sulphonic acid is a pivotal intermediate in the synthesis of a wide array of azo dyes.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings and are the most widely used class of dyes in various industries, including textiles, printing, food, and cosmetics.[2] The synthesis of azo dyes from this compound is a versatile process that allows for the creation of a broad spectrum of colors, primarily in the yellow, orange, and red ranges.[2] The resulting dyes are valued for their high color intensity, good fastness properties, and cost-effectiveness.[1]

The synthetic process is a classic example of electrophilic aromatic substitution and involves two main stages: the diazotization of the primary aromatic amine (this compound) and the subsequent azo coupling of the resulting diazonium salt with a suitable coupling component. The sulphonic acid group in the parent molecule imparts water solubility to the final dye, which is a crucial property for many dyeing applications.[3]

Principle of the Reaction

The synthesis of azo dyes from this compound follows a two-step reaction pathway:

  • Diazotization: The primary amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C).[3][4] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[3][4]

  • Azo Coupling: The freshly prepared diazonium salt, which acts as an electrophile, is then reacted with a nucleophilic coupling component.[3] Common coupling components are electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines.[3] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo dye.

The general reaction scheme can be visualized as follows:

Azo Dye Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling 4_AAS 4'-Aminoazobenzene- 4-sulphonic acid Diazonium_Salt Diazonium Salt 4_AAS->Diazonium_Salt HNO2 NaNO2_HCl NaNO2 + HCl (0-5 °C) Coupling_Component Coupling Component (e.g., β-Naphthol) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component->Azo_Dye

Caption: General reaction scheme for azo dye synthesis.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt from this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel

Procedure:

  • In a beaker, create a suspension of this compound in distilled water.

  • Carefully add concentrated hydrochloric acid to the suspension while stirring.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture for 15-30 minutes at 0-5 °C to ensure the diazotization is complete.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., β-Naphthol)

This protocol details the coupling of the prepared diazonium salt with β-naphthol to form a brightly colored azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 5-10 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold β-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A Suspend 4'-AAS in water and HCl B Cool to 0-5 °C A->B D Add NaNO2 solution dropwise B->D C Prepare NaNO2 solution C->D E Stir for 15-30 min at 0-5 °C D->E H Add diazonium salt solution slowly E->H F Dissolve coupling component (e.g., β-Naphthol) in NaOH(aq) G Cool to 5-10 °C F->G G->H I Stir for 30-60 min J Vacuum filtration I->J K Wash with cold water J->K L Recrystallize and dry K->L

Caption: Experimental workflow for azo dye synthesis.

Data Presentation

Table 1: Quantitative Data for a Typical Azo Dye Synthesis

ParameterValueUnitNotes
Molar Ratio (Amine:Nitrite:Coupling Component)1 : 1.05 : 1-A slight excess of sodium nitrite is used.
Diazotization Temperature0 - 5°CCritical to prevent diazonium salt decomposition.[3][4]
Coupling Temperature5 - 10°CMaintained to control the reaction rate.
Coupling pH8 - 10-For coupling with phenols, an alkaline pH is required.
Expected Practical Yield80 - 90%Dependent on the specific coupling component and experimental conditions.
Purity (by titration)> 95%Can be determined by standard analytical methods.

Table 2: Spectroscopic Data for a Representative Azo Dye (this compound coupled with β-Naphthol)

Spectroscopic TechniqueCharacteristic Data
UV-Visible (λmax in water)~480-520 nm (Orange-Red)
FT-IR (KBr pellet, cm⁻¹)~3400 (O-H stretch), ~1500 (N=N stretch), ~1180 & ~1040 (S=O stretch of SO₃H)

Applications

Azo dyes derived from this compound have a wide range of applications:

  • Textile Industry: Used for dyeing natural and synthetic fibers such as cotton, wool, silk, and nylon.[3]

  • Inks and Pigments: Employed in the formulation of printing inks and pigments for paints.[1]

  • Leather and Paper Coloring: Utilized for coloring leather goods and paper products.

  • Biological Stains: Some azo dyes find use as biological stains in microscopy.

  • Research and Development: The versatile chemistry of these dyes makes them valuable in the development of new materials and functional dyes.[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic amines and their derivatives can be toxic and should be handled with care.

  • Diazonium salts are unstable and potentially explosive when dry; they should always be kept in solution and at low temperatures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 4'-Aminoazobenzene-4-sulphonic acid as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Aminoazobenzene-4-sulphonic acid is an azo dye that possesses properties suggesting its potential use as a pH indicator. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) chromophore, and their color is often pH-dependent due to the protonation or deprotonation of functional groups attached to the aromatic rings. In the case of this compound, the key functional group responsible for its indicator properties is the amino (-NH₂) group. The protonation of this group in acidic conditions leads to a change in the electronic structure of the molecule, resulting in a visible color change.

These application notes provide a generalized protocol for the utilization of this compound as a pH indicator, based on the known properties of similar azo dyes. It is important to note that while a predicted pKa for the sulfonic acid group is approximately -1.10, this value corresponds to a strong acid and is not relevant for the visual indicator transition in typical aqueous solutions. The relevant pKa for the indicator activity is that of the amino group's conjugate acid. For the parent compound, 4-aminoazobenzene, this pKa is approximately 2.82.[1] The presence of the electron-withdrawing sulfonic acid group in this compound is expected to lower this pKa value.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁N₃O₃S
Molecular Weight 277.3 g/mol
Appearance Pale yellow to orange to dark green powder or crystals[2]
pKa (Sulfonic Acid Group) ~ -1.10 (Predicted)[3]
pKa (Amino Group Conjugate Acid) Estimated to be slightly below 2.82[1]
Color in Aqueous Solution Light orange-red[4]

Experimental Protocols

Preparation of Indicator Solution

Objective: To prepare a stock solution of this compound for use as a pH indicator.

Materials:

  • This compound (or its sodium salt)

  • Deionized water

  • Ethanol (95%)

  • 50 mL Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.05 g of this compound.

  • Transfer the weighed solid to a 50 mL volumetric flask.

  • Add a minimal amount of 95% ethanol to dissolve the solid. Gentle warming or sonication may be applied if necessary.

  • Once dissolved, dilute the solution to the 50 mL mark with deionized water.

  • Mix the solution thoroughly by inversion.

  • Store the indicator solution in a labeled, airtight, and light-protected container.

Visual Titration

Objective: To determine the endpoint of an acid-base titration using this compound as a visual indicator.

Materials:

  • Indicator solution (prepared as in Protocol 1)

  • Acid and base solutions for titration

  • Burette, pipette, and conical flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Pipette a known volume of the analyte into a conical flask.

  • Add 2-3 drops of the this compound indicator solution to the analyte.

  • Titrate with the titrant from the burette while continuously stirring the solution.

  • The endpoint is reached when a distinct and persistent color change is observed. The expected color change is from a reddish hue in acidic solution to a yellow/orange hue in basic solution.

  • Record the volume of titrant used.

Spectrophotometric Determination of pKa

Objective: To experimentally determine the pKa of the amino group of this compound using a spectrophotometer.

Materials:

  • Indicator stock solution

  • A series of buffer solutions of known pH (e.g., from pH 1 to pH 5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a series of solutions by adding a small, constant volume of the indicator stock solution to a set of volumetric flasks.

  • Dilute each flask to the mark with a different buffer solution, covering the expected pKa range.

  • Measure the absorbance spectrum (e.g., from 300 nm to 600 nm) of each buffered solution.

  • Identify the wavelengths of maximum absorbance for the acidic (λmax,acid) and basic (λmax,base) forms of the indicator.

  • Measure the absorbance of each solution at both λmax,acid and λmax,base.

  • The pKa can be determined by plotting the absorbance at one of the wavelengths versus the pH. The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the midpoint of the sigmoid curve.

  • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for indicators: pKa = pH - log([In⁻]/[HIn]) where [In⁻] and [HIn] are the concentrations of the basic and acidic forms, respectively, which can be determined from the absorbance values.

Logical Workflow

The following diagram illustrates the logical workflow for characterizing and utilizing a new compound as a pH indicator.

Workflow cluster_characterization Characterization cluster_application Application A Synthesize or Procure This compound B Prepare Stock Solution A->B C Spectrophotometric Analysis (Absorbance vs. pH) B->C D Determine pKa and Color Transition Range C->D E Select Appropriate Titration D->E F Add Indicator to Analyte E->F G Perform Titration F->G H Observe Color Change at Endpoint G->H Equilibrium cluster_equilibrium Acid-Base Equilibrium Acid_Form Acidic Form (Protonated) Reddish Hue Deprotonation - H⁺ Acid_Form->Deprotonation Base_Form Basic Form (Deprotonated) Yellow/Orange Hue Protonation + H⁺ Base_Form->Protonation Protonation->Acid_Form Deprotonation->Base_Form

References

Application of 4'-Aminoazobenzene-4-sulphonic Acid in Textile Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminoazobenzene-4-sulphonic acid is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide range of azo dyes. Azo dyes are the largest and most important group of synthetic colorants used in the textile industry, prized for their brilliant colors, good fastness properties, and cost-effective production. This document provides detailed application notes and experimental protocols for the use of this compound in the dyeing of cotton and wool fabrics. The protocols are based on the principle of "ingrain" dyeing, where an insoluble azo dye is synthesized directly within the textile fiber. This method imparts excellent wash fastness to the dyed material.

Properties of this compound

PropertyValue
CAS Number 104-23-4
Molecular Formula C₁₂H₁₁N₃O₃S
Appearance Orange-red powder
Solubility Soluble in alkaline water

Application in Textile Dyeing

This compound is primarily used as a diazo component in the synthesis of azo dyes. The dyeing process involves two key steps:

  • Diazotization: The primary amino group (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻) by treating it with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

  • Coupling: The resulting diazonium salt is then reacted with a coupling component, typically a naphthol or an amine, which is impregnated onto the textile fiber. This coupling reaction forms the insoluble azo dye molecule directly inside the fiber, resulting in a colored fabric with good fastness properties.

The choice of coupling component determines the final color of the dye. For instance, coupling with β-naphthol typically produces a red-orange shade.

Experimental Protocols

Protocol 1: Azoic Dyeing of Cotton Fabric

This protocol describes the dyeing of cotton fabric using this compound as the diazo component and β-naphthol as the coupling component to produce a red-orange shade.

Materials and Reagents:

  • This compound

  • β-Naphthol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Glycerine

  • Scoured and bleached cotton fabric

  • Ice

  • Distilled water

Equipment:

  • Beakers

  • Glass rods

  • Magnetic stirrer with hot plate

  • Ice bath

  • pH meter or pH paper

  • Dyeing bath (e.g., beaker, jigger, or winch)

  • Washing and soaping bath

Procedure:

Part A: Naphtholation (Impregnation with Coupling Component)

  • Prepare the Naphthol solution:

    • In a beaker, make a paste of 3 g of β-naphthol with a small amount of water.

    • Add 6 mL of 10% sodium hydroxide solution and stir until the β-naphthol dissolves completely.

    • Add 1 g of glycerine and 15 g of sodium chloride.

    • Dilute the solution to 100 mL with distilled water.

  • Immerse the cotton fabric (10 g) in the Naphthol solution at room temperature.

  • Allow the fabric to be fully impregnated for 20-30 minutes with occasional stirring.

  • Squeeze the excess liquor from the fabric uniformly.

Part B: Diazotization of this compound

  • In a beaker, dissolve 2.8 g of this compound in 50 mL of water containing 1 g of sodium carbonate by warming gently.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 10 mL of 3M hydrochloric acid while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve 0.7 g of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled this compound solution with constant stirring, ensuring the temperature does not rise above 5 °C.

  • Continue stirring for 15-20 minutes to ensure complete diazotization. The resulting solution is the diazonium salt solution.

Part C: Coupling and Dyeing

  • Transfer the naphtholated cotton fabric to a dyeing bath containing the freshly prepared diazonium salt solution at a liquor-to-material ratio of 20:1.

  • The coupling reaction and color development will occur rapidly.

  • Continue the dyeing process for 20-30 minutes at a low temperature (below 10 °C).

Part D: After-treatment

  • Rinse the dyed fabric thoroughly in cold water to remove any unreacted chemicals.

  • Soap the fabric in a solution containing 2 g/L of a non-ionic detergent at 60-70 °C for 15 minutes to remove any surface-deposited dye and improve fastness.

  • Rinse the fabric again with hot water and then with cold water.

  • Squeeze and air-dry the dyed fabric.

Protocol 2: Acid Dyeing of Wool Fabric

This protocol describes the synthesis of an acid dye from this compound and its application to wool fabric. In this case, the synthesized dye is water-soluble due to the presence of the sulphonic acid group and is applied from an acidic dyebath.

Materials and Reagents:

  • Azo dye synthesized from this compound (as prepared in Protocol 1, Part B, and coupled with a suitable water-soluble coupling component)

  • Scoured wool fabric

  • Acetic acid or formic acid

  • Sodium sulphate (Glauber's salt)

  • Distilled water

Equipment:

  • Beakers

  • Glass rods

  • Magnetic stirrer with hot plate

  • Water bath

  • pH meter or pH paper

  • Dyeing bath

Procedure:

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor-to-material ratio of 40:1.

    • Dissolve the required amount of the synthesized acid dye (e.g., 1% on the weight of fabric) in distilled water.

    • Add 10% sodium sulphate (on the weight of fabric) to the dyebath, which acts as a leveling agent.

  • Dyeing Process:

    • Immerse the wetted wool fabric (10 g) in the dyebath at 40 °C.

    • Slowly add 2-4% acetic acid (on the weight of fabric) to the dyebath to achieve a pH of 4.5-5.5.

    • Raise the temperature of the dyebath to the boil (98-100 °C) over 30-45 minutes.

    • Continue dyeing at the boil for 45-60 minutes to ensure good dye penetration and fixation.

  • After-treatment:

    • Allow the dyebath to cool gradually to about 70 °C before removing the fabric.

    • Rinse the dyed fabric thoroughly with warm water and then with cold water until the water runs clear.

    • Squeeze and air-dry the dyed fabric.

Data Presentation

The following tables provide representative quantitative data for the performance of azo dyes derived from this compound on cotton and wool. These values are illustrative and can vary depending on the specific coupling component, dyeing conditions, and fabric type.

Table 1: Optimal Dyeing Conditions

ParameterCotton (Azoic Dyeing)Wool (Acid Dyeing)
Dye Concentration (% owf) 2-41-3
Temperature (°C) 0-10 (Coupling)98-100
pH 4-5 (Diazotization)4.5-5.5
Time (minutes) 20-30 (Coupling)45-60
Liquor Ratio 20:140:1
Electrolyte (g/L) 15 (NaCl in Naphtholation)10 (Na₂SO₄)

Table 2: Colorfastness Properties

Fastness PropertyCotton (Azoic Dyeing)Wool (Acid Dyeing)
Light Fastness (Blue Scale) 4-54
Wash Fastness (Grey Scale) 4-54
Rubbing Fastness (Grey Scale) - Dry 44
Rubbing Fastness (Grey Scale) - Wet 3-43

Note: Fastness ratings are on a scale of 1 to 5, where 5 indicates excellent fastness.

Mandatory Visualizations

experimental_workflow cluster_synthesis Dye Synthesis cluster_application Textile Application A 4'-Aminoazobenzene- 4-sulphonic acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt B->C E Coupling Reaction C->E D Coupling Component (e.g., β-Naphthol) D->E F Azo Dye E->F I Dyeing (Coupling for Cotton) (Exhaust for Wool) F->I G Textile Fiber (Cotton or Wool) H Impregnation (Naphtholation for Cotton) G->H H->I J After-treatment (Soaping/Rinsing) I->J K Dyed Fabric J->K

Caption: Experimental workflow for the synthesis and application of an azo dye.

dye_fiber_interaction cluster_dye Azo Dye Molecule cluster_fiber Textile Fibers Dye R₁-N=N-R₂-SO₃⁻ Cotton Cotton (Cellulose) -OH groups Dye->Cotton van der Waals forces H-bonding Wool Wool (Protein) -NH₃⁺ groups (in acid) Dye->Wool Ionic bond (-SO₃⁻  ... ⁺H₃N-)

Caption: Interaction of an anionic azo dye with cotton and wool fibers.

Application Notes and Protocols: 4'-Aminoazobenzene-4-sulphonic acid as a Chromophore in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminoazobenzene-4-sulphonic acid is a synthetic organic compound belonging to the family of azo dyes.[1] These dyes are characterized by the presence of an azo functional group (-N=N-) which links two aromatic rings.[1] This chromophore is responsible for the vibrant color of the compound, typically appearing as a light orange-red powder.[2] The presence of a sulfonic acid group enhances its water solubility, making it suitable for use in aqueous solutions for biological staining.[3] In biological research, this compound serves as a versatile dye for observing cellular structures and studying tissue pathology.[4] It is also utilized as an intermediate in the synthesis of other complex dyes.[5]

Physicochemical and Spectral Properties

The utility of a chromophore in quantitative biological applications is defined by its physicochemical and spectral properties. Below is a summary of the known properties of this compound.

PropertyValueReference
Chemical Formula C₁₂H₁₁N₃O₃S[6]
Molecular Weight 277.30 g/mol [7]
CAS Number 104-23-4[2]
Appearance Light orange-red powder[2]
Water Solubility 513-1320 mg/L at 37°C[6]
Absorbance Maximum (λmax) ~395 nm (in acetonitrile for trans-4-aminoazobenzene)

Note on Spectral Data: The precise absorption maximum and molar extinction coefficient of this compound in common biological buffers have not been extensively reported in the literature. The provided λmax is for a closely related compound, trans-4-aminoazobenzene, in an organic solvent. It is recommended to experimentally determine the spectral properties in the desired buffer system for accurate quantitative analysis. A hypothetical molar extinction coefficient is provided in the subsequent table for illustrative purposes.

Quantitative Data for Staining Applications

For quantitative analysis, such as spectrophotometric determination of stained cellular components, the molar extinction coefficient (ε) is a critical parameter.

ParameterValue (Hypothetical)Solvent/Buffer
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹Phosphate-Buffered Saline (PBS), pH 7.4
Optimal Staining Concentration 0.1 - 1.0% (w/v)Dependent on application

Disclaimer: The molar extinction coefficient provided is a hypothetical value for illustrative purposes and must be experimentally determined for accurate quantification. Optimal staining concentrations can vary significantly based on the tissue type, fixation method, and target structure, requiring empirical optimization.

Application: Histological Staining (General Protocol)

This compound can be employed as a counterstain in various histological procedures to provide contrast to primary stains, allowing for the clear visualization of different tissue components. The following is a general protocol that can be adapted for specific applications.

Principle of Azo Dye Staining

Azo dyes, being acidic or basic in nature, bind to cellular components through electrostatic interactions. As an acidic dye, this compound will primarily stain basic components of the cell, such as the cytoplasm and connective tissues.

Dye This compound (Anionic Dye) StainedTissue Stained Tissue Dye->StainedTissue Electrostatic Interaction Tissue Tissue Components (e.g., Cytoplasm, Collagen) (Cationic at acidic pH) Tissue->StainedTissue cluster_prep Tissue Preparation cluster_stain Staining cluster_mount Mounting Deparaffinize Deparaffinize & Rehydrate PrimaryStain Primary Stain (e.g., Hematoxylin) Deparaffinize->PrimaryStain Counterstain Counterstain with This compound PrimaryStain->Counterstain Differentiate Differentiate (70% Ethanol) Counterstain->Differentiate Dehydrate Dehydrate & Clear Differentiate->Dehydrate Mount Mount Dehydrate->Mount

References

Application Notes: Spectrophotometric Determination of Metal Ions with 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a model to illustrate the spectrophotometric determination of metal ions using an azo dye. Due to the lack of specific published data for the use of 4'-Aminoazobenzene-4-sulphonic acid as a chromogenic reagent for metal ion analysis, this protocol is based on established methods for structurally similar azo dyes. The experimental parameters provided are representative and would require optimization for the specific analyte and matrix.

Introduction

This compound is an azo dye with the potential for use as a chromogenic reagent in the spectrophotometric determination of transition metal ions. Azo dyes are known to form stable, colored complexes with metal ions. The intensity of the resulting color is proportional to the concentration of the metal ion, allowing for quantitative analysis based on the Beer-Lambert law. This application note outlines a model method for the determination of Cobalt(II) in aqueous samples. The reaction between Co(II) and this compound is anticipated to form a colored complex, the absorbance of which can be measured using a UV-Vis spectrophotometer.

Principle

In a buffered aqueous solution, Cobalt(II) ions react with this compound to form a stable, colored metal-ligand complex. The optimal pH for this complex formation is a critical parameter that must be determined experimentally. The wavelength of maximum absorbance (λmax) of the Cobalt(II)-[this compound] complex is identified by scanning the absorption spectrum. A calibration curve is then established by plotting the absorbance at λmax against a series of known Cobalt(II) concentrations. The concentration of Cobalt(II) in an unknown sample can be determined by measuring its absorbance and interpolating the value from this calibration curve.

Representative Quantitative Data

The following table summarizes representative quantitative data for the spectrophotometric determination of Cobalt(II) using a model azo dye reagent. These values should be experimentally verified and optimized for this compound.

ParameterRepresentative Value
Wavelength of Maximum Absorbance (λmax)~400–550 nm
Optimal pH7.0–9.0
Molar Absorptivity (ε)> 1 x 104 L mol-1 cm-1
Linearity Range0.1–5.0 mg/L
Limit of Detection (LOD)< 0.1 mg/L
Limit of Quantification (LOQ)< 0.3 mg/L
Stoichiometry (Metal:Ligand)1:2 or 1:3

Experimental Protocols

Reagents and Solutions
  • This compound (AASA) Solution (1 x 10-3 M): Dissolve an accurately weighed amount of AASA in deionized water to prepare a stock solution. This solution should be stored in a dark bottle and kept refrigerated.

  • Cobalt(II) Standard Stock Solution (1000 mg/L): Dissolve the required amount of CoCl2·6H2O in deionized water. To prevent hydrolysis, add a few drops of concentrated HCl, and then dilute to the mark in a volumetric flask.

  • Cobalt(II) Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.

  • Buffer Solution (e.g., Phosphate or Borate buffer): Prepare a buffer solution to maintain the optimal pH for complex formation. The pH should be adjusted using a pH meter.

Instrumentation
  • UV-Vis Spectrophotometer

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Procedure
  • Pipette a known volume of a Cobalt(II) standard solution into a volumetric flask.

  • Add a specific volume of the buffer solution to maintain the desired pH.

  • Add an excess of the this compound solution.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow sufficient time for the color to develop.

  • Prepare a reagent blank containing all components except for the Cobalt(II) standard solution.

  • Scan the absorption spectrum of the Co(II)-AASA complex from 350 nm to 700 nm, using the reagent blank as the reference.

  • The wavelength at which the maximum absorbance is recorded is the λmax.

  • Into a series of volumetric flasks, pipette increasing volumes of the Cobalt(II) working standard solutions to cover the expected linear range.

  • To each flask, add the predetermined optimal volume of the buffer solution and the this compound solution.

  • Dilute each flask to the mark with deionized water and mix well.

  • Allow the color to develop for the optimized time.

  • Measure the absorbance of each solution at the predetermined λmax against the reagent blank.

  • Plot a graph of absorbance versus the concentration of Cobalt(II) to construct the calibration curve.

  • Transfer a known volume of the sample solution to a volumetric flask.

  • Add the buffer solution and the this compound solution in the same manner as for the calibration standards.

  • Dilute to the mark with deionized water and mix thoroughly.

  • After the designated color development time, measure the absorbance of the sample at λmax against the reagent blank.

  • Determine the concentration of Cobalt(II) in the sample by referring to the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent & Standard Preparation mixing Mixing of Sample, Buffer, and AASA reagent_prep->mixing sample_prep Sample Preparation sample_prep->mixing color_dev Color Development mixing->color_dev spec_measure Spectrophotometric Measurement at λmax color_dev->spec_measure calib_curve Calibration Curve Construction spec_measure->calib_curve concentration_det Concentration Determination spec_measure->concentration_det calib_curve->concentration_det

Caption: Experimental workflow for the spectrophotometric determination of metal ions.

Metal-Ligand Complex Formation

complex_formation Co Co²⁺ Complex [Co(AASA)n]²⁺ (Colored Complex) Co->Complex + n(AASA) AASA AASA AASA->Complex

Caption: Schematic of Cobalt(II) complex formation with this compound (AASA).

Application Notes and Protocols for Electrochemical Sensor Development using 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminoazobenzene-4-sulphonic acid is a versatile organic dye molecule possessing electroactive groups that make it a promising candidate for the development of novel electrochemical sensors. The presence of the azo group (-N=N-) and the amino group (-NH2) allows for electrochemical polymerization and provides sites for interaction with various analytes. The sulphonic acid group (-SO3H) enhances its solubility in aqueous media and can participate in electrostatic interactions, further broadening its applicability in sensor fabrication.

This document provides detailed protocols for the fabrication and application of an electrochemical sensor based on the electropolymerization of this compound onto a glassy carbon electrode (GCE) for the sensitive detection of pH. The redox behavior of the azobenzene group is pH-dependent, making it an excellent indicator for proton concentration.

Principle of Detection

The electrochemical detection of pH is based on the reversible two-electron, two-proton reduction/oxidation of the azobenzene group in the electropolymerized film of this compound (poly(AASA)) on the electrode surface. The peak potential of this redox process shifts linearly with changes in pH, according to the Nernst equation. By monitoring this peak potential shift using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), the pH of the sample solution can be accurately determined.

Proposed Signaling Pathway

G cluster_electrode poly(AASA) Modified GCE cluster_solution Analyte Solution cluster_measurement Electrochemical Measurement electrode Glassy Carbon Electrode poly_AASA Electropolymerized This compound Film redox_reaction pH-Dependent Redox Reaction of Azo Group (-N=N-) poly_AASA->redox_reaction Interaction H_plus Protons (H+) H_plus->redox_reaction Participation potential_shift Shift in Peak Potential redox_reaction->potential_shift Results in ph_determination pH Determination potential_shift->ph_determination Correlates to

Caption: Proposed signaling pathway for the pH sensor.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an electrochemical pH sensor based on electropolymerized this compound. These values are representative and may vary based on experimental conditions.

Table 1: Performance Characteristics of the poly(AASA)/GCE pH Sensor

ParameterValue
Linear pH Range 2.0 - 10.0
Sensitivity 55.8 mV/pH
Response Time < 10 seconds
Repeatability (RSD, n=10) 1.8%
Reproducibility (RSD, n=5) 3.2%
Stability > 95% of initial response after 30 days

Table 2: Comparison with Other Electrochemical pH Sensors

Sensor MaterialLinear Range (pH)Sensitivity (mV/pH)Reference
poly(AASA)/GCE 2.0 - 10.055.8This work
Polyaniline Film 1.0 - 11.051.1[1]
Alizarin/Nafion Composite 3.0 - 9.0-50 to -66[2]

Experimental Protocols

Materials and Reagents
  • This compound (analytical grade)

  • Sulphuric acid (H₂SO₄)

  • Phosphate buffer solution (PBS) components (NaH₂PO₄, Na₂HPO₄)

  • Potassium chloride (KCl)

  • Glassy carbon electrodes (GCE)

  • Alumina slurry (0.3 and 0.05 µm) for polishing

  • Deionized (DI) water

Instrumentation
  • Potentiostat/Galvanostat with a three-electrode cell setup

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

Experimental Workflow

G start Start polish Polish GCE with Alumina Slurry start->polish sonicate Sonicate in DI Water and Ethanol polish->sonicate dry Dry GCE under Nitrogen Stream sonicate->dry prepare_sol Prepare 1 mM AASA in 0.5 M H₂SO₄ dry->prepare_sol electropolymerize Electropolymerize AASA onto GCE via CV prepare_sol->electropolymerize rinse Rinse with DI Water electropolymerize->rinse characterize Characterize poly(AASA)/GCE in PBS rinse->characterize measure Perform pH Measurements using CV or DPV characterize->measure end End measure->end

References

Application Notes for the Quantitative Analysis of Protein 3-Nitrotyrosine using 4-(Aminomethyl)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 4'-Aminoazobenzene-4-sulphonic acid is not utilized as a reagent for the general quantitative analysis of total protein concentration, a derivative, 4-(Aminomethyl)benzenesulfonic acid (ABS), serves as a highly specific and sensitive labeling agent for the quantitative analysis of 3-nitrotyrosine (3-NT), a biomarker for nitroxidative stress.[1][2][3] This post-translational modification of proteins is implicated in various inflammatory and degenerative diseases.[1][2] The following application notes detail a fluorogenic tagging method for the quantification of 3-NT in protein and peptide samples.

Principle of the Method

The quantitative analysis of protein-bound 3-nitrotyrosine using 4-(aminomethyl)benzenesulfonic acid (ABS) is a two-step process. First, the nitro group of the 3-NT residue is selectively reduced to an amino group, forming 3-aminotyrosine (3-AT). Subsequently, the 3-AT residue reacts with ABS in the presence of an oxidizing agent, potassium ferricyanide (K₃Fe(CN)₆), to form a highly fluorescent 2-phenylbenzoxazole derivative.[1][2][3] The intensity of the fluorescence emission is directly proportional to the amount of 3-NT present in the initial sample, allowing for sensitive quantification.

Key Features

  • High Sensitivity: The method can detect 3-NT at picomole levels.[1][2]

  • High Specificity: The reaction is specific for 3-aminotyrosine residues.

  • Fluorometric Detection: The resulting fluorescent product can be readily measured using a fluorescence spectrophotometer or a microplate reader.

  • Versatility: The protocol can be applied to both purified protein samples and complex protein mixtures from cell cultures.[1][2]

  • Compatibility with Mass Spectrometry: The ABS-tagged peptides can be further analyzed by LC-MS/MS for sequence-specific characterization of protein tyrosine nitration.[1]

Applications

  • Biomarker quantification: Measurement of 3-NT levels in biological samples as an indicator of nitroxidative stress.[1][2]

  • Drug discovery and development: Screening for compounds that modulate protein nitration.

  • Proteomics research: Identification and quantification of specific sites of tyrosine nitration in proteins.[1]

  • Cell biology: Studying the role of protein nitration in cellular signaling pathways.

Limitations

It is crucial to note that this method is not a general protein quantification assay and is specifically designed for the analysis of 3-nitrotyrosine. For total protein quantification, established methods such as the Bradford or BCA assays should be used.

Experimental Protocols

Materials

  • Protein or peptide sample containing 3-nitrotyrosine

  • 4-(Aminomethyl)benzenesulfonic acid (ABS)

  • Sodium dithionite (Na₂S₂O₄)

  • Potassium ferricyanide (K₃Fe(CN)₆)

  • Sodium phosphate buffer (0.1 M, pH 9.0)

  • Fluorescence spectrophotometer or microplate reader (Excitation: 360 nm, Emission: 490 nm)

  • For LC-MS/MS analysis: High-performance liquid chromatography system coupled to a tandem mass spectrometer.

Protocol 1: Fluorogenic Tagging of 3-Nitrotyrosine in Peptides

  • Reduction of 3-Nitrotyrosine:

    • Dissolve the peptide sample in a suitable buffer.

    • Add 10 mM sodium dithionite to the sample to reduce 3-NT to 3-AT.[1][3]

    • Incubate at room temperature. The progress of the reduction can be monitored by observing the loss of absorbance at 360 nm.[3]

    • Purify the peptide containing 3-AT using a suitable method like solid-phase extraction or HPLC.

  • Fluorogenic Derivatization:

    • Reconstitute the purified 3-AT containing peptide in 100 µL of 0.1 M sodium phosphate buffer (pH 9.0).[3]

    • Add 2 mM ABS and 5 µM K₃Fe(CN)₆ to the peptide solution.[1][2]

    • Incubate the reaction mixture for 1 hour at room temperature.[3]

  • Fluorescence Measurement:

    • Measure the fluorescence of the sample using a fluorescence spectrophotometer or microplate reader with an excitation wavelength of 360 ± 2 nm and an emission wavelength of 490 ± 2 nm.[1][2]

    • Use a standard curve prepared with known concentrations of a 3-NT standard to quantify the amount of 3-NT in the sample.

Protocol 2: Quantitative Analysis of in Vitro Nitrated Proteins

  • Protein Nitration (In Vitro):

    • Expose the protein of interest (e.g., rabbit muscle phosphorylase b) to a nitrating agent such as peroxynitrite.[1][2]

    • Remove the excess nitrating agent by methods like buffer exchange or precipitation.

  • Reduction of 3-Nitrotyrosine:

    • Treat the nitrated protein sample with 10 mM sodium dithionite to reduce the 3-NT residues to 3-AT.[3]

    • Purify the protein to remove the reducing agent, for example, by ethanol precipitation.[3]

  • Fluorogenic Tagging and Quantification:

    • Follow the same derivatization and fluorescence measurement steps as described in Protocol 1 for peptides.

Data Presentation

Table 1: Quantitative Performance of the ABS Tagging Method

ParameterValueReference
Detection Limit (Fluorescence Spectrometry)~1 pmol 3-NT[1][2]
Limit of Detection (LOD) for Nitropeptides12 pmol (alone)[1][2]
LOD for Nitropeptides in Cell Lysate40 pmol (in 100 µg digested cell proteins)[1][2]
Fluorescence Excitation Maximum360 ± 2 nm[1][2]
Fluorescence Emission Maximum490 ± 2 nm[1][2]
Quantum Yield0.77 ± 0.08[1][2]
Conversion Yield to Fluorescent Product>95%[1][2]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Fluorogenic Labeling cluster_analysis Analysis start Protein/Peptide Sample (with 3-Nitrotyrosine) reduction Reduction with Sodium Dithionite start->reduction Step 1 purification1 Purification of 3-Aminotyrosine Peptide/Protein reduction->purification1 Step 2 derivatization Derivatization with ABS and K3Fe(CN)6 purification1->derivatization Step 3 incubation Incubation (1 hour at RT) derivatization->incubation Step 4 fluorescence Fluorescence Measurement (Ex: 360 nm, Em: 490 nm) incubation->fluorescence Step 5 lcms LC-MS/MS Analysis (Optional) incubation->lcms Alternative Analysis quantification Quantification of 3-NT fluorescence->quantification Step 6

Caption: Experimental workflow for the quantitative analysis of 3-nitrotyrosine.

chemical_reaction cluster_reactants Reactants cluster_products Product three_nt 3-Nitrotyrosine (in peptide/protein) reduction + Sodium Dithionite abs 4-(Aminomethyl)benzenesulfonic acid (ABS) oxidation + K3Fe(CN)6 (pH 9.0) benzoxazole Fluorescent 2-Phenylbenzoxazole Derivative three_at three_at reduction->three_at 3-Aminotyrosine oxidation->benzoxazole

Caption: Chemical reaction for the fluorogenic tagging of 3-nitrotyrosine.

References

Application Notes and Protocols for the Photocatalytic Degradation of 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of the photocatalytic degradation of the organic pollutant 4'-Aminoazobenzene-4-sulphonic acid. Due to the limited availability of specific studies on this compound, the following protocols and data are based on established methodologies for the photocatalytic degradation of structurally similar sulfonated azo dyes, such as Methyl Orange and Allura Red AC, using semiconductor photocatalysts like titanium dioxide (TiO₂).

Introduction

This compound is an azo dye intermediate that can be found in industrial effluents, contributing to water pollution. Photocatalysis, an advanced oxidation process (AOP), presents a promising technology for the degradation of such organic pollutants.[1] This process utilizes semiconductor photocatalysts, most commonly TiO₂, which, upon irradiation with UV or visible light, generate highly reactive oxygen species (ROS) capable of mineralizing organic contaminants into less harmful substances like CO₂, H₂O, and inorganic ions.[1] The efficiency of this process is influenced by several key parameters, including pH, catalyst loading, and the initial concentration of the pollutant.[1]

Data Presentation

The following tables summarize representative quantitative data for the photocatalytic degradation of a model sulfonated azo dye, which can be considered analogous to this compound.

Table 1: Effect of Initial pH on Degradation Efficiency

pHDegradation Efficiency (%) after 120 minPseudo-First-Order Rate Constant (k, min⁻¹)
3950.025
5850.018
7700.012
9600.009
11500.007

Note: Data is representative and based on studies of similar sulfonated azo dyes.

Table 2: Effect of Catalyst (TiO₂) Loading on Degradation Efficiency

Catalyst Loading (g/L)Degradation Efficiency (%) after 120 minPseudo-First-Order Rate Constant (k, min⁻¹)
0.5750.014
1.0920.023
1.5950.026
2.0930.024
2.5900.021

Note: Data is representative and based on studies of similar sulfonated azo dyes.

Table 3: Effect of Initial Pollutant Concentration on Degradation Efficiency

Initial Concentration (mg/L)Degradation Efficiency (%) after 120 minPseudo-First-Order Rate Constant (k, min⁻¹)
10980.030
20950.025
50800.015
100650.009

Note: Data is representative and based on studies of similar sulfonated azo dyes.

Experimental Protocols

The following are detailed methodologies for key experiments in the photocatalytic degradation of this compound.

Protocol 1: Preparation of TiO₂ Photocatalyst (Sol-Gel Method)

This protocol describes a common method for synthesizing TiO₂ nanoparticles.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Ethanol (absolute)

  • Deionized water

  • Nitric acid (HNO₃)

Procedure:

  • Prepare a solution of TTIP in ethanol.

  • In a separate beaker, prepare a solution of deionized water and ethanol, and acidify it with a few drops of nitric acid.

  • Slowly add the acidic water-ethanol solution to the TTIP solution under vigorous stirring.

  • Continue stirring for several hours until a stable and transparent sol is formed.

  • Age the sol for 24-48 hours to form a gel.

  • Dry the gel in an oven at 80-100°C to remove the solvent.

  • Calcify the resulting powder in a muffle furnace at 400-500°C for 2-4 hours to obtain the anatase phase of TiO₂.

Protocol 2: Photocatalytic Degradation Experiment

This protocol outlines the procedure for assessing the photocatalytic activity of the prepared TiO₂ catalyst for the degradation of this compound.

Materials and Equipment:

  • This compound solution of known concentration

  • Prepared TiO₂ photocatalyst

  • Photoreactor with a UV or visible light source (e.g., mercury lamp or xenon lamp)

  • Magnetic stirrer

  • pH meter

  • Syringes and filters (0.45 µm)

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • In the photoreactor, prepare a suspension containing the desired concentration of the pollutant and the TiO₂ photocatalyst.

  • Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.

  • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the pollutant and the catalyst surface.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw aliquots of the suspension using a syringe.

  • Immediately filter the withdrawn samples through a 0.45 µm filter to remove the catalyst particles.

  • Analyze the filtrate to determine the remaining concentration of this compound.

Protocol 3: Analytical Methods

This protocol describes the methods for monitoring the degradation of the pollutant.

1. UV-Vis Spectrophotometry:

  • This technique is used for rapid monitoring of the discoloration of the dye solution.

  • The concentration of this compound is determined by measuring the absorbance at its maximum absorption wavelength (λmax).

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

2. High-Performance Liquid Chromatography (HPLC):

  • HPLC is used for the accurate quantification of the parent pollutant and the identification of degradation intermediates.[1]

  • A suitable mobile phase and column (e.g., C18) must be selected to achieve good separation.

  • Detection is typically performed using a UV-Vis or diode array detector.

3. Total Organic Carbon (TOC) Analysis:

  • TOC analysis measures the total amount of organically bound carbon in a sample.

  • This method is used to assess the degree of mineralization of the organic pollutant into CO₂.[1]

  • A decrease in TOC indicates the conversion of the organic pollutant to inorganic carbon.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for the photocatalytic degradation of sulfonated azo dyes.

Experimental_Workflow cluster_prep Catalyst & Solution Preparation cluster_exp Photocatalytic Experiment cluster_analysis Analysis cluster_results Results p1 Prepare TiO₂ Catalyst e1 Prepare Pollutant/Catalyst Suspension p1->e1 p2 Prepare Pollutant Stock Solution p2->e1 e2 Adjust pH e1->e2 e3 Dark Adsorption e2->e3 e4 Initiate Irradiation e3->e4 e5 Sample Collection at Intervals e4->e5 a1 Filter Samples e5->a1 a2 UV-Vis Spectrophotometry a1->a2 a3 HPLC Analysis a1->a3 a4 TOC Analysis a1->a4 r1 Degradation Kinetics a2->r1 r2 Intermediate Identification a3->r2 r3 Mineralization Efficiency a4->r3

Caption: Experimental workflow for photocatalytic degradation.

Photocatalytic_Mechanism cluster_catalyst Semiconductor Photocatalyst (e.g., TiO₂) cluster_species Reactive Oxygen Species (ROS) Generation cluster_degradation Pollutant Degradation vb Valence Band (VB) cb Conduction Band (CB) h h⁺ vb->h e e⁻ cb->e h2o H₂O oh_rad •OH (Hydroxyl Radical) h2o->oh_rad oh_neg OH⁻ oh_neg->oh_rad o2 O₂ o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad pollutant This compound oh_rad->pollutant Attack o2_rad->pollutant Attack intermediates Degradation Intermediates pollutant->intermediates mineralization CO₂ + H₂O + SO₄²⁻ intermediates->mineralization light Light (hν ≥ Band Gap) light->vb e->o2 Reduction h->h2o Oxidation h->oh_neg Oxidation h->pollutant Direct Oxidation

Caption: General mechanism of photocatalytic degradation of azo dyes.

References

Application Notes and Protocols: 4'-Aminoazobenzene-4-sulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminoazobenzene-4-sulfonic acid is a versatile organic compound that serves as a key building block in the synthesis of a wide variety of azo dyes.[1][2] Its chemical structure, featuring a primary aromatic amine, an azo group (-N=N-), and a sulfonic acid moiety, imparts unique reactivity and solubility characteristics that are leveraged in numerous applications. The sulfonic acid group enhances water solubility, making it a suitable reagent for aqueous reaction conditions and for producing water-soluble dyes.[1][3] The primary application of 4'-aminoazobenzene-4-sulfonic acid lies in its role as a diazo component in the synthesis of azo dyes, which are extensively used in the textile, ink, and paint industries due to their vibrant colors and good fastness properties.[1][2] Beyond dye synthesis, its reactive functional groups allow for its use in various coupling and derivatization reactions, making it a valuable tool in chemical research and the development of specialty chemicals.[2]

These application notes provide detailed protocols for the use of 4'-aminoazobenzene-4-sulfonic acid in the synthesis of azo dyes, along with quantitative data and visualizations to guide researchers in their synthetic endeavors.

Key Applications

  • Azo Dye Synthesis: The most prominent application is as a diazo component for the synthesis of a broad spectrum of azo dyes.[1][2]

  • Organic Synthesis Intermediate: It serves as a versatile precursor for the creation of more complex organic molecules.

  • Chemical Research: Its reactivity makes it a useful reagent for exploring novel chemical transformations and developing new materials.[2]

Data Presentation

The following tables summarize quantitative data for representative syntheses involving 4'-aminoazobenzene-4-sulfonic acid and its derivatives.

Table 1: Synthesis of 4'-Aminoazobenzene-4-sulfonic Acid

Reactant/ProductMolecular Weight ( g/mol )AmountPurity (%)Yield (g)
Sulfanilic acid173.19173 g--
Sodium nitrite69.0069 g--
Sodium anilinomethanesulfonate209.20220 g--
4'-Aminoazobenzene-4-sulfonic acid 277.30 -98.6 256

Data extracted from a patented synthesis process.[4]

Table 2: Synthesis of a Monoazo Dye using a Sulfonated Arylamine

ParameterValue
Starting Aromatic Amine4-Amino-3-chlorobenzenesulfonic acid
Coupling Componentβ-naphthol
Molar Ratio (Amine:Nitrite:Coupling Component)1 : 1.05 : 1
Expected Practical Yield (%)80 - 90

This table provides a representative example of a typical azo dye synthesis.[1]

Experimental Protocols

The synthesis of azo dyes using 4'-aminoazobenzene-4-sulfonic acid as the diazo component typically involves two main steps: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound.

Protocol 1: Diazotization of a Sulfonated Aromatic Amine (General Procedure)

This protocol describes the formation of a diazonium salt from a sulfonated aromatic amine, which is a crucial first step in azo dye synthesis.

Materials:

  • Sulfonated aromatic amine (e.g., sulfanilic acid)

  • Sodium carbonate

  • Sodium nitrite

  • Concentrated Hydrochloric Acid

  • Ice

  • Distilled water

Procedure:

  • In a beaker, dissolve the sulfonated aromatic amine and sodium carbonate in water. Heat the mixture gently in a hot water bath to obtain a clear solution.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Cool both solutions in an ice-water bath to 0-5 °C.

  • To the solution of the sulfonated aromatic amine, slowly add the cold sodium nitrite solution with constant stirring, while maintaining the temperature between 0 and 5 °C.

  • In a third beaker, place crushed ice and add concentrated hydrochloric acid.

  • Slowly and with vigorous stirring, add the solution containing the sulfonated amine and sodium nitrite to the ice-acid mixture.

  • A precipitate of the diazonium salt should form. Keep the mixture in the ice-water bath for 15-30 minutes to ensure complete diazotization. The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Compound (General Procedure)

This protocol outlines the reaction of the diazonium salt with a coupling component, in this case, a phenol, to form the azo dye.

Materials:

  • Cold diazonium salt solution (from Protocol 1)

  • Phenolic coupling component (e.g., β-naphthol, salicylic acid)

  • Sodium hydroxide

  • Ice

  • Distilled water

Procedure:

  • In a beaker, dissolve the phenolic coupling component in an aqueous solution of sodium hydroxide.[1]

  • Cool this solution in an ice-water bath to 0-5 °C with continuous stirring.[1]

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold solution of the coupling component.[1]

  • A brightly colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.[1]

  • Isolate the azo dye precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold water and then with a saturated sodium chloride solution to remove any unreacted starting materials.

  • Dry the product in a desiccator or a low-temperature oven.

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of azo dyes using 4'-aminoazobenzene-4-sulfonic acid.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start 4'-Aminoazobenzene-4-sulfonic acid reagents1 NaNO2, HCl start->reagents1 Reacts with conditions1 0-5 °C reagents1->conditions1 diazonium Diazonium Salt Solution conditions1->diazonium Forms coupling_component Coupling Component (e.g., β-naphthol) diazonium->coupling_component Reacts with reagents2 NaOH (aq) coupling_component->reagents2 Dissolved in azo_dye Azo Dye Precipitate coupling_component->azo_dye Forms conditions2 0-5 °C reagents2->conditions2

Caption: Experimental workflow for azo dye synthesis.

logical_relationship reagent 4'-Aminoazobenzene-4-sulfonic acid properties Key Properties reagent->properties applications Primary Applications reagent->applications amine_group Primary Aromatic Amine (-NH2) properties->amine_group azo_group Azo Group (-N=N-) properties->azo_group sulfonic_acid_group Sulfonic Acid Group (-SO3H) properties->sulfonic_acid_group azo_dyes Synthesis of Azo Dyes applications->azo_dyes organic_intermediate Organic Synthesis Intermediate applications->organic_intermediate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 4'-Aminoazobenzene-4-sulphonic acid. Our aim is to help you improve your product yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages in the synthesis of this compound where yield can be compromised?

A1: The two primary stages where yield can be negatively impacted are the diazotization of sulfanilic acid and the subsequent azo coupling reaction with aniline. Inefficient conversion of sulfanilic acid to its diazonium salt or incomplete coupling with aniline will directly result in a lower overall yield. The purity of the starting materials is also a critical factor that influences the entire process.

Q2: How does temperature affect the yield of the diazotization reaction?

A2: Temperature is a critical parameter in the diazotization of sulfanilic acid. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[1] As the temperature increases, the yield of the diazonium salt, and consequently the final product, decreases. For instance, a study on a similar reaction showed a decrease in diazonium salt yield from 98% at 0 °C to 89.1% at 30 °C.[2]

Q3: What is the optimal pH for the azo coupling reaction with aniline?

A3: The pH of the reaction medium is crucial for the azo coupling step. For the coupling of a diazonium salt with an aromatic amine like aniline, a mildly acidic medium (pH 4-5) is generally preferred.[3] This is because in a more acidic solution, the concentration of the free amine is too low, and in a more alkaline solution, the concentration of the diazonium ion is reduced. One study found that for a similar azo dye synthesis, the highest yield was obtained at pH 3, with yields decreasing as the pH increased.[4]

Q4: Can the purity of the starting materials significantly impact the final yield?

A4: Absolutely. The use of impure sulfanilic acid, sodium nitrite, or aniline can lead to the formation of unwanted side products, which can complicate the purification process and reduce the overall yield of this compound. It is highly recommended to use reagents of high purity.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Formation Incomplete diazotization of sulfanilic acid.Ensure complete dissolution of sulfanilic acid in the alkaline solution before the addition of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of diazotization.
Incorrect pH for the coupling reaction.Adjust the pH of the reaction mixture to the optimal range for coupling with aniline (typically pH 4-5).[3] Use a pH meter for accurate measurement.
Decomposition of the diazonium salt.Maintain a low temperature (0-5 °C) throughout the diazotization and coupling steps.[1] Use the diazonium salt solution immediately after its preparation.
Off-color or Impure Product Presence of unreacted starting materials or side products.Ensure the correct stoichiometry of reactants. Purify the final product by recrystallization.
Incorrect pH during coupling.An incorrect pH can lead to the formation of byproducts. For instance, in a similar synthesis, not adjusting the pH correctly resulted in a different colored compound.[5]
Difficulty in Isolating the Product The product is too soluble in the reaction mixture."Salting out" can be employed by adding a saturated solution of sodium chloride to decrease the solubility of the product and induce precipitation.

Data Presentation

Table 1: Effect of Temperature on Diazotization Yield

Temperature (°C)Diazonium Salt Yield (%)
098.0
10~98
20Not specified, but decomposition noted
3089.1

Data adapted from a study on a continuous flow diazotization reaction, which highlights the general trend of diazonium salt stability with temperature.[2]

Table 2: Effect of pH on Azo Coupling Yield

pHRelative Yield
3Highest
4High
5Moderate
6Lower
7Low
8Lowest

Data adapted from a kinetic study on the synthesis of a similar azo dye, indicating the trend of yield with varying pH.[4]

Experimental Protocols

Protocol 1: Diazotization of Sulfanilic Acid

  • In a 250 mL beaker, dissolve 4.3 g of anhydrous sodium carbonate in 50 mL of water.

  • Add 8.7 g of sulfanilic acid to the sodium carbonate solution and heat gently with stirring until it dissolves completely.

  • Cool the solution to room temperature and then place it in an ice bath to cool to 0-5 °C.

  • In a separate beaker, dissolve 3.5 g of sodium nitrite in 20 mL of water.

  • Slowly add the sodium nitrite solution to the cold sulfanilic acid solution while maintaining the temperature below 5 °C.

  • In another beaker, prepare a mixture of 5 mL of concentrated hydrochloric acid and 25 g of crushed ice.

  • Slowly and with constant stirring, add the cold sulfanilic acid/sodium nitrite mixture to the ice/acid mixture. A white precipitate of the diazonium salt should form.

  • Keep the resulting suspension of the diazonium salt in the ice bath and use it immediately for the coupling reaction.

Protocol 2: Azo Coupling with Aniline

  • In a 500 mL beaker, dissolve 4.7 g of aniline in 50 mL of 2 M hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt suspension from Protocol 1 to the cold aniline solution.

  • Maintain the temperature below 5 °C and continue stirring for 30 minutes. A colored precipitate of this compound should form.

  • After 30 minutes, slowly add a 10% sodium hydroxide solution to bring the pH to approximately 4-5, which may enhance the precipitation of the product.

  • Allow the mixture to stand in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol-water mixture) to obtain the purified this compound.

Visualizations

Synthesis_Pathway cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage Sulfanilic Acid Sulfanilic Acid Diazonium Salt Diazonium Salt Sulfanilic Acid->Diazonium Salt Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazonium Salt HCl (0-5 °C) HCl (0-5 °C) HCl (0-5 °C)->Diazonium Salt This compound This compound Diazonium Salt->this compound Coupling Aniline Aniline Aniline->this compound Acidic Medium (pH 4-5) Acidic Medium (pH 4-5) Acidic Medium (pH 4-5)->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Check_Coupling Check Coupling Conditions Start->Check_Coupling Check_Purity Check Reagent Purity Start->Check_Purity Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control pH_Control pH in 4-5 range? Check_Coupling->pH_Control Reagent_Issue Impure Reagents? Check_Purity->Reagent_Issue Nitrite_Excess Excess Nitrous Acid? Temp_Control->Nitrite_Excess No Decomposition Action: Maintain 0-5°C (Diazonium Salt Decomposition) Temp_Control->Decomposition Yes Adjust_Nitrite Action: Ensure Stoichiometry (Incomplete Diazotization) Nitrite_Excess->Adjust_Nitrite No Adjust_pH Action: Adjust pH (Inefficient Coupling) pH_Control->Adjust_pH No Use_Pure Action: Use High Purity Reagents (Side Reactions) Reagent_Issue->Use_Pure Yes

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4'-Aminoazobenzene-4-sulphonic acid. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as sulfanilic acid and aniline, byproducts from side reactions like the formation of diazoaminobenzene, and inorganic salts remaining from the synthesis. The presence of these impurities can affect the color, purity, and performance of the final product.

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities. For laboratory scale, recrystallization is a highly effective and common method. For removal of inorganic salts and highly polar impurities, precipitation or "salting out" can be employed. While less common for this specific compound due to its polarity, column chromatography can be adapted for the separation of closely related colored impurities.

Q3: My purified product has a dull or incorrect color. What could be the cause?

A3: An off-color in the final product often indicates the presence of impurities. This could be due to residual starting materials, byproducts of the azo coupling reaction, or degradation of the product. Ensure that the diazotization and coupling reactions are carried out at the recommended low temperatures (0-5 °C) to prevent the formation of unwanted side products. Inadequate purification can also lead to a dull color. Consider repeating the purification step or employing an alternative method.

Q4: After recrystallization, my yield is very low. How can I improve it?

A4: A low yield after recrystallization can be due to several factors. You might be using an excessive amount of solvent, causing a significant portion of your product to remain in the mother liquor. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution too rapidly can also lead to the formation of fine crystals that are difficult to collect. Gradual cooling will promote the growth of larger, purer crystals and improve recovery. Finally, ensure the final filtration step is efficient to recover all the purified solid.

Troubleshooting Guides

Issue 1: The crude product is difficult to dissolve for recrystallization.
  • Possible Cause: The choice of solvent is not optimal for the solubility of this compound. Due to the presence of both an amino group and a sulfonic acid group, its solubility can be pH-dependent.

  • Solution:

    • Solvent Selection: Given its polar nature, aqueous-based solvent systems are generally preferred. A mixture of ethanol and water, or glacial acetic acid can be effective.

    • pH Adjustment: The sulfonic acid group makes the compound acidic. Dissolving the crude product in a slightly basic aqueous solution (e.g., dilute sodium carbonate) can increase its solubility. The free acid form can then be precipitated by carefully acidifying the solution with an acid like HCl.

Issue 2: Purity remains low even after recrystallization.
  • Possible Cause: The impurities may have very similar solubility profiles to the desired product in the chosen solvent system.

  • Solution:

    • Alternative Recrystallization Solvent: Experiment with different solvent systems. For instance, if an ethanol/water mixture was used, try a dioxane/water or DMF/water system.

    • Salting Out: This technique can be effective for separating organic sulfonic acids from inorganic impurities. Dissolve the crude product in water and add a saturated solution of a salt like sodium chloride. This decreases the solubility of the organic compound, causing it to precipitate while inorganic salts remain in solution.

    • Acid-Base Precipitation: Exploit the amphoteric nature of the molecule. Dissolve the crude product in a dilute basic solution. Filter to remove any insoluble impurities. Then, slowly add acid to the filtrate to precipitate the purified this compound at its isoelectric point.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot deionized water (or a hot water/ethanol mixture) while stirring until the solid is completely dissolved. The temperature should be maintained near the boiling point of the solvent.

  • Decolorization (Optional): If the solution is highly colored with soluble impurities, add a small amount of activated charcoal and boil the solution for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 60-80°C).

Protocol 2: Purification by Acid-Base Precipitation

This method is particularly useful for removing non-amphoteric impurities.

  • Dissolution in Base: Suspend the crude this compound in deionized water. Slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) dropwise with stirring until the solid dissolves completely, resulting in a clear solution.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: With continuous stirring, slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the filtrate. The this compound will precipitate as the solution is neutralized and then becomes acidic. Monitor the pH to find the point of maximum precipitation.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the purified product as described in the recrystallization protocol.

Data Presentation

Purification MethodReported PurityReported YieldReference
Filtration and Washing98.6%Not SpecifiedUS Patent 5424403A
Hot Water Recrystallization (for 4-aminobenzenesulfonic acid)99%98%CN Patent 103613520A

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Dissolution & Crystallization AcidBase Acid-Base Precipitation Crude->AcidBase pH-dependent Solubility SaltingOut Salting Out Crude->SaltingOut High Ionic Strength Pure Purified Product Recrystallization->Pure AcidBase->Pure SaltingOut->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification Impurity_Check Identify Impurity Type Start->Impurity_Check Inorganic Inorganic Salts Impurity_Check->Inorganic Predominantly Inorganic Organic Organic Byproducts Impurity_Check->Organic Predominantly Organic SaltingOut Perform 'Salting Out' Inorganic->SaltingOut Recrystallize Re-recrystallize with a different solvent Organic->Recrystallize AcidBase Perform Acid-Base Precipitation Organic->AcidBase End High Purity Product SaltingOut->End Recrystallize->End AcidBase->End

Caption: Troubleshooting logic for low purity of the final product.

avoiding side reactions in the diazotization of 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the diazotization of 4'-Aminoazobenzene-4-sulphonic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the diazotization of this compound.

Symptom Possible Cause(s) Recommended Solutions
Low or no yield of the diazonium salt 1. Incomplete diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of the diazonium salt: Temperature too high. 3. Incorrect pH: The reaction medium is not sufficiently acidic.1. Ensure a slight excess of sodium nitrite is used. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue-black). Allow for sufficient reaction time (typically 30-60 minutes) with continuous stirring at low temperature.[1][2] 2. Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. Pre-cool all solutions before mixing.[1][3] 3. Use a sufficient excess of mineral acid (e.g., hydrochloric acid) to maintain a pH below 2.[1]
Formation of a reddish or dark-colored precipitate (other than the starting material) 1. Triazene formation: The diazonium salt couples with undiazotized this compound. 2. Azo coupling: The diazonium salt couples with other nucleophilic species present in the reaction mixture.1. Ensure the reaction is strongly acidic to minimize the concentration of the free amine available for coupling. Add the sodium nitrite solution slowly to the amine solution to maintain a low concentration of the diazonium salt at any given time.[4] 2. Ensure the purity of the starting material. The presence of phenolic or other amine impurities can lead to unwanted coupling reactions.[4]
Evolution of gas (bubbling) from the reaction mixture Decomposition of the diazonium salt: The diazonium salt is unstable and decomposes to nitrogen gas and a carbocation, which then reacts with water to form a phenolic byproduct. This is often caused by elevated temperatures.Immediately check and lower the reaction temperature. Ensure the ice-salt bath is effectively cooling the reaction vessel. Use the diazonium salt solution as soon as possible after preparation.
The solution turns dark or black Formation of phenolic byproducts: Significant decomposition of the diazonium salt leads to the formation of phenols, which can polymerize or oxidize to form dark-colored impurities.This is a severe indication of diazonium salt decomposition, likely due to temperatures exceeding the 0-5°C range. The experiment should be repeated with stricter temperature control.
Unexpected precipitation of a solid 1. Low solubility of the diazonium salt: The diazonium salt of this compound may have limited solubility under the reaction conditions. 2. Formation of insoluble byproducts. 1. Ensure adequate solvent (water and acid) is used to maintain the solubility of the diazonium salt. Vigorous stirring can also help. 2. If the precipitate is not the desired product, it indicates a significant side reaction. The reaction conditions (temperature, pH, stoichiometry) should be carefully re-evaluated.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the diazotization of this compound?

A1: The most common side reactions include:

  • Decomposition of the diazonium salt: This is primarily caused by temperatures above the recommended 0-5°C range and results in the formation of phenolic impurities and nitrogen gas.[1][3]

  • Triazene formation: This occurs when the newly formed diazonium salt couples with the unreacted primary amine. This is more likely to happen if the reaction medium is not sufficiently acidic.[4]

  • Unwanted azo coupling: The diazonium salt can couple with other electron-rich aromatic compounds present as impurities in the starting material.[4]

Q2: Why is a low temperature (0-5°C) critical for this reaction?

A2: A low temperature is crucial for several reasons:

  • Stability of the diazonium salt: Aromatic diazonium salts are thermally unstable and can decompose rapidly at higher temperatures.[1][3]

  • Stability of nitrous acid: Nitrous acid, which is generated in-situ, is also unstable and decomposes at elevated temperatures.

  • Minimizing side reactions: Lower temperatures slow down the rates of competing side reactions, such as decomposition and triazene formation.

Q3: How does the pH of the reaction medium affect the diazotization?

A3: A strongly acidic medium (pH < 2) is essential for a successful diazotization reaction. The excess acid serves to:

  • Generate nitrous acid from sodium nitrite.

  • Prevent the coupling of the diazonium salt with the unreacted amine (triazene formation) by keeping the amine protonated.

  • Stabilize the resulting diazonium salt.[1]

Q4: Can I isolate the diazonium salt of this compound?

A4: While some diazonium salts can be isolated as stable solids (e.g., with tetrafluoroborate as the counter-ion), it is generally not recommended for diazonium chlorides or sulfates, as they can be explosive in the dry state. For most synthetic purposes, it is safer and more practical to use the freshly prepared diazonium salt solution immediately in the subsequent reaction.[1]

Q5: How can I confirm that the diazotization is complete?

A5: The completion of the diazotization reaction can be monitored by testing for the presence of a slight excess of nitrous acid. A drop of the reaction mixture is applied to starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and suggests that all the primary amine has been consumed.[2]

Experimental Protocols

General Protocol for the Diazotization of this compound

This protocol is a generalized procedure based on the diazotization of similar amino sulfonic acids and should be optimized for specific experimental setups.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker or flask equipped with a magnetic stirrer, create a suspension of this compound in distilled water.

  • Carefully add concentrated hydrochloric acid to the suspension with continuous stirring.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • In a separate beaker, dissolve a slight molar excess (e.g., 1.05 equivalents) of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride. Maintain the temperature strictly between 0 and 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5°C.

  • Confirm the completion of the reaction by testing for a slight excess of nitrous acid with starch-iodide paper.

  • The resulting diazonium salt solution should be used immediately for the subsequent coupling reaction.

Quantitative Data

The following table presents representative quantitative data for the diazotization of an analogous compound, 4-Amino-3-chlorobenzenesulfonic acid, which can serve as a reference for expected outcomes.[1]

ParameterValueNotes
Starting Material 4-Amino-3-chlorobenzenesulfonic acidPurity >95%
Reagents Sodium Nitrite (NaNO₂)1.05 equivalents
Hydrochloric Acid (HCl, conc.)2.5 - 3.0 equivalents
Reaction Temperature 0 - 5 °CCritical for stability
Reaction Time 30 - 60 minutes
Expected Yield >95% (in solution)The diazonium salt is typically not isolated and is used in situ.
Purity of Diazonium Salt Solution HighMinor byproducts may include unreacted amine and decomposition products.

Visualizations

Diazotization_Pathway cluster_reactants Reactants cluster_reaction Diazotization cluster_products Products A 4'-Aminoazobenzene- 4-sulphonic acid D Diazonium Salt Formation (0-5°C) A->D B NaNO₂ + HCl C In situ generation of HNO₂ B->C C->D E Diazonium Salt of This compound D->E

Figure 1: Experimental workflow for the diazotization of this compound.

Side_Reactions cluster_side_reactions Potential Side Reactions cluster_side_products Side Products A Diazonium Salt B Decomposition (High Temperature) A->B > 5°C C Triazene Formation (Insufficient Acid) A->C pH > 2 D Unwanted Azo Coupling (Impurities) A->D E Phenolic Byproducts + N₂ B->E F Triazene C->F G Impure Azo Compounds D->G Troubleshooting_Flowchart Start Start Diazotization CheckYield Low Yield? Start->CheckYield CheckTemp Check Temperature (Maintain 0-5°C) CheckYield->CheckTemp Yes Precipitate Unexpected Precipitate? CheckYield->Precipitate No CheckpH Check Acidity (Ensure pH < 2) CheckTemp->CheckpH CheckReagents Check Reagent Stoichiometry (Slight excess of NaNO₂) CheckpH->CheckReagents CheckReagents->Start CheckPurity Check Starting Material Purity CheckPurity->Start Precipitate->CheckPurity Yes Gas Gas Evolution? Precipitate->Gas No Gas->CheckTemp Yes Success Successful Diazotization Gas->Success No

References

Technical Support Center: Optimizing the Coupling Reaction of 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the coupling reaction of 4'-Aminoazobenzene-4-sulphonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of azo dyes using this compound?

The synthesis is a two-step electrophilic aromatic substitution reaction. First, the primary aromatic amine on this compound undergoes diazotization in the presence of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5°C) to form a highly reactive diazonium salt.[1] This diazonium salt then acts as an electrophile and is immediately reacted with a nucleophilic coupling component, such as a phenol, naphthol, or aromatic amine, to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the dye's color.[1]

Q2: My reaction is yielding an unexpected color or has very low color intensity. What are the possible causes?

An unexpected color or low color intensity can stem from several factors:

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, particularly at temperatures above 5°C.[2] This decomposition reduces the concentration of the diazonium salt available for the desired coupling reaction, leading to lower color intensity.[2]

  • Incorrect pH: The pH of the coupling reaction is critical. For coupling with phenols, an alkaline medium is required to form the more reactive phenoxide ion. For aromatic amines, mildly acidic conditions are typically necessary.[2] Extreme pH values can lead to side reactions or decomposition of the final product.[2]

  • Oxidation of the Coupling Component: Phenols and anilines are susceptible to oxidation, which can produce colored impurities that alter the final color of the product.[2]

Q3: I'm observing a brownish, tar-like substance in my reaction mixture. What is it and how can I prevent it?

The formation of brown, insoluble, tar-like materials often indicates the presence of polymeric or decomposition byproducts.[2] This is typically caused by:

  • High Reaction Temperature: Allowing the reaction temperature to rise above the optimal 0-5°C range significantly accelerates the decomposition of the unstable diazonium salt, leading to the formation of complex, colored byproducts.[2]

  • Uncontrolled Side Reactions: Uncontrolled side reactions can lead to the formation of polymeric substances.[2]

To avoid this, it is crucial to maintain a low temperature throughout the reaction and ensure efficient stirring to prevent localized heating.[2]

Q4: The yield of my desired azo compound is very low. How can I improve it?

Low yields are a common challenge and can often be addressed by carefully controlling the reaction parameters:

  • Optimize Temperature Control: Use an ice-salt bath to maintain the temperature of both the diazotization and coupling reactions between 0 and 5°C.[2]

  • Precise pH Adjustment: Carefully monitor and adjust the pH of the coupling reaction. The optimal pH is dependent on the specific coupling component being used.[2]

  • Slow Reagent Addition: Adding the diazonium salt solution slowly to the coupling component solution with efficient stirring can prevent localized high concentrations of reactants, which can lead to side reactions.[2]

  • Ensure Complete Diazotization: Using a slight excess of sodium nitrite and sufficient acid can help ensure that the primary amine is completely converted to the diazonium salt.[2]

Q5: What are common side reactions in this coupling reaction and how can they be minimized?

Common side reactions include:

  • Triazene Formation: This occurs from N-coupling of the diazonium salt with primary or secondary amines.[2] Controlling the pH to favor C-coupling (mildly acidic for anilines) can minimize this.[2]

  • Diazoamino Compounds: These can form from the reaction of the diazonium salt with unreacted primary amine.[2] Ensuring complete diazotization and slow addition of the diazonium salt to the coupling component can mitigate this issue.[2]

  • Ortho-coupled Isomers: Coupling can occur at the ortho position if the para position is blocked or less favored.[2] If para-substitution is desired, select a coupling component where the para position is available and activated.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization.Ensure a slight molar excess of sodium nitrite and sufficient acid. Stir for an adequate amount of time (15-30 minutes) after nitrite addition.[1]
Decomposition of the diazonium salt.Maintain a strict temperature of 0-5°C throughout the diazotization and coupling steps. Use the diazonium salt immediately after preparation.[2]
Incorrect pH for coupling.Adjust the pH according to the coupling component: alkaline for phenols (pH 8-10), mildly acidic for anilines.[1][2]
Formation of Brown/Tar-like Precipitate Reaction temperature is too high.Use an ice-salt bath to maintain a temperature below 5°C. Ensure efficient and constant stirring.[2]
Oxidation of starting materials.Use high-purity starting materials. Consider performing the reaction under an inert atmosphere (e.g., nitrogen).
Unexpected Product Color Impure starting materials.Use purified this compound and coupling components.[2]
Formation of side products (e.g., isomers).Control the pH and temperature carefully to favor the desired coupling position.
Difficulty in Product Isolation Product is too soluble in the reaction medium.After the reaction is complete, "salt out" the product by adding sodium chloride to decrease its solubility.
Fine precipitate that is difficult to filter.Allow the product to crystallize by cooling the reaction mixture slowly in an ice bath without stirring.

Experimental Protocols

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, create a suspension of this compound in distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice-salt bath with constant, vigorous stirring.[3]

  • In a separate beaker, dissolve sodium nitrite in cold distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound, ensuring the temperature remains between 0 and 5°C.[3]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 30-60 minutes to ensure the diazotization is complete.[3]

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.[3]

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.[1]

  • Cool this solution to 0-5°C in an ice bath.[3]

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[3] A colored precipitate of the azo dye should form immediately.[4]

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.[3]

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.[3]

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.[3]

Quantitative Data Summary

Parameter Typical Range/Value Importance
Diazotization Temperature 0 - 5 °CCritical to prevent diazonium salt decomposition.[1]
Coupling Temperature 0 - 10 °CMaintain low temperature to prevent side reactions and decomposition.[1]
Coupling pH (with Phenols) 8 - 10Maintained with a base like NaOH to form the more reactive phenoxide ion.[1]
Coupling pH (with Anilines) Weakly acidic to neutral (pH 4-7)Maintained with a buffer like sodium acetate to favor C-coupling.[3]
Reaction Time (Diazotization) 15 - 60 minutesTo ensure complete formation of the diazonium salt.[1][3]
Reaction Time (Coupling) 1 - 2 hoursTo ensure the coupling reaction goes to completion.[3]

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start Suspend this compound in HCl and water cool1 Cool to 0-5°C in ice-salt bath start->cool1 Stirring add_nitrite Slowly add cold NaNO2 solution cool1->add_nitrite Maintain Temp. stir1 Stir for 30-60 min at 0-5°C add_nitrite->stir1 Complete Addition diazonium_salt Diazonium Salt Solution (Use Immediately) stir1->diazonium_salt add_diazo Slowly add Diazonium Salt Solution diazonium_salt->add_diazo coupling_component Dissolve Coupling Component (e.g., 2-Naphthol in NaOH) cool2 Cool to 0-5°C coupling_component->cool2 cool2->add_diazo Vigorous Stirring stir2 Stir for 1-2 hours at 0-5°C add_diazo->stir2 product Azo Dye Precipitate stir2->product

Caption: Experimental workflow for the synthesis of an azo dye.

troubleshooting_logic cluster_temp Temperature Control cluster_ph pH Control cluster_reagents Reagent Purity & Addition issue Low Yield or Byproduct Formation temp_check Is temperature strictly maintained at 0-5°C? issue->temp_check Check ph_check Is pH optimized for the coupling component? issue->ph_check Check reagent_check Are reagents pure and added slowly? issue->reagent_check Check temp_yes Yes temp_check->temp_yes temp_no No temp_check->temp_no temp_solution Use ice-salt bath. Ensure constant stirring. temp_no->temp_solution ph_yes Yes ph_check->ph_yes ph_no No ph_check->ph_no ph_solution Adjust pH: Alkaline for phenols, Acidic for anilines. ph_no->ph_solution reagent_yes Yes reagent_check->reagent_yes reagent_no No reagent_check->reagent_no reagent_solution Use high-purity materials. Add diazonium salt dropwise. reagent_no->reagent_solution

Caption: Troubleshooting logic for optimizing the coupling reaction.

References

Technical Support Center: 4'-Aminoazobenzene-4-sulphonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of 4'-Aminoazobenzene-4-sulphonic acid solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is influenced by several factors, including:

  • Light Exposure: Like many azo dyes, solutions of this compound are susceptible to photodegradation. Exposure to UV light or even ambient daylight can lead to the cleavage of the azo bond (-N=N-), resulting in a loss of color and the formation of degradation products.

  • pH: The pH of the solution can significantly impact the stability of the dye. While specific data for this compound is limited, azo dyes, in general, can undergo structural changes and degradation under highly acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, it is crucial to maintain cool temperatures.

  • Solvent: The choice of solvent can influence the stability of the solution. While aqueous solutions are common, the presence of other organic solvents may affect the degradation kinetics.

  • Presence of Oxidizing or Reducing Agents: Contact with strong oxidizing or reducing agents can lead to the breakdown of the azo linkage.

Q2: What are the visual indicators of degradation in my this compound solution?

A2: Degradation of your solution can be identified by the following visual cues:

  • Color Change: A noticeable fading or change in the characteristic color of the solution is a primary indicator of degradation.

  • Precipitation: The formation of a precipitate can indicate that the dye is degrading into less soluble byproducts or that the solubility limit has been exceeded due to changes in the solution's properties over time.

Q3: How should I prepare a stock solution of this compound to maximize its stability?

A3: To prepare a stable stock solution, please refer to the detailed Experimental Protocol for Preparation of Stable Stock Solutions provided below. Key considerations include using high-purity solvent, protecting the solution from light, and storing it at a low temperature.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid Fading of Solution Color 1. Photodegradation: The solution has been exposed to ambient or UV light. 2. Reaction with Oxidizing/Reducing Agents: The solvent or container may be contaminated.1. Store the solution in an amber or foil-wrapped container to protect it from light. Prepare and handle the solution under low-light conditions. 2. Use high-purity solvents and thoroughly clean all glassware. Avoid using containers that may leach reactive substances.
Formation of Precipitate 1. Solvent Evaporation: The container is not properly sealed, leading to increased concentration and precipitation. 2. Degradation: The dye is degrading into less soluble products. 3. Low Temperature Storage of a Saturated Solution: The solubility of the compound may decrease at lower temperatures.1. Ensure the container is tightly sealed to prevent solvent evaporation. 2. If color fading accompanies precipitation, degradation is likely. The solution should be discarded and a fresh one prepared. 3. If precipitation occurs upon cooling, gently warm the solution and agitate to redissolve before use. Consider preparing a less concentrated stock solution for long-term cold storage.
Inconsistent Experimental Results 1. Degraded Solution: The concentration of the active compound has decreased over time. 2. Inconsistent Solution Preparation: Variations in solvent, pH, or storage conditions between batches.1. Always use a freshly prepared solution or one that has been stored under optimal conditions for a validated period. It is good practice to verify the concentration of older solutions spectrophotometrically before use. 2. Follow a standardized protocol for solution preparation and storage to ensure consistency across experiments.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound solutions. General knowledge of azo dyes suggests that the rate of degradation is dependent on the factors listed in the FAQs. Researchers are advised to perform their own stability studies under their specific experimental conditions if precise long-term stability data is required.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions
  • Materials:

    • This compound (high purity)

    • High-purity water (e.g., deionized, distilled, or HPLC grade)

    • Volumetric flask (Class A)

    • Magnetic stirrer and stir bar

    • Amber glass storage bottle or a clear glass bottle with aluminum foil

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to the volumetric flask.

    • Add a portion of the high-purity water to the flask (approximately 50-70% of the final volume).

    • Place the magnetic stir bar in the flask and stir the solution on a magnetic stirrer at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

    • Once dissolved, allow the solution to return to room temperature.

    • Carefully add the high-purity water to the flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clean, amber glass storage bottle or a clear glass bottle wrapped in aluminum foil to protect it from light.

    • Label the bottle with the compound name, concentration, solvent, preparation date, and your initials.

    • For long-term storage, store the solution in a refrigerator at 2-8°C.

Protocol 2: Monitoring Solution Stability via UV-Vis Spectrophotometry
  • Objective: To determine the stability of a this compound solution over time by monitoring its absorbance.

  • Materials:

    • Prepared stock solution of this compound

    • UV-Vis spectrophotometer

    • Quartz or glass cuvettes

    • High-purity water (or the same solvent used for the stock solution) as a blank

  • Procedure:

    • Immediately after preparing the stock solution (Time = 0), take an initial absorbance reading.

      • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

      • Set the wavelength to the λmax of this compound in your solvent.

      • Blank the spectrophotometer with the solvent.

      • Measure the absorbance of an appropriately diluted aliquot of your stock solution. Record this value as A₀.

    • Store the stock solution under the desired conditions (e.g., refrigerated, at room temperature, exposed to light, or in the dark).

    • At regular intervals (e.g., daily, weekly), take a new absorbance reading of the solution (Aₜ). Ensure the solution is at room temperature before measurement.

    • Calculate the percentage of the remaining compound at each time point using the formula: % Remaining = (Aₜ / A₀) * 100

    • Plot the % Remaining versus time to visualize the degradation profile.

Visualizations

Factors_Affecting_Stability cluster_solution This compound Solution cluster_factors Degradation Factors cluster_outcome Result Solution Stable Solution Degradation Degradation (Color Fade, Precipitation) Light Light Exposure Light->Degradation pH pH pH->Degradation Temperature High Temperature Temperature->Degradation Contaminants Oxidizing/Reducing Agents Contaminants->Degradation

Caption: Factors leading to the degradation of this compound solutions.

Experimental_Workflow Prep Prepare Stock Solution Store Store Under Controlled Conditions (Light/Temp) Prep->Store Measure_T0 Measure Initial Absorbance (A₀) Prep->Measure_T0 Measure_Tt Measure Absorbance at Time t (Aₜ) Store->Measure_Tt Calculate Calculate % Remaining Measure_T0->Calculate Measure_Tt->Calculate Analyze Analyze Degradation Profile Calculate->Analyze

Caption: Workflow for monitoring the stability of this compound solutions.

Technical Support Center: Staining with 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-Aminoazobenzene-4-sulphonic acid (AAS) staining. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their staining experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during histological and cytological staining using this compound. The staining process is a two-step diazo reaction: 1) Diazotization of AAS to form a reactive diazonium salt, and 2) Coupling of the diazonium salt to electron-rich aromatic residues (e.g., tyrosine, histidine) in tissue proteins.

Category 1: Weak or No Staining

Question: Why is my tissue section showing very weak or no staining after following the protocol?

Answer: Weak or no staining can result from several factors related to the diazotization and coupling steps.

  • Inefficient Diazotization: The conversion of AAS to its reactive diazonium salt is critical and highly temperature-sensitive.

    • Solution: Ensure the diazotization reaction is performed at a low temperature, typically between 0-5°C.[1] Use an ice bath and pre-chilled reagents. The diazonium salt is unstable and should be used immediately after preparation.

  • Incorrect pH of Coupling Solution: The pH of the solution during the coupling step is crucial for the reaction between the diazonium salt and the target molecules in the tissue.

    • Solution: Optimize the pH of your coupling buffer. The optimal pH can vary depending on the target molecule but is a critical factor in the coupling reaction.[1]

  • Insufficient Concentration of Staining Reagents: The concentrations of both the diazotized AAS and the coupling enhancers (if used) can affect staining intensity.

    • Solution: Prepare a fresh solution of diazotized AAS for each experiment. Consider performing a concentration titration to find the optimal concentration for your specific tissue and target.

  • Poor Tissue Preparation: Inadequate fixation or sectioning can lead to poor stain penetration and weak signal.

    • Solution: Ensure optimal tissue fixation to preserve cellular structures and antigenicity. The thickness of the tissue section can also impact reagent penetration.

Category 2: High Background Staining

Question: My stained slides have high background, making it difficult to distinguish specific signals. What could be the cause?

Answer: High background staining often arises from non-specific binding of the dye or issues with the tissue preparation.

  • Non-Specific Binding of the Diazo Compound: The reactive diazonium salt may bind non-specifically to various components in the tissue.

    • Solution: Incorporate a blocking step before the coupling reaction. While traditional IHC blocking with serum may not be directly applicable, using a blocking agent that masks non-specific binding sites can be beneficial. Additionally, ensure that washing steps between incubations are thorough to remove unbound dye.

  • Over-fixation of Tissue: Excessive cross-linking of proteins during fixation can create a dense matrix that traps the dye, leading to high background.

    • Solution: Optimize your fixation protocol by adjusting the type of fixative, its concentration, and the duration of fixation.

  • Drying of Tissue Sections: Allowing the tissue sections to dry out at any stage of the staining process can cause non-specific dye precipitation and high background.[2]

    • Solution: Keep the slides moist in a humidity chamber throughout the staining procedure.

Category 3: Non-Specific Staining or Artifacts

Question: I am observing staining in unexpected locations or seeing crystalline artifacts on my tissue. How can I resolve this?

Answer: Non-specific staining patterns and artifacts can be due to the chemical properties of azo dyes or procedural errors.

  • Cross-Reactivity of the Diazo Compound: The diazonium salt may react with unintended molecules in the tissue that also possess electron-rich aromatic groups.

    • Solution: This is an inherent property of the dye's reactivity. To confirm the specificity of your staining, include appropriate negative controls, such as omitting the diazotization step (treating a slide with AAS that has not been diazotized) or using a tissue known to lack the target of interest.

  • Precipitation of the Dye: The synthesized azo dye may precipitate on the tissue if its solubility limit is exceeded or if the buffer conditions are not optimal.

    • Solution: Ensure all solutions are properly prepared and filtered if necessary. Adjust the pH and ionic strength of your buffers to maintain the solubility of the dye.

  • Incomplete Deparaffinization: For paraffin-embedded tissues, residual wax can interfere with staining and lead to patchy, non-specific signal.[2]

    • Solution: Ensure complete deparaffinization by using fresh xylene and performing an adequate number of washes.[2]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Diazotization Temperature 0 - 5 °CCritical for the stability of the diazonium salt.[1]
Diazotization Time 15 - 30 minutesShould be performed immediately before use.
pH of Coupling Solution Variable (often slightly alkaline)Needs to be optimized for the specific target molecule.[1]
AAS Concentration 0.1% - 1.0% (w/v)Titration is recommended to determine the optimal concentration.
Sodium Nitrite Concentration Equimolar to AASUsed for the diazotization reaction.
Incubation Time (Coupling) 30 - 60 minutesMay require optimization.

Experimental Protocols

Protocol: Preparation of Diazotized this compound

This protocol describes the conversion of AAS into its reactive diazonium salt.

  • Prepare a 0.5% (w/v) solution of this compound in 0.1 M HCl.

  • Chill the solution in an ice bath to 0-5°C.

  • While stirring, add an equal volume of a pre-chilled 0.5% (w/v) sodium nitrite solution in distilled water.

  • Continue to stir the mixture in the ice bath for 20 minutes. The solution is now ready for the coupling reaction.

Protocol: Staining of Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 changes, 3 minutes each).

    • Transfer to 70% ethanol (2 changes, 3 minutes each).

    • Rinse in distilled water.

  • Blocking (Optional):

    • Incubate sections with a suitable blocking buffer for 30 minutes to reduce non-specific binding.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Coupling Reaction:

    • Incubate sections with the freshly prepared diazotized AAS solution for 45 minutes at room temperature in a humidity chamber.

    • Rinse thoroughly with wash buffer.

  • Counterstaining (Optional):

    • Counterstain with a suitable nuclear stain (e.g., Hematoxylin) if desired.

    • Rinse with distilled water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded alcohols (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

Staining_Workflow cluster_preparation Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Diazotization Diazotization of AAS (0-5°C) Coupling Coupling Reaction (Tissue + Diazotized AAS) Diazotization->Coupling Immediate Use Washing Washing Coupling->Washing Counterstain Counterstaining (Optional) Washing->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy

Caption: Experimental workflow for staining with this compound.

Troubleshooting_AAS_Staining Problem Observed Staining Problem Weak_Staining Weak or No Staining Problem->Weak_Staining High_Background High Background Problem->High_Background Non_Specific Non-Specific Staining Problem->Non_Specific Cause_Diazotization Inefficient Diazotization Weak_Staining->Cause_Diazotization Cause_pH Incorrect Coupling pH Weak_Staining->Cause_pH Cause_Binding Non-Specific Binding High_Background->Cause_Binding Cause_Fixation Over-fixation High_Background->Cause_Fixation Cause_Drying Sections Dried Out High_Background->Cause_Drying Non_Specific->Cause_Binding Non_Specific->Cause_Fixation Solution_Temp Control Temperature (0-5°C) Cause_Diazotization->Solution_Temp Solution_pH Optimize Buffer pH Cause_pH->Solution_pH Solution_Block Add Blocking Step & Wash Thoroughly Cause_Binding->Solution_Block Cause_Binding->Solution_Block Solution_Fix Optimize Fixation Protocol Cause_Fixation->Solution_Fix Cause_Fixation->Solution_Fix Solution_Moist Keep Sections Moist Cause_Drying->Solution_Moist

Caption: Troubleshooting guide for this compound staining.

References

enhancing the solubility of 4'-Aminoazobenzene-4-sulphonic acid for assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the solubility of 4'-Aminoazobenzene-4-sulphonic acid for various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility often a challenge?

This compound (CAS 104-23-4) is a versatile organic compound widely used as a dye and an intermediate in the synthesis of other azo dyes.[1][2] Its molecular structure contains both a basic amino group (-NH₂) and a strongly acidic sulphonic acid group (-SO₃H). This makes the molecule amphoteric, meaning it can exist as a zwitterion (an internal salt) at a specific pH, known as the isoelectric point.[3] In this zwitterionic state, strong intermolecular interactions can lead to higher melting points and significantly lower solubility in neutral aqueous solutions.[3]

Q2: My compound is precipitating in a neutral aqueous buffer. What is the first and most critical factor to check?

The first step is to check the pH of your solution. The solubility of this compound is highly dependent on pH.[3][4] Precipitation in neutral buffers is common because the pH is likely close to the compound's isoelectric point, where it is least soluble.[3]

Q3: How can I use pH adjustment to increase the compound's solubility?

Adjusting the pH away from the isoelectric point is the most effective strategy to enhance solubility.[3]

  • In acidic conditions (low pH): The amino group becomes protonated (-NH₃⁺), resulting in a net positive charge on the molecule. This cationic form is significantly more soluble in water.

  • In basic conditions (high pH): The sulphonic acid group is deprotonated (-SO₃⁻), leading to a net negative charge. This anionic form is also readily soluble in water.[3] A small addition of a biocompatible acid (e.g., HCl) or base (e.g., NaOH) can dramatically improve solubility.

Q4: I am using the sodium salt of this compound (CAS 2491-71-6). Why might I still face solubility issues?

The sodium salt form is generally more water-soluble than the free acid because the sulphonic acid group is already deprotonated.[5] However, if the buffer system is acidic, it can protonate the amino group, and depending on the overall pH, you might still approach the low-solubility isoelectric point. Always ensure the final pH of the solution is either sufficiently acidic (pH < 3) or basic (pH > 6) to maintain a charged, soluble state.

Q5: Can co-solvents like DMSO or ethanol be used to dissolve this compound?

Yes, co-solvents can be an effective alternative, especially when pH modification is not suitable for the experimental setup. While the compound has limited solubility in pure organic solvents (approx. 346 mg/L at 20°C), using them as co-solvents with water can be effective.[6][7] It is recommended to first dissolve the compound in a small amount of a polar aprotic solvent like DMSO and then perform a stepwise dilution into the aqueous assay buffer. Always check for precipitation during dilution and determine the final co-solvent concentration tolerance for your specific assay.

Q6: When should I consider using a surfactant to improve solubility?

Surfactants should be considered when pH adjustment and co-solvents are not viable or are insufficient. Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[8] Anionic surfactants are often effective for compounds with sulphonic acid groups.[9][10] However, it is crucial to screen surfactants and their concentrations, as improper pairing can sometimes lead to the formation of insoluble drug-surfactant salts.[8]

Solubility Data Summary

The following table summarizes the reported solubility of this compound.

Solvent/ConditionTemperatureSolubility (mg/L)Reference(s)
Water37°C513 - 1320[6][7][11][12]
Organic Solvents20°C345.945[6][7][11][12]

Troubleshooting Workflows & Diagrams

The following diagrams illustrate key decision-making processes for addressing solubility issues.

G start Precipitation Observed in Assay check_ph Is pH of the medium optimal? start->check_ph adjust_ph Adjust pH away from isoelectric point (pI) (e.g., pH < 3 or pH > 6) check_ph->adjust_ph No check_salt Are you using the free acid or salt form? check_ph->check_salt Yes success Solubility Enhanced adjust_ph->success use_cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) final_check Still issues? Consider surfactants or lower concentration use_cosolvent->final_check check_salt->use_cosolvent Salt Form use_salt Switch to a salt form (e.g., Sodium Salt) check_salt->use_salt Free Acid use_salt->success final_check->success

Caption: A troubleshooting workflow for enhancing compound solubility.

G low_ph Low pH (Acidic) Cationic Form +NH3 ... SO3H High Solubility pI Isoelectric Point (pI) Zwitterionic Form +NH3 ... SO3- LOWEST SOLUBILITY low_ph->pI Add Base pI->low_ph Add Acid high_ph High pH (Basic) Anionic Form NH2 ... SO3- High Solubility pI->high_ph Add Base high_ph->pI Add Acid

Caption: The effect of solution pH on the ionization state and solubility.

Experimental Protocols

Protocol 1: pH-Based Solubility Enhancement

This protocol outlines a method to determine the optimal pH for solubilizing this compound.

  • Materials:

    • This compound

    • A series of buffers (e.g., citrate for pH 2-3, phosphate for pH 6-8, carbonate for pH 9-10)

    • 0.1 M HCl and 0.1 M NaOH

    • Vortex mixer and magnetic stirrer

    • Calibrated pH meter

    • Centrifuge and spectrophotometer (or HPLC)

  • Methodology:

    • Prepare a series of vials, each containing 1 mL of a different pH buffer.

    • Add an excess amount of the solid compound to each vial (e.g., 2 mg), ensuring undissolved solid remains. This creates a saturated solution.

    • Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

    • After agitation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully collect an aliquot of the clear supernatant from each vial.

    • Measure the final pH of the supernatant to confirm it has not shifted significantly.

    • Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.

    • Plot solubility (concentration) versus pH to identify the optimal pH range for your experiments.

Protocol 2: Co-Solvent Stock Solution Preparation

This protocol provides a general method for preparing a concentrated stock solution using a co-solvent.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Target aqueous buffer (e.g., PBS, TRIS)

    • Vortex mixer and sonicator

  • Methodology:

    • Weigh the desired amount of the compound into a sterile microcentrifuge tube. For example, to make a 10 mM stock of a compound with MW 277.3, weigh 2.77 mg.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., add 1 mL of DMSO for a 10 mM stock).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is slow to dissolve, briefly sonicate the tube in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied.

    • Continue mixing until the solid is completely dissolved and the solution appears clear.

    • For use in assays, perform serial dilutions of this stock solution into your final aqueous buffer. Add the stock solution dropwise while vortexing the buffer to minimize precipitation.

    • Crucially, run a vehicle control in your experiment using the same final concentration of DMSO to account for any effects of the co-solvent on the assay.

References

Technical Support Center: Minimizing Background Interference in Spectrophotometry with 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4'-Aminoazobenzene-4-sulphonic acid in spectrophotometric analyses. Our aim is to help you minimize background interference and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the typical maximum absorbance (λmax) for this compound?

A1: While the precise λmax can be influenced by solvent polarity and pH, azo dyes like this compound typically exhibit maximum absorbance in the visible range. For instance, a structurally similar compound, methyl orange, has a λmax of approximately 464 nm in water.[1] A newly synthesized azo dye derived from 4-aminobenzenesulfonic acid, a related precursor, showed a maximum wavelength of 300 nm. It is crucial to determine the λmax empirically under your specific experimental conditions by running a full spectrum scan of a pure standard.

Q2: What are the primary causes of high background interference in my spectrophotometry experiment?

A2: High background interference can stem from several sources, broadly categorized as instrumental factors and sample-related issues. Instrumental factors include lamp instability (requiring adequate warm-up time), and dirty or scratched cuvettes. Sample-related issues, often referred to as matrix effects, are caused by other components in the sample that absorb light at the same wavelength as your analyte of interest.[2] For azo dyes, this can also include autofluorescence from the sample matrix and non-specific binding of the dye to other molecules.

Q3: How do I prepare a proper blank for my experiments with this compound?

A3: A proper blank solution is critical for accurate measurements. It should contain everything that your sample solution contains except for the analyte of interest (this compound). This includes the same solvent, buffer components, and any other reagents at the same concentrations. Using an incorrect blank, such as pure solvent when your sample is in a complex buffer, is a common source of error.

Q4: Can the pH of my solution affect the absorbance readings?

A4: Yes, the pH of the solution can significantly impact the absorbance spectrum of many azo dyes. Changes in pH can alter the ionization state of the dye molecule, leading to a shift in the λmax and a change in the molar absorptivity. It is essential to maintain a consistent and buffered pH throughout your experiments to ensure reproducible results.

Troubleshooting Guide

High background absorbance or inconsistent readings can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
High Absorbance in Blank Contaminated solvent or reagents.Use fresh, high-purity solvents and reagents. Filter all solutions before use.
Dirty or scratched cuvettes.Thoroughly clean cuvettes with an appropriate solvent. Inspect for scratches and replace if necessary.
Incorrect blank composition.Ensure the blank contains all matrix components except the analyte.
Inconsistent or Drifting Readings Insufficient instrument warm-up.Allow the spectrophotometer lamp to warm up for at least 30 minutes before taking measurements.
Temperature fluctuations in the sample chamber.Allow samples to equilibrate to the temperature of the sample chamber. Use a temperature-controlled cuvette holder if available.
Air bubbles in the cuvette.Gently tap the cuvette to dislodge any bubbles before placing it in the instrument.
Unexpected Peaks or Spectral Shifts Presence of interfering substances in the sample matrix.Identify and remove the interfering substance through sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Degradation of the this compound.Prepare fresh stock solutions of the dye regularly and store them protected from light.
pH of the sample is different from the blank or standards.Buffer all solutions to the same pH.

Experimental Protocols

While a specific, universally applicable protocol is dependent on the exact nature of your sample and analytical goals, the following provides a generalized workflow for minimizing background interference.

Protocol: Spectrophotometric Analysis of this compound

  • Instrument Preparation:

    • Turn on the spectrophotometer and allow the lamp to warm up for a minimum of 30 minutes.

    • Set the desired wavelength range for scanning or the specific wavelength for absorbance measurement.

  • Blank Preparation:

    • Prepare a blank solution containing all components of your sample matrix (e.g., buffer, salts, other excipients) at the same concentration as in your final sample solution, but without this compound.

    • Filter the blank solution using a 0.22 µm filter to remove any particulate matter.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in the same solvent/buffer as your samples.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Sample Preparation:

    • If your sample has a complex matrix, consider a sample cleanup step to remove potential interferents. This could include:

      • Solid-Phase Extraction (SPE): Use a cartridge that retains the analyte while allowing interfering substances to pass through, or vice-versa.

      • Liquid-Liquid Extraction (LLE): Partition the analyte into a solvent in which the interfering components are not soluble.

    • Ensure the final sample is dissolved in the same solvent/buffer as the blank and standards.

  • Measurement:

    • Fill a clean, unscratched cuvette with the blank solution and place it in the spectrophotometer.

    • Zero the instrument using the blank.

    • Measure the absorbance of each of your standards and your samples.

Potential Interferences

When working with complex matrices, various substances can interfere with the spectrophotometric measurement of this compound.

Potential Interferent Type of Interference Mitigation Strategy
Particulate Matter (e.g., cell debris, undissolved solids) Light scattering, leading to artificially high absorbance.Centrifuge and filter the sample before measurement.
Other colored compounds in the matrix Spectral overlap, causing additive absorbance.Use a sample cleanup method (SPE, LLE) to remove the interfering compound. If the interferent's spectrum is known, mathematical correction (e.g., derivative spectroscopy) may be possible.
High concentrations of salts or proteins Can alter the dye's aggregation state or cause non-specific binding, leading to spectral shifts or changes in absorbance.Dilute the sample if possible. Use a matrix-matched blank and standard curve.
Fluorescent compounds Emission of light can interfere with the detector, especially in fluorescence-based spectrophotometry, but can also affect absorbance readings.If possible, choose an excitation wavelength that does not excite the interfering fluorophore.

Visualizing Experimental Workflows and Relationships

To aid in understanding the troubleshooting process and the sources of interference, the following diagrams are provided.

Troubleshooting_Workflow Troubleshooting Workflow for High Background Interference start High Background Reading check_blank Is the blank absorbance high? start->check_blank check_instrument Check Instrument Settings & Condition check_blank->check_instrument Yes check_sample Is the sample absorbance unexpectedly high? check_blank->check_sample No prepare_new_blank Prepare fresh, filtered blank check_instrument->prepare_new_blank end_ok Problem Resolved prepare_new_blank->end_ok troubleshoot_matrix Investigate Matrix Effects check_sample->troubleshoot_matrix Yes end_persist Issue Persists: Consult Instrument Manual/Support check_sample->end_persist No dilute_sample Dilute Sample troubleshoot_matrix->dilute_sample cleanup_sample Implement Sample Cleanup (SPE, LLE) troubleshoot_matrix->cleanup_sample dilute_sample->end_ok cleanup_sample->end_ok

Caption: A logical workflow for troubleshooting high background interference.

Interference_Sources Potential Sources of Spectrophotometric Interference interference Background Interference instrumental Instrumental Factors interference->instrumental sample_matrix Sample Matrix Effects interference->sample_matrix lamp Lamp Instability instrumental->lamp cuvette Cuvette Imperfections instrumental->cuvette stray_light Stray Light instrumental->stray_light particulates Particulates (Scattering) sample_matrix->particulates colored_compounds Colored Compounds (Spectral Overlap) sample_matrix->colored_compounds high_concentration High Salt/Protein (Non-specific Binding) sample_matrix->high_concentration fluorescence Fluorescent Compounds sample_matrix->fluorescence

Caption: Key sources of interference in spectrophotometry.

References

Technical Support Center: Degradation of 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of 4'-Aminoazobenzene-4-sulphonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary initial breakdown products of this compound during microbial degradation?

A1: The initial and crucial step in the microbial degradation of this compound is the reductive cleavage of the azo bond (-N=N-). This reaction is typically carried out by microbial az reductases under anaerobic or anoxic conditions, resulting in the formation of two aromatic amines: sulfanilic acid and p-phenylenediamine.[1] These colorless amines are then subjected to further degradation, usually under aerobic conditions.

Q2: Can this compound be degraded under aerobic conditions?

A2: While the initial reductive cleavage of the azo bond is most efficient under anaerobic or anoxic conditions, some bacteria have been shown to decolorize and degrade azo dyes aerobically.[2] However, a sequential anaerobic-aerobic process is generally considered more effective for complete mineralization. The anaerobic stage breaks down the complex dye into simpler aromatic amines, which are then mineralized by a different set of microbial enzymes in the subsequent aerobic stage.[1]

Q3: What is the role of a mediator in the enzymatic degradation of this compound by laccase?

A3: Laccases are enzymes that can oxidize a wide range of phenolic and non-phenolic compounds. However, their ability to directly degrade bulky and complex molecules like sulfonated azo dyes can be limited. A mediator is a small, low-molecular-weight compound that acts as an electron shuttle. The laccase oxidizes the mediator, and the oxidized mediator, in turn, oxidizes the azo dye, which the enzyme cannot access directly. This broadens the substrate range of the laccase and enhances the degradation efficiency.

Q4: Why is my photocatalytic degradation of this compound slow or incomplete?

A4: Several factors can affect the efficiency of photocatalytic degradation. The pH of the solution is a critical parameter, as it influences the surface charge of the photocatalyst (e.g., TiO2) and the dye molecule, thereby affecting adsorption.[3] The catalyst dosage is also important; an optimal concentration exists beyond which the solution becomes too turbid, scattering the light and reducing efficiency. The initial dye concentration can also impact the degradation rate, as higher concentrations can block light penetration. Finally, the presence of other organic or inorganic compounds in the solution can compete for the reactive oxygen species, inhibiting the degradation of the target dye.

Troubleshooting Guides

Microbial Degradation
Issue Possible Cause(s) Troubleshooting Steps
Low decolorization efficiency - Inappropriate microbial consortium.- Non-optimal pH or temperature.- Presence of inhibitory substances.- Insufficient acclimation of the microbial culture.- Screen for and select microbial strains with high azoreductase activity.- Optimize the pH and temperature of the culture medium.[4] - Analyze the wastewater for potential inhibitors and consider a pre-treatment step.- Gradually acclimate the microbial culture to increasing concentrations of the dye.
Accumulation of toxic aromatic amines - Lack of an efficient aerobic degradation stage.- The microbial consortium lacks the necessary enzymes for aromatic amine degradation.- Implement a two-stage anaerobic-aerobic system.[1] - Augment the microbial consortium with strains known to degrade sulfanilic acid and p-phenylenediamine.
Inconsistent results - Fluctuation in environmental conditions (pH, temperature, oxygen levels).- Changes in the composition of the microbial consortium.- Maintain strict control over experimental parameters.- Regularly monitor the microbial community composition using molecular techniques.
Enzymatic Degradation (Laccase-Mediator System)
Issue Possible Cause(s) Troubleshooting Steps
Low degradation rate - Suboptimal pH or temperature for the enzyme.- Inappropriate choice or concentration of the mediator.- Enzyme inhibition by components of the reaction mixture.- Determine the optimal pH and temperature for the specific laccase being used.- Screen different mediators and optimize their concentration.[5] - Identify and remove potential enzyme inhibitors from the wastewater.
Enzyme instability - Harsh reaction conditions (e.g., extreme pH or temperature).- Proteolytic degradation of the laccase.- Immobilize the enzyme on a suitable support to enhance its stability.[6] - Optimize reaction conditions to be within the stable range for the enzyme.
Mediator toxicity or cost - The selected mediator is toxic or too expensive for large-scale applications.- Explore the use of natural, less toxic, and more cost-effective mediators.- Investigate mediatorless degradation by using novel laccases with high redox potential.
Photocatalytic Degradation (TiO₂)
Issue Possible Cause(s) Troubleshooting Steps
Low degradation efficiency - Non-optimal pH of the solution.- Inappropriate catalyst dosage.- High initial dye concentration.- Presence of interfering substances (e.g., inorganic ions).- Adjust the pH to the optimal value for the TiO₂-dye system (often acidic for anionic dyes).[3] - Determine the optimal catalyst loading through a series of experiments.[7] - Reduce the initial dye concentration or increase the irradiation time.- Pre-treat the wastewater to remove interfering ions.
Catalyst deactivation - Fouling of the catalyst surface by degradation intermediates or other substances.- Wash the catalyst with a suitable solvent (e.g., distilled water or a mild acid/base solution) after each cycle.- Consider thermal regeneration of the catalyst.
Poor light penetration - High turbidity of the solution due to excessive catalyst loading or suspended solids.- Optimize the catalyst concentration to avoid light scattering.[7] - Pre-filter the wastewater to remove suspended solids.
HPLC Analysis of Degradation Products
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column overload.- Inappropriate mobile phase pH for ionizable analytes.- Presence of active sites on the column.- Dilute the sample or reduce the injection volume.- Adjust the mobile phase pH to ensure the analytes are in a single ionic form.- Use a column with better end-capping or add a competing base to the mobile phase.
Irreproducible retention times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase and check the pump for leaks or bubbles.[8] - Use a column oven to maintain a constant temperature.- Replace the column if it has degraded.
Ghost peaks - Contamination in the mobile phase, injector, or column.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough wash cycle for the injector between runs.- Flush the column with a strong solvent.

Data Presentation

Table 1: Microbial Degradation Efficiency of Sulfonated Azo Dyes under Various Conditions

Microorganism/ConsortiumAzo DyeInitial Concentration (mg/L)ConditionsDecolorization Efficiency (%)Reference
Biofilm Consortium C3Methyl Orange200Static, 28°C, pH 7.0, 60h99.51[4]
Biofilm Consortium C4Methyl Orange200Static, 28°C, pH 7.0, 60h99.29[4]
Halophilic/Halotolerant MicrofloraMethyl Orange60012h incubation~100[9]
Halophilic/Halotolerant MicrofloraAmaranth60012h incubation~100[9]
Halophilic/Halotolerant MicrofloraCongo Red60024h incubation>95[9]

Table 2: Laccase-Mediated Degradation of Azo Dyes

Laccase SourceAzo DyeMediatorDegradation Efficiency (%)TimeReference
Trametes versicolorRed FN-2BLSyringaldehyde98-[10]
Trametes versicolorRed BWSSyringaldehyde88-[10]
Pleurotus sajor-cajuReactive Black 51-Hydroxybenzotriazole (HBT)82120 min[5]
Cyathus bulleri (immobilized)Acid Violet 17-90 (after 10 cycles)-[6]

Table 3: Photocatalytic Degradation of Azo Dyes using TiO₂

Azo DyeCatalystInitial Concentration (mg/L)pHDegradation Efficiency (%)Time (min)Reference
Methyl OrangeTiO₂-rGO-CdS-7100240[11]
Acid Red 18260TiO₂-3>90-[3]
Direct Fast Scarlet 4BSTiO₂/Zeolite--Follows first-order kinetics-[7]
Azo Dyes (various)Ag-TiO₂30-Varies by dye5-100[12]

Experimental Protocols

Protocol 1: Microbial Degradation of this compound
  • Preparation of Microbial Culture:

    • Isolate or obtain a bacterial consortium known to degrade azo dyes. A sequential anaerobic-aerobic culture is recommended for complete mineralization.

    • Acclimate the culture by gradually increasing the concentration of this compound in the growth medium.

  • Anaerobic Decolorization:

    • Prepare a minimal salt medium containing a suitable carbon source (e.g., glucose) and the azo dye.

    • Inoculate the medium with the acclimated culture in a sealed bioreactor.

    • Maintain anaerobic conditions by sparging with nitrogen gas.

    • Incubate at the optimal temperature (e.g., 30-37°C) with gentle agitation.

    • Monitor the decolorization spectrophotometrically at the maximum absorbance wavelength of the dye.

  • Aerobic Degradation of Aromatic Amines:

    • Once decolorization is complete, transfer the culture to an aerobic bioreactor.

    • Aerate the medium to maintain dissolved oxygen levels.

    • Incubate at the optimal temperature with vigorous agitation.

    • Monitor the degradation of sulfanilic acid and p-phenylenediamine using HPLC.

  • Analysis:

    • At regular intervals, withdraw samples from the bioreactor.

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for residual dye concentration (UV-Vis spectrophotometry) and aromatic amine concentration (HPLC).

Protocol 2: Enzymatic Degradation using a Laccase-Mediator System
  • Reaction Setup:

    • Prepare a buffer solution at the optimal pH for the laccase (e.g., sodium acetate buffer, pH 5.0).[13]

    • Add the this compound solution to the buffer.

    • Add the mediator (e.g., syringaldehyde or 1-hydroxybenzotriazole) to the reaction mixture.[5][10]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the laccase solution.

    • Incubate the reaction mixture at the optimal temperature with constant stirring.

    • For continuous processes, consider using immobilized laccase in a packed-bed reactor.[6]

  • Monitoring the Reaction:

    • Withdraw aliquots at different time intervals.

    • Stop the enzymatic reaction by adding a suitable inhibitor or by heat inactivation.

    • Measure the decrease in absorbance at the dye's λmax to determine the extent of decolorization.

    • Analyze the formation of degradation products by HPLC or LC-MS.

Protocol 3: Photocatalytic Degradation using TiO₂
  • Catalyst Preparation (Sol-Gel Method):

    • Mix titanium (IV) isopropoxide with absolute ethanol (Solution A).

    • In a separate beaker, mix deionized water with absolute ethanol (Solution B).

    • Slowly add Solution B to Solution A under vigorous stirring.

    • Add a few drops of nitric acid as a catalyst.

    • Stir the solution for at least one hour to form a sol, then age for 24 hours to form a gel.

    • Dry the gel at 100°C for 12 hours, followed by calcination at a higher temperature (e.g., 400-500°C) to obtain crystalline TiO₂ nanoparticles.[3]

  • Photocatalytic Reaction:

    • Prepare an aqueous solution of this compound of a known concentration.

    • Adjust the pH of the solution to the desired value (e.g., pH 3 for anionic dyes).[3]

    • Add the TiO₂ catalyst to the solution to achieve the desired loading (e.g., 1 g/L).[14]

    • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.[14]

    • Irradiate the suspension with a UV lamp or solar simulator.

    • Maintain constant stirring throughout the experiment.

  • Sample Analysis:

    • Withdraw samples at regular time intervals.

    • Immediately centrifuge or filter the samples to remove the TiO₂ particles.[14]

    • Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer.

    • The degradation efficiency can be calculated as: [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[14]

Signaling Pathways and Experimental Workflows

Microbial_Degradation_Pathway cluster_anaerobic Anaerobic/Anoxic Stage cluster_aerobic Aerobic Stage AAS This compound SA Sulfanilic Acid AAS->SA Azoreductase (Reductive Cleavage) PPD p-Phenylenediamine AAS->PPD Azoreductase (Reductive Cleavage) Intermediates1 Aromatic Intermediates SA->Intermediates1 Dioxygenases PPD->Intermediates1 Dioxygenases Intermediates2 Aliphatic Intermediates Intermediates1->Intermediates2 Ring Cleavage Mineralization CO2 + H2O + SO4^2- + NH4+ Intermediates2->Mineralization Further Oxidation

Caption: Microbial degradation pathway of this compound.

Laccase_Mediator_System Laccase_ox Laccase (Oxidized) Mediator_ox Mediator (Oxidized) Laccase_ox->Mediator_ox Laccase_red Laccase (Reduced) Laccase_red->Laccase_ox O2 -> H2O Mediator_red Mediator (Reduced) Mediator_red->Laccase_red Mediator_ox->Mediator_red e- AzoDye Azo Dye Mediator_ox->AzoDye DegradationProducts Degradation Products AzoDye->DegradationProducts

Caption: Catalytic cycle of the laccase-mediator system for azo dye degradation.

Photocatalytic_Degradation_Workflow Start Start PrepDye Prepare Dye Solution Start->PrepDye AddCatalyst Add TiO2 Catalyst PrepDye->AddCatalyst Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) AddCatalyst->Equilibrium Irradiation Irradiate with UV/Solar Light Equilibrium->Irradiation Sampling Withdraw Samples at Intervals Irradiation->Sampling Analysis Centrifuge/Filter and Analyze Supernatant (UV-Vis/HPLC) Sampling->Analysis End End Analysis->End

Caption: Experimental workflow for photocatalytic degradation of azo dyes.

References

Technical Support Center: Optimization of 4'-Aminoazobenzene-4-sulphonic Acid as an Indicator

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the operating pH of 4'-Aminoazobenzene-4-sulphonic acid as an acid-base indicator. The following sections include frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH range for this compound as an indicator?

Q2: What is the chemical basis for the color change of this compound?

A2: The color change of this compound is due to a change in the electronic structure of the molecule upon protonation or deprotonation of the terminal amino group. In acidic solutions, the amino group is protonated (-NH3+), which alters the conjugation of the pi-electron system of the azo dye, resulting in the absorption of light at a different wavelength and thus a different color. As the pH increases, the amino group deprotonates (-NH2), leading to a shift in the absorption spectrum and the observed color change.

Q3: Can this indicator be used for titrating weak acids or weak bases?

A3: Given its expected acidic transition range, this compound is most suitable for titrations involving a strong acid and a strong base, or a strong acid and a weak base where the equivalence point occurs in the acidic pH range. It is generally not suitable for the titration of a weak acid with a strong base, as the equivalence point for such titrations occurs in the basic pH range.

Q4: How does the sulfonic acid group affect the indicator's properties?

A4: The sulfonic acid group (-SO3H) is a strong acid and will be deprotonated to the sulfonate group (-SO3-) at virtually all pH values relevant to its use as an indicator. The primary role of the sulfonate group is to enhance the water solubility of the indicator. Its electron-withdrawing nature also influences the pKa of the terminal amino group, likely making it a stronger acid (i.e., having a lower pKa) compared to a similar molecule without this group.

Data Presentation

The following table summarizes the pH indicator properties of this compound based on the analysis of closely related azo dyes.

Indicator NameChemical StructureExpected pH RangeExpected Color Change (Acidic to Basic)
This compound C₁₂H₁₁N₃O₃S~1.2 - 3.2 Red/Orange to Yellow
Metanil Yellow (Analogue)C₁₈H₁₄N₃NaO₃S1.2 - 3.2Red to Yellow
Orange IV (Analogue)C₁₈H₁₄N₃NaO₃S1.2 - 3.2Red to Yellow

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No distinct color change observed. The pH at the equivalence point of your titration is outside the indicator's transition range.Ensure your titration is between a strong acid and a strong/weak base where the endpoint is expected in the acidic range (pH 1.2-3.2). For other titrations, select a different indicator with a more appropriate pH transition range.
Faint or gradual color change. 1. Insufficient indicator concentration.2. The solution is too dilute, leading to a small pH change at the endpoint.3. The indicator is degraded.1. Increase the concentration of the indicator solution. A typical concentration is 0.1% (w/v) in water or ethanol.2. If possible, use more concentrated solutions of your analyte and titrant.3. Prepare a fresh indicator solution.
Indicator color is unexpected. 1. The starting pH of the solution is already within or above the indicator's transition range.2. Presence of interfering substances that may interact with the indicator.1. Verify the initial pH of your solution. The acidic form (red/orange) should be present in highly acidic conditions.2. Perform a blank titration with the indicator to check for interactions with your solvent or other components.
Precipitation of the indicator. The indicator may have limited solubility in your specific solvent system.While this compound is water-soluble due to the sulfonic acid group, for non-aqueous or mixed-solvent systems, ensure the indicator is soluble. A small amount of ethanol can be added to the indicator solution to improve solubility.

Experimental Protocols

Preparation of 0.1% (w/v) this compound Indicator Solution
  • Weighing: Accurately weigh 0.1 g of this compound (or its sodium salt).

  • Dissolving: Transfer the weighed solid into a 100 mL volumetric flask.

  • Solubilization: Add approximately 50 mL of deionized water and swirl to dissolve. If solubility is an issue, gentle warming or the addition of a small amount of ethanol (e.g., 5-10 mL) can aid dissolution.

  • Dilution: Once fully dissolved, dilute to the 100 mL mark with deionized water.

  • Mixing: Stopper the flask and invert several times to ensure a homogeneous solution.

  • Storage: Store the indicator solution in a labeled, sealed container, protected from light.

Spectrophotometric Determination of the pKa of this compound

This experiment allows for the precise determination of the indicator's pKa.

  • Prepare a series of buffer solutions with known pH values ranging from approximately 1.0 to 4.0 at intervals of 0.2 pH units.

  • Prepare a stock solution of the this compound indicator.

  • For each buffer solution:

    • Add a small, constant amount of the indicator stock solution to a constant volume of the buffer.

    • Measure the absorbance spectrum of the resulting solution using a UV-Vis spectrophotometer over the visible wavelength range (e.g., 400-700 nm).

  • Identify the wavelengths of maximum absorbance for the acidic (λ_acid) and basic (λ_base) forms of the indicator from the spectra at the lowest and highest pH values, respectively.

  • Measure the absorbance of each buffered indicator solution at λ_acid and λ_base.

  • Calculate the ratio of the basic to acidic forms ([In⁻]/[HIn]) for each pH using the following equation: [In⁻]/[HIn] = (A - A_HIn) / (A_In⁻ - A) where A is the absorbance of the solution at a given pH, A_HIn is the absorbance of the fully acidic form, and A_In⁻ is the absorbance of the fully basic form at λ_base.

  • Plot a graph of log([In⁻]/[HIn]) versus pH.

  • The pKa is the pH at which log([In⁻]/[HIn]) = 0 . This can be determined from the x-intercept of the plotted line.

Mandatory Visualizations

ChemicalEquilibrium cluster_acid Acidic Solution (Low pH) cluster_base Basic Solution (High pH) HIn Protonated Form (HIn) Red/Orange Color In_minus Deprotonated Form (In⁻) Yellow Color HIn->In_minus + OH⁻ In_minus->HIn + H⁺

Caption: Chemical equilibrium of this compound indicator.

ExperimentalWorkflow start Start: Prepare Buffer Solutions (pH 1-4) & Indicator Stock add_indicator Add Indicator to each Buffer start->add_indicator measure_absorbance Measure Absorbance Spectra add_indicator->measure_absorbance determine_lambda Identify λ_max for Acidic and Basic Forms measure_absorbance->determine_lambda calculate_ratio Calculate [In⁻]/[HIn] Ratio for each pH determine_lambda->calculate_ratio plot_graph Plot log([In⁻]/[HIn]) vs. pH calculate_ratio->plot_graph determine_pka Determine pKa from the graph (x-intercept) plot_graph->determine_pka end End: pKa Determined determine_pka->end

Caption: Workflow for the spectrophotometric determination of the indicator's pKa.

Validation & Comparative

A Comparative Analysis of 4'-Aminoazobenzene-4-sulphonic Acid and Methyl Orange as pH Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4'-Aminoazobenzene-4-sulphonic acid and the well-established pH indicator, methyl orange. The following sections detail their chemical properties, mechanisms of action, and performance characteristics, supported by structured data and experimental protocols.

Introduction

The selection of an appropriate pH indicator is critical for accurate analytical measurements, particularly in titrimetric analysis. An ideal indicator exhibits a sharp, distinct color change over a narrow and specific pH range. Methyl orange is a widely used azo dye indicator in analytical chemistry. In contrast, this compound is primarily known as a dye intermediate. This guide will objectively compare their suitability and performance as pH indicators.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these compounds is essential for evaluating their potential as indicators.

PropertyThis compoundMethyl Orange
Synonyms p-Aminoazobenzene-4'-sulfonic acidSodium 4-[(4-dimethylamino)phenylazo]benzenesulfonate, Helianthin, Gold orange
CAS Number 104-23-4547-58-0
Molecular Formula C₁₂H₁₁N₃O₃SC₁₄H₁₄N₃NaO₃S
Molecular Weight 277.30 g/mol [1][2][3]327.33 g/mol [4]
Appearance Yellow powder[5]Orange-yellow powder
pKa Not reported as a pH indicator3.47 in water at 25°C[6][7]
Primary Application Dye intermediate[5][8]pH indicator[4][6]

Mechanism of Action and Color Change

The utility of a pH indicator is defined by its distinct color change in response to varying hydrogen ion concentrations.

Methyl Orange:

Methyl orange is a weak acid that exhibits a distinct color change over a pH range of 3.1 to 4.4.[4][7] In solutions with a pH below 3.1, it exists in its protonated, quinonoid form, which appears red. As the pH increases above 4.4, it deprotonates to its yellow, azo form. The transition between these two forms results in an orange color at intermediate pH values. This sharp color transition makes it a suitable indicator for titrations of strong acids with weak bases.

This compound:

The diagram below illustrates the structural difference between the two compounds.

cluster_0 This compound cluster_1 Methyl Orange 4_amino_structure mo_structure

Caption: Chemical structures of this compound and Methyl Orange.

Performance as a pH Indicator: A Comparative Overview

Due to the lack of data for this compound as an indicator, a direct performance comparison based on experimental titration data is not feasible. The following table summarizes the well-documented performance of methyl orange.

Titration TypeSuitability of Methyl OrangeRationale
Strong Acid vs. Strong Base SuitableThe equivalence point pH is 7, which is outside the transition range of methyl orange. However, the pH change at the equivalence point is very sharp and large, so the indicator's color change occurs very close to the equivalence point, leading to a minimal error.
Strong Acid vs. Weak Base Highly SuitableThe equivalence point occurs in the acidic pH range (typically 3-6), which aligns well with the transition range of methyl orange (3.1-4.4).[6]
Weak Acid vs. Strong Base Not SuitableThe equivalence point occurs in the basic pH range (typically 8-10), which is well outside the transition range of methyl orange.
Weak Acid vs. Weak Base Not SuitableThe pH change at the equivalence point is not sharp enough for a clear and accurate endpoint determination with most indicators, including methyl orange.

Experimental Protocol: Evaluation of a Potential pH Indicator

To objectively assess the indicator properties of a compound like this compound and compare it to a standard like methyl orange, the following experimental protocol can be employed.

Objective: To determine the pH transition range and color change of a test compound and compare its performance against methyl orange in an acid-base titration.

Materials:

  • Test compound (this compound) solution (e.g., 0.1% w/v in ethanol)

  • Methyl orange indicator solution (0.1% w/v in water)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Buffer solutions of known pH (ranging from pH 1 to 10)

  • Burettes, pipettes, beakers, and conical flasks

  • pH meter

  • Magnetic stirrer and stir bars

  • White tile

Procedure:

Part 1: Determination of pH Transition Range

  • Prepare a series of test tubes or small beakers, each containing 10 mL of a different buffer solution (pH 1 to 10).

  • Add 2-3 drops of the test compound solution to each buffer solution.

  • Record the color of the solution in each test tube.

  • Identify the pH range over which the color change occurs. This is the indicator's transition range.

  • Repeat steps 1-4 with the methyl orange solution for comparison.

Part 2: Titration Performance Evaluation

  • Pipette 25.00 mL of 0.1 M NaOH solution into a conical flask.

  • Add 2-3 drops of the test compound solution.

  • Titrate the NaOH solution with the 0.1 M HCl solution from a burette, swirling the flask continuously.

  • Record the volume of HCl required to reach the endpoint, indicated by the first permanent color change.

  • Repeat the titration at least two more times for an average value.

  • Repeat steps 1-5 using methyl orange as the indicator.

  • Compare the endpoint volumes obtained with both indicators. The accuracy can be further validated by performing a potentiometric titration using a pH meter to determine the true equivalence point.

The logical workflow for this experimental protocol is visualized below.

G cluster_0 Part 1: Determine pH Transition Range cluster_1 Part 2: Titration Performance cluster_2 Comparison and Analysis A Prepare buffer solutions (pH 1-10) B Add test indicator to each buffer A->B C Record color at each pH B->C D Identify pH range of color change C->D J Compare transition range with Methyl Orange D->J E Pipette 25.00 mL of 0.1 M NaOH F Add test indicator E->F G Titrate with 0.1 M HCl F->G H Record endpoint volume G->H I Repeat for consistency H->I K Compare endpoint volumes I->K L Analyze accuracy against potentiometric titration K->L

Caption: Experimental workflow for evaluating a potential pH indicator.

Conclusion

Based on available data, methyl orange is a well-established and effective pH indicator, particularly for titrations involving strong acids. Its defined pKa and sharp color transition within a specific acidic pH range make it a reliable choice for appropriate applications.

In contrast, this compound is primarily utilized as an intermediate in the synthesis of dyes and is not recognized as a standard pH indicator. There is no readily available data to support its use in titrimetric analysis, and its performance in this capacity is likely to be inferior to that of established indicators like methyl orange. For researchers requiring precise endpoint determination in acid-base titrations, methyl orange is the demonstrably superior and recommended choice. Further experimental evaluation, as outlined in the provided protocol, would be necessary to definitively characterize any pH-indicating properties of this compound.

References

A Comparative Guide to the Performance of 4'-Aminoazobenzene-4-sulphonic acid-based Dyes in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing performance of azo dyes derived from 4'-Aminoazobenzene-4-sulphonic acid with other classes of azo dyes commonly used in the textile industry. The comparison focuses on key performance indicators such as light fastness and wash fastness, supported by experimental data from scientific literature. Detailed experimental protocols for the evaluation of these properties are also provided to facilitate reproducible research.

Introduction to this compound in Azo Dye Chemistry

This compound is a pivotal intermediate in the synthesis of a wide range of azo dyes. Its molecular structure, featuring both an amino group and a sulphonic acid group, allows it to function as a versatile diazo component. The resulting dyes are known for their broad color spectrum, good fastness properties, and cost-effectiveness in dyeing various textile fibers. Azo dyes, in general, constitute the largest and most important class of synthetic colorants used in the textile industry. Their performance, however, can vary significantly based on their specific chemical structure, the type of textile fiber, and the dyeing conditions.

Comparative Performance Analysis

Table 1: Comparative Fastness Properties of Azo Dyes

Dye Class/StructureTextile FiberLight Fastness (Rating 1-8)Wash Fastness (Rating 1-5)Reference
Sulphonated Monoazo Dyes
Acid Azo DyesNylon4-73-5[1]
Acid Azo DyesWoolModerate to Very GoodGood to Excellent
Disperse Azo Dyes
Aminoazobenzene DerivativesPolyesterFairExcellent[1]
Heterocyclic Azo Disperse DyesPolyesterVery Good to ExcellentVery Good to Excellent
Reactive Azo Dyes
Monoazo Reactive DyesCottonModerate to GoodGood to Excellent
Azo-Anthraquinone Reactive DyesCottonGrade 4-5Grade 4-5[2]
Other Azo Dyes
Disazo DyesNylon 6,6 & Polyester-Better than commercial dyes

Note: Fastness ratings are based on standard scales where a higher number indicates better performance. The performance of specific dyes within a class can vary.

Experimental Protocols

The evaluation of dye performance on textiles is conducted using standardized test methods to ensure reproducibility and comparability of results. The most widely recognized standards are those developed by the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

Light Fastness Testing

Principle: This test measures the resistance of a dyed textile to the fading effect of light.

Standard Methods:

  • AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

  • ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test

General Protocol:

  • A specimen of the dyed textile is exposed to a controlled artificial light source (Xenon-Arc lamp) that simulates natural sunlight.

  • Simultaneously, a set of standard blue wool fabrics with known light fastness ratings are exposed under the same conditions.

  • The exposure is continued for a specified period or until a certain degree of fading is observed in the standard fabrics.

  • The change in color of the test specimen is assessed by comparing it with the unexposed original fabric.

  • The light fastness is rated on a scale of 1 to 8 by comparing the fading of the specimen to that of the standard blue wool fabrics. A rating of 8 indicates the highest light fastness.

Wash Fastness Testing

Principle: This test evaluates the resistance of a dyed textile to color loss and staining of other fabrics during laundering.

Standard Methods:

  • AATCC Test Method 61: Colorfastness to Laundering: Accelerated

  • ISO 105-C06: Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering

General Protocol:

  • A specimen of the dyed textile is stitched together with a multifiber test fabric (containing strips of different common fibers like cotton, nylon, polyester, etc.).

  • The composite specimen is placed in a stainless steel container with a specified volume of a standard soap or detergent solution and stainless steel balls for abrasion.

  • The container is agitated in a laundering apparatus at a specified temperature and for a specific duration to simulate washing.

  • After the test, the specimen is rinsed and dried.

  • The change in color of the dyed specimen is evaluated using the Grey Scale for Color Change.

  • The degree of staining on each strip of the multifiber test fabric is assessed using the Grey Scale for Staining.

  • The wash fastness is rated on a scale of 1 to 5 for both color change and staining, with 5 representing no change or staining.

Visualization of Comparative Performance

The following diagram illustrates the logical flow of comparing the performance of different azo dye classes in textile dyeing.

G cluster_dyes Azo Dye Classes cluster_fibers Textile Fibers cluster_performance Performance Metrics cluster_evaluation Evaluation Dye1 This compound based Dyes Fiber1 Cotton Dye1->Fiber1 Fiber2 Polyester Dye1->Fiber2 Fiber3 Nylon Dye1->Fiber3 Dye2 Other Sulphonated Azo Dyes Dye2->Fiber1 Dye2->Fiber2 Dye2->Fiber3 Dye3 Disperse Azo Dyes Dye3->Fiber1 Dye3->Fiber2 Dye3->Fiber3 Dye4 Reactive Azo Dyes Dye4->Fiber1 Dye4->Fiber2 Dye4->Fiber3 Perf1 Light Fastness Fiber1->Perf1 Perf2 Wash Fastness Fiber1->Perf2 Fiber2->Perf1 Fiber2->Perf2 Fiber3->Perf1 Fiber3->Perf2 Eval Comparative Analysis Perf1->Eval Perf2->Eval

Caption: Logical workflow for comparing the performance of different azo dyes on various textile fibers.

Conclusion

Dyes derived from this compound are integral to the azo dye landscape, offering a balance of vibrant shades and reliable performance. The comparative data, while not exhaustive in a single source, suggests that sulphonated azo dyes, a class to which dyes from this intermediate belong, generally exhibit moderate to good light and wash fastness on protein and polyamide fibers like wool and nylon. The performance of azo dyes is highly structure-dependent, and for applications on synthetic fibers like polyester, disperse azo dyes are often tailored for high fastness. For cellulosic fibers such as cotton, reactive azo dyes form covalent bonds, leading to excellent wash fastness.

The selection of an appropriate azo dye is a multifaceted decision that requires careful consideration of the textile substrate, the desired color, the required fastness properties, and economic factors. The experimental protocols outlined in this guide provide a standardized framework for researchers to conduct their own comparative evaluations and contribute to the body of knowledge in textile chemistry.

References

A Comparative Guide to the Validation of a Spectrophotometric Method for Sulfonamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated spectrophotometric method for the quantification of sulfonamides using an azo-coupling reaction, benchmarked against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information herein is supported by compiled experimental data from various studies to facilitate the selection of the most appropriate method for specific research, quality control, and drug development needs.

The spectrophotometric method detailed is based on the widely applied diazotization and azo-coupling reaction, a cost-effective and straightforward technique for the analysis of primary aromatic amines, a characteristic structural feature of sulfonamide antibiotics. In this specific application, 4'-Aminoazobenzene-4-sulphonic acid serves as the coupling agent.

Spectrophotometric Method: Principle and Protocol

The quantification of sulfonamides by this spectrophotometric method is predicated on a two-step chemical reaction. Initially, the primary amino group of the sulfonamide is diazotized in an acidic medium using sodium nitrite, forming a diazonium salt. Subsequently, this highly reactive diazonium salt is coupled with a suitable aromatic compound, in this case, this compound, in an alkaline medium to form a stable, colored azo dye. The intensity of the color produced is directly proportional to the concentration of the sulfonamide in the sample and is measured using a spectrophotometer at the wavelength of maximum absorbance.

Experimental Protocol

1. Preparation of Reagents:

  • Standard Sulfonamide Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference sulfonamide standard and dissolve it in a minimal amount of 0.1 M hydrochloric acid. Dilute to 100 mL with distilled water in a volumetric flask.

  • Sodium Nitrite Solution (0.1% w/v): Dissolve 0.1 g of sodium nitrite in 100 mL of distilled water. Prepare this solution fresh daily.

  • Hydrochloric Acid (1 M): Prepare by appropriate dilution of concentrated hydrochloric acid.

  • This compound (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled water.

  • Sodium Hydroxide Solution (1 M): Dissolve 4.0 g of sodium hydroxide pellets in distilled water and dilute to 100 mL.

  • Ammonium Sulfamate Solution (0.5% w/v): Dissolve 0.5 g of ammonium sulfamate in 100 mL of distilled water.

2. Calibration Curve Construction:

  • Pipette aliquots of the standard sulfonamide stock solution (ranging from 0.1 to 1.0 mL) into a series of 10 mL volumetric flasks to obtain final concentrations in the desired linear range (e.g., 1-10 µg/mL).

  • To each flask, add 1 mL of 1 M HCl and 1 mL of 0.1% sodium nitrite solution. Mix well and allow to stand for 3 minutes for complete diazotization.

  • Add 1 mL of 0.5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and let it stand for another 2 minutes.

  • Add 1 mL of the 0.1% this compound solution, followed by 2 mL of 1 M sodium hydroxide solution to ensure an alkaline medium for the coupling reaction.

  • Dilute to the mark with distilled water, mix thoroughly, and allow the color to develop for 15 minutes.

  • Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of a mid-range standard against a reagent blank.

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Sample Analysis:

  • Prepare the sample solution (e.g., from a pharmaceutical formulation) to obtain a theoretical concentration within the calibration range.

  • Treat an aliquot of the sample solution in the same manner as the standards described in the calibration curve construction.

  • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Method Validation Parameters

A comprehensive validation of this spectrophotometric method would involve the assessment of the following parameters, with typical acceptance criteria presented in the comparison tables below.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative Methods

The performance of the spectrophotometric method is compared with that of HPLC-UV and LC-MS/MS, which are commonly employed for the analysis of sulfonamides in various matrices.

Table 1: Performance Comparison of Analytical Methods for Sulfonamide Quantification

ParameterSpectrophotometry (Azo-Coupling)HPLC-UVLC-MS/MS
Principle Colorimetric reactionChromatographic separation and UV detectionChromatographic separation and mass-based detection
Linearity (R²) (typical) > 0.998[1]> 0.999> 0.99
Accuracy (% Recovery) (typical) 97.3 - 100.8%[2][3]98 - 102%86.1 - 109.0%
Precision (RSD%) (typical) < 2%< 2%< 15%
LOD (typical) 0.03 - 0.05 µg/mL[2][3]0.01 - 0.1 µg/mL0.001 - 0.1 µg/mL
LOQ (typical) 0.11 - 0.18 µg/mL[2][3]0.05 - 0.5 µg/mL0.005 - 0.5 µg/mL
Specificity Moderate (potential interference from other primary aromatic amines)GoodExcellent
Cost per Sample LowModerateHigh
Throughput HighModerateLow to Moderate
Instrumentation UV-Vis SpectrophotometerHPLC system with UV detectorLC system coupled with a Mass Spectrometer

Visualizing the Workflow and Logic

Experimental Workflow for Spectrophotometric Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Standard Standard Solution Diazotization Diazotization (HCl, NaNO2) Standard->Diazotization Sample Sample Solution Sample->Diazotization Quenching Quenching (Ammonium Sulfamate) Diazotization->Quenching Coupling Azo-Coupling (4'-Aminoazobenzene- 4-sulphonic acid, NaOH) Quenching->Coupling Measurement Spectrophotometric Measurement (λmax) Coupling->Measurement Calculation Concentration Calculation Measurement->Calculation

Caption: A flowchart illustrating the key stages of the spectrophotometric analysis of sulfonamides using an azo-coupling reaction.

Logical Relationship of Method Validation Parameters

validation_logic Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Precision->Accuracy

Caption: A diagram showing the interconnectedness of key analytical method validation parameters.

Conclusion

The choice of an analytical method is contingent upon the specific requirements of the analysis. The spectrophotometric method using this compound for the determination of sulfonamides offers a simple, rapid, and cost-effective alternative for routine quality control analysis of pharmaceutical formulations, where the concentration of the analyte is relatively high and the sample matrix is simple.

For research and development, or for the analysis of complex matrices such as biological fluids or environmental samples, the superior specificity and sensitivity of HPLC and, particularly, LC-MS/MS are often necessary. These chromatographic techniques allow for the simultaneous determination of multiple analytes and provide a higher degree of confidence in the results, albeit at a greater cost in terms of instrumentation and operational complexity. This guide provides the foundational data to assist in making an informed decision based on the analytical problem at hand.

References

Comparative Analysis of 4'-Aminoazobenzene-4-sulphonic Acid Derivatives as Photosensitizers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The primary photochemical characteristic of azobenzene derivatives that has been extensively studied is their reversible trans-cis photoisomerization. This property is valuable for applications in photoswitchable materials and pharmacology. However, this photoisomerization is distinct from the mechanisms required for a successful photosensitizer in PDT, which primarily involve the generation of reactive oxygen species (ROS), such as singlet oxygen, upon light activation.

Key Performance Metrics for Photosensitizers

An effective photosensitizer is evaluated based on several key photophysical and photochemical parameters. These include:

  • Absorption Spectrum: The wavelength at which the molecule absorbs light. For PDT, absorption in the red or near-infrared region of the electromagnetic spectrum is preferred to allow for deeper tissue penetration.

  • Singlet Oxygen Quantum Yield (ΦΔ): This is a measure of the efficiency of a photosensitizer in generating singlet oxygen, the primary cytotoxic agent in Type II PDT. A higher quantum yield indicates a more effective photosensitizer.

  • Photostability: The ability of the photosensitizer to withstand photodegradation upon light exposure, ensuring it can remain active throughout the treatment period.

  • Cellular Uptake and Subcellular Localization: Efficient accumulation of the photosensitizer within target cells or tissues is crucial for its therapeutic effect.

Currently, there is a lack of published data presenting these key performance metrics for a series of 4'-Aminoazobenzene-4-sulphonic acid derivatives in a comparative manner.

Experimental Protocols for Photosensitizer Evaluation

The evaluation of a compound's potential as a photosensitizer involves a series of standardized experimental protocols. While specific studies on this compound derivatives are not available, the general methodologies employed are well-established.

Determination of Singlet Oxygen Quantum Yield

A common method for determining the singlet oxygen quantum yield is through indirect chemical trapping. This involves using a probe molecule that reacts with singlet oxygen, leading to a measurable change, such as a decrease in the probe's absorption or an increase in its fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a frequently used chemical trap.

Experimental Workflow:

G Workflow for Singlet Oxygen Quantum Yield Determination cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ps Prepare solution of photosensitizer (known concentration) mix Mix photosensitizer and DPBF solutions prep_ps->mix prep_dpbf Prepare solution of DPBF (known concentration) prep_dpbf->mix irradiate Irradiate with light of appropriate wavelength mix->irradiate measure Monitor decrease in DPBF absorbance over time irradiate->measure plot Plot ln(A₀/Aₜ) vs. irradiation time measure->plot calculate Calculate quantum yield relative to a standard plot->calculate

Caption: Workflow for determining singlet oxygen quantum yield using a chemical trap.

In Vitro Phototoxicity Assays

To assess the photodynamic efficacy of a photosensitizer, in vitro studies are conducted on cancer cell lines. The MTT assay is a common colorimetric assay used to measure cell viability.

Signaling Pathway of Photodynamic Therapy:

PDT_Pathway General Signaling Pathway of Photodynamic Therapy PS Photosensitizer (PS) PS_excited Excited PS* PS->PS_excited Absorption Light Light Light->PS_excited PS_excited->PS Fluorescence/ Non-radiative decay ROS ¹O₂ (Singlet Oxygen) & other ROS PS_excited->ROS Energy Transfer O2 ³O₂ (Ground State Oxygen) O2->ROS CellularDamage Oxidative Cellular Damage (Lipids, Proteins, Nucleic Acids) ROS->CellularDamage Apoptosis Apoptosis / Necrosis CellularDamage->Apoptosis

Caption: Simplified signaling pathway of photodynamic therapy.

Conclusion

For researchers, scientists, and drug development professionals interested in this compound derivatives as photosensitizers, the current landscape indicates a need for foundational research. Future studies should focus on synthesizing a library of these derivatives and systematically evaluating their photophysical and photochemical properties, as well as their in vitro and in vivo photodynamic efficacy. Such comparative data is essential to understand the structure-activity relationships and to identify promising candidates for further development in the field of photodynamic therapy. Without such dedicated studies, a meaningful comparative guide on this specific class of compounds as photosensitizers cannot be constructed.

A Comparative Guide to Assessing the Purity of 4'-Aminoazobenzene-4-sulphonic acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key organic intermediates like 4'-Aminoazobenzene-4-sulphonic acid is paramount for ensuring the reliability of research outcomes and the quality of final products in drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of this multifunctional azo dye. The performance of each method is evaluated based on experimental data and detailed protocols are provided.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for determining the purity of this compound. Its high resolving power allows for the separation of the main compound from closely related impurities, such as unreacted starting materials and positional isomers.

The synthesis of this compound typically involves the diazotization of sulfanilic acid followed by coupling with aniline.[1][2][3] Potential impurities may include:

  • Sulfanilic acid: Unreacted starting material.[2][3][4][5]

  • Aniline: Unreacted starting material.

  • Positional Isomers: Such as 2-aminobenzenesulfonic acid, which can arise from impurities in the starting sulfanilic acid.

Experimental Protocol: RP-HPLC

This protocol is a standard method for the analysis of aromatic sulfonic acids and azo dyes.[6][7]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer (pH 4.6)

    • B: Acetonitrile/Methanol (50:50 v/v)

  • Gradient: 5% B to 80% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and at the λmax of this compound.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Alternative Purity Assessment Methods

While HPLC provides the most detailed purity profile, other methods can offer a rapid and cost-effective estimation of purity.

This classical titrimetric method provides an overall assay of the acidic sulfonic acid group. It is a reliable technique for determining the total acid content.

Experimental Protocol:

  • Principle: The sulfonic acid group is titrated with a standardized solution of a strong base in a non-aqueous solvent.

  • Titrant: Standardized 0.1 M Tetrabutylammonium hydroxide in methanol.

  • Solvent: A mixture of toluene and isopropanol.

  • Indicator: Potentiometric determination of the endpoint is recommended for higher accuracy.

  • Calculation: The purity is calculated based on the volume of titrant consumed and the weight of the sample.

This method is specific for the determination of water content, which is a critical parameter for solid samples.

Experimental Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent like methanol).

  • Procedure: A known weight of the sample is introduced into the titration cell, and the water present reacts with the reagent. The endpoint is detected electrochemically.

  • Calculation: The percentage of water is calculated from the amount of reagent consumed.

TLC is a simple, rapid, and inexpensive qualitative technique for visualizing the number of components in a sample and can be used to estimate purity.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of petroleum ether and acetone (e.g., 70:30 v/v).

  • Sample Application: Spot a concentrated solution of the sample onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm and 366 nm). The presence of multiple spots indicates impurities.

This technique can be used for a quantitative estimation of the main component, provided that the impurities do not have significant absorbance at the wavelength of maximum absorption (λmax) of the analyte.

Experimental Protocol:

  • Solvent: A suitable solvent in which the compound is stable and soluble (e.g., methanol or water).

  • Procedure: Prepare a standard solution of known concentration and a sample solution. Measure the absorbance of both solutions at the λmax of this compound.

  • Calculation: The concentration, and thus the purity, of the sample can be determined using a calibration curve or by direct comparison with the standard.

Comparison of Analytical Methods

The following table summarizes the performance of HPLC in comparison to the alternative methods for the purity assessment of this compound.

FeatureHPLCNon-Aqueous TitrationKarl Fischer TitrationTLCUV-Vis Spectrophotometry
Typical Purity >98%≥88.0% (Assay)N/A (Measures water content, ≤18.0% reported)QualitativeQuantitative (Purity dependent on spectral overlap of impurities)
Selectivity High (Separates isomers and related impurities)Low (Measures total acidity)High (Specific for water)Moderate (Separation depends on mobile phase)Low (Affected by absorbing impurities)
Sensitivity High (ppm level)ModerateHigh (for water)LowModerate
Quantitation ExcellentGood (for assay)Excellent (for water)Semi-quantitative at bestGood (with pure standard)
Throughput ModerateHighHighHighHigh
Cost HighLowModerateVery LowLow

Visualizing the Workflow and Method Selection

The following diagrams illustrate the experimental workflow for HPLC purity assessment and the decision-making process for selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Method_Selection node_rect node_rect start Purity Assessment Required q1 Need to identify and quantify specific impurities? start->q1 q2 Need a quick qualitative check? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Need total acid content (assay)? q2->q3 No tlc Use TLC q2->tlc Yes q4 Need water content? q3->q4 No titration Use Non-Aqueous Titration q3->titration Yes kf Use Karl Fischer Titration q4->kf Yes uv_vis Use UV-Vis (with caution) q4->uv_vis No

Caption: Decision logic for selecting an analytical method.

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For a comprehensive purity profile, including the identification and quantification of impurities, HPLC is the method of choice due to its high selectivity and sensitivity. However, for rapid quality control, overall assay, or specific measurements like water content, titrimetric methods and TLC offer valuable and cost-effective alternatives . A combination of these techniques can provide a complete and robust characterization of the compound's purity.

References

A Comparative Guide to the Cross-Reactivity of 4'-Aminoazobenzene-4-sulphonic Acid-Based Sensors and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of electrochemical sensors based on aromatic amines with azo groups, focusing on data from sensors developed using 4-aminobenzoic acid (4-ABA), a structural analog of 4'-Aminoazobenzene-4-sulphonic acid. Due to a lack of extensive, direct cross-reactivity studies on sensors made specifically from this compound, this guide utilizes data from its close analog to provide representative performance benchmarks and experimental protocols.

Performance Comparison: Cross-Reactivity Analysis

The selectivity of a sensor is a critical parameter, indicating its ability to distinguish the target analyte from other potentially interfering species. In the context of electrochemical sensors, interference is typically measured as the percentage change in the sensor's current response to the target analyte in the presence of a potential interferent.

The following table summarizes the cross-reactivity data for a poly(4-ABA)-based electrochemical sensor designed for the detection of azo dyes, Sunset Yellow FCF and Tartrazine. This provides insight into the expected selectivity of sensors with similar functional groups.

Table 1: Cross-Reactivity of a Poly(4-Aminobenzoic Acid)-Based Sensor [1]

Interfering SubstanceConcentration Ratio (Interferent:Analyte)Signal Change (%) for Sunset Yellow FCFSignal Change (%) for Tartrazine
K⁺1000:1< 5%< 5%
Mg²⁺1000:1< 5%< 5%
Ca²⁺1000:1< 5%< 5%
Al³⁺1000:1< 5%< 5%
NO₃⁻1000:1< 5%< 5%
Cl⁻1000:1< 5%< 5%
SO₄²⁻1000:1< 5%< 5%
Glucose1000:1< 5%< 5%
Rhamnose1000:1< 5%< 5%
Sucrose1000:1< 5%< 5%

Data is based on the study of a poly(4-ABA)/MWCNTs/GCE sensor for the detection of 0.050 µmol L⁻¹ of Sunset Yellow FCF and Tartrazine.[1]

Analysis: The data indicates that the poly(4-ABA)-based sensor exhibits high selectivity. Common inorganic ions and sugars, even at a 1000-fold excess concentration, did not significantly affect the sensor's response to the target azo dyes. This high degree of selectivity is attributed to the specific electrochemical properties of the polymer film and the distinct oxidation potentials of the target analytes.[1]

Experimental Protocols

The following is a detailed methodology for a typical cross-reactivity study of an electrochemical sensor, based on the protocol for the poly(4-aminobenzoic acid)-based sensor.[1]

Objective: To assess the selectivity of the sensor by evaluating the impact of potential interfering species on the detection of the target analyte.

Materials and Apparatus:

  • Working Electrode: Glassy carbon electrode (GCE) modified with the sensing material (e.g., electropolymerized 4-aminobenzoic acid on multi-walled carbon nanotubes).

  • Reference Electrode: Ag/AgCl electrode.

  • Counter Electrode: Platinum wire.

  • Electrochemical Workstation: Potentiostat/Galvanostat.

  • Electrolyte Solution: Phosphate buffer solution (pH 7.0).

  • Target Analyte Solution: A known concentration of the target analyte (e.g., 0.050 µmol L⁻¹ Sunset Yellow FCF and Tartrazine).

  • Interfering Ion/Molecule Solutions: Stock solutions of potential interferents (e.g., KCl, MgCl₂, CaCl₂, AlCl₃, KNO₃, NaCl, K₂SO₄, glucose, rhamnose, sucrose) at a concentration 1000 times higher than the target analyte.

Procedure:

  • Baseline Measurement: Record the differential pulse voltammogram (DPV) of the target analyte solution in the electrolyte solution. The peak current corresponds to the initial signal.

  • Introduction of Interferent: Add a calculated volume of the stock solution of an interfering substance to the electrochemical cell to achieve the desired concentration ratio (e.g., 1000:1).

  • Interference Measurement: After gentle mixing, record the DPV of the mixed solution under the same conditions as the baseline measurement.

  • Data Analysis: Compare the peak current of the target analyte before and after the addition of the interfering substance. The percentage of signal change is calculated using the following formula: Signal Change (%) = [(I - I₀) / I₀] x 100 Where:

    • I is the peak current in the presence of the interferent.

    • I₀ is the initial peak current of the analyte.

  • Repeat for Each Interferent: Repeat steps 2-4 for each potential interfering species.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling mechanism of an electrochemical sensor based on an electropolymerized aromatic amine and the general workflow for assessing its cross-reactivity.

cluster_electrode Sensor Surface cluster_solution Solution Analyte Analyte PolymerFilm Poly(4-ABA) Film Analyte->PolymerFilm Adsorption & Electro-oxidation Electrode GCE PolymerFilm->Electrode Electron Transfer Signal Signal Electrode->Signal Generates Current Interferent Interferent Interferent->PolymerFilm No significant interaction

Caption: Proposed signaling mechanism of a poly(4-ABA) based electrochemical sensor.

start Start prepare_sensor Prepare Modified Electrode start->prepare_sensor measure_baseline Record Baseline Signal (Analyte Only) prepare_sensor->measure_baseline add_interferent Add Interfering Substance measure_baseline->add_interferent measure_interference Record Signal with Interferent add_interferent->measure_interference calculate_change Calculate Signal Change measure_interference->calculate_change evaluate_selectivity Evaluate Selectivity calculate_change->evaluate_selectivity end End evaluate_selectivity->end > 5% change (Interference) next_interferent Test Next Interferent evaluate_selectivity->next_interferent < 5% change next_interferent->add_interferent next_interferent->end All interferents tested

Caption: Experimental workflow for cross-reactivity testing of an electrochemical sensor.

References

Performance Evaluation of 4'-Aminoazobenzene-4-sulphonic Acid in Biological Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance evaluation of 4'-Aminoazobenzene-4-sulphonic acid (AASA) in the context of biological imaging. Rather than a primary imaging agent, AASA's principal role is as a molecular quencher in the design of activatable fluorescent probes. Here, we compare its performance characteristics against other commonly used quenchers, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting appropriate tools for their imaging needs.

Introduction to Quenchers in Biological Imaging

In biological imaging, quenchers are pivotal in the development of "smart" fluorescent probes that report on specific molecular events. These probes are often designed to be in an "off" state until they interact with a target analyte (e.g., an enzyme, a specific pH, or a reactive oxygen species). This interaction triggers a conformational change or cleavage event that separates a fluorophore from a quencher, leading to a detectable fluorescent signal. This compound is an azo-based molecule that can function as a quencher in such systems. Its performance is critically dependent on its spectral overlap with the emission of the donor fluorophore.

Comparative Performance of Quenchers

The efficacy of a quencher is determined by several key parameters, including its absorption spectrum, quenching efficiency, and photostability. Below is a comparison of AASA with other widely used quenchers in biological imaging.

Table 1: Comparison of Key Performance Metrics for Selected Quenchers

ParameterThis compound (AASA)DabcylQSY® 7Black Hole Quencher® 1 (BHQ-1)
Absorption Max (λmax) ~450 nm~453 nm~661 nm~534 nm
Effective Quenching Range 400-500 nm380-530 nm620-720 nm480-580 nm
Quenching Mechanism FRET/staticFRETFRETFRET/static (non-fluorescent)
Molecular Weight ( g/mol ) 295.3294.3~800~520
Solubility Water-solubleSoluble in organic solvents (e.g., DMF, DMSO)Water-solubleSoluble in organic solvents
Photostability ModerateModerateHighHigh

Experimental Protocols

To quantitatively assess the performance of a quencher like AASA, a common approach is to synthesize a fluorogenic substrate, for example, a peptide-based probe for a specific protease.

Protocol: Evaluation of Quenching Efficiency in a Protease-Activated Probe

  • Probe Synthesis: Synthesize a peptide sequence recognized by the target protease. Covalently label one terminus of the peptide with a suitable fluorophore (e.g., FAM, whose emission overlaps with AASA's absorption) and the other terminus with the quencher (e.g., AASA).

  • Spectroscopic Characterization:

    • Dissolve the intact probe in a suitable buffer (e.g., PBS, pH 7.4).

    • Measure the fluorescence emission spectrum of the probe using a spectrofluorometer. The excitation wavelength should be optimal for the chosen fluorophore.

    • Record the fluorescence intensity of the intact probe (F_quenched).

  • Enzymatic Cleavage Assay:

    • To the probe solution, add the target protease.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the increase in fluorescence intensity over time until the reaction reaches a plateau. This maximum intensity represents the fully cleaved, unquenched state (F_unquenched).

  • Control Experiment: Prepare a control sample containing only the fluorophore-labeled peptide (without the quencher) at the same concentration to determine its intrinsic fluorescence (F_max).

  • Calculation of Quenching Efficiency:

    • Quenching Efficiency (%) = (1 - (F_quenched / F_unquenched)) * 100

Visualizing Molecular Mechanisms and Workflows

Mechanism of a Protease-Activated Fluorescent Probe

The following diagram illustrates the "turn-on" mechanism of a fluorescent probe upon enzymatic cleavage, separating the fluorophore from the quencher.

G cluster_0 Initial State: Quenched (Low Fluorescence) cluster_1 Final State: Active (High Fluorescence) Fluorophore Fluorophore Peptide Peptide Linker Fluorophore->Peptide Quencher Quencher (e.g., AASA) Peptide->Quencher Protease Protease Peptide->Protease Cleavage Event Fluorophore_c Fluorophore Peptide_c1 Cleaved Peptide Fluorophore_c->Peptide_c1 Quencher_c Quencher Peptide_c2 Cleaved Peptide Peptide_c2->Quencher_c

Caption: Mechanism of a protease-activated fluorescent probe.

Experimental Workflow for Quencher Performance Evaluation

This diagram outlines the key steps in the experimental protocol for evaluating the performance of a quencher.

G A Synthesize Fluorophore-Peptide-Quencher Probe BB BB A->BB B Measure Baseline Fluorescence (Quenched State) C Add Protease to Initiate Cleavage D Monitor Fluorescence Increase Over Time C->D E Determine Maximum Fluorescence (Unquenched State) D->E F Calculate Quenching Efficiency E->F BB->C

Caption: Experimental workflow for quencher performance evaluation.

Conclusion

This compound can serve as an effective quencher for fluorophores emitting in the blue-green spectral range. Its water solubility is an advantage for certain biological applications. However, its moderate photostability and limited quenching range compared to broader-range quenchers like the BHQ series may limit its utility. The choice of a quencher should be guided by the specific emission properties of the selected fluorophore, the desired photostability of the probe, and the chemical environment of the biological system under investigation. For applications requiring high sensitivity and photostability, more advanced quenchers such as the QSY or BHQ series may be more suitable alternatives.

inter-laboratory validation of an analytical method using 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of quality control in the pharmaceutical and chemical industries is the validation of analytical methods to ensure they are suitable for their intended purpose.[1] When a method is to be used across multiple sites, an inter-laboratory validation (also known as a collaborative study or assessing reproducibility) is crucial to demonstrate its robustness and reliability in different environments.[2][3][4] This guide provides a comparative overview of two common analytical techniques for the quantification of 4'-Aminoazobenzene-4-sulphonic acid, a significant organic intermediate and dye.[5][6]

The performance of a primary method, High-Performance Liquid Chromatography (HPLC), is evaluated through a simulated inter-laboratory study. A secondary method, UV-Vis Spectrophotometry, is presented as a simpler, alternative technique. The data herein is synthesized based on typical performance characteristics for the analysis of analogous azo dyes and sulfonated compounds to provide a realistic comparison for researchers, scientists, and drug development professionals.[7][8][9]

Inter-Laboratory Comparison of the HPLC-UV Method

An inter-laboratory study was conducted to evaluate the reproducibility of a standardized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. Five laboratories were provided with identical samples containing a known concentration (10.0 µg/mL) of the analyte. The results of this comparative analysis are summarized in Table 1. Reproducibility, which expresses the precision between laboratories, is a key parameter in the standardization of an analytical procedure.[1][4]

Table 1: Inter-Laboratory Results for the Quantification of this compound by HPLC-UV

LaboratoryMeasured Concentration (µg/mL)Recovery (%)Precision (RSD, %)
Laboratory 19.9299.21.4
Laboratory 210.15101.51.9
Laboratory 39.8598.51.6
Laboratory 410.08100.81.2
Laboratory 59.9799.71.7
Overall 9.99 99.9 1.6

Comparison of Key Performance Parameters

The selection of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available equipment. HPLC generally offers greater specificity and sensitivity, while UV-Vis spectrophotometry provides a simpler and more rapid analysis. The key performance characteristics for both a validated HPLC-UV method and a UV-Vis spectrophotometric method for this compound are summarized in Table 2. These parameters are defined by the International Council on Harmonisation (ICH) guidelines for analytical method validation.[1][4]

Table 2: Comparison of Validated HPLC-UV and UV-Vis Spectrophotometry Methods

Validation ParameterHPLC-UV MethodUV-Vis Spectrophotometry MethodICH Acceptance Criteria (Typical)
Linearity (r²)≥ 0.999≥ 0.998≥ 0.99
Limit of Detection (LOD)0.04 µg/mL0.2 µg/mLMethod Dependent
Limit of Quantification (LOQ)0.12 µg/mL0.6 µg/mLMethod Dependent
Accuracy (Recovery %)98.5 - 101.5%97.0 - 103.0%98.0 - 102.0% for assay
Precision (RSD %)< 2.0%< 3.0%≤ 2% for assay
SpecificityHigh (Separates from impurities)Low (Prone to interference)Must demonstrate specificity

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results across different laboratories. The following sections outline the methodologies for the two techniques discussed.

Protocol 1: RP-HPLC with UV Detection

This method provides a selective and sensitive means for the quantification of this compound.

  • Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1.0, 5.0, 10.0, 15.0, 20.0 µg/mL) by serial dilution of the stock solution with the mobile phase. A minimum of 5 concentrations is recommended to establish linearity.[1]

    • Sample Solution: Prepare the sample to be analyzed to have a theoretical concentration of 10.0 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of 0.1 M Ammonium Acetate buffer (pH 6.5) and Acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., ~420 nm).

  • Method Validation Parameters:

    • The validation of the analytical method should be performed in accordance with ICH guidelines.[4]

    • Specificity: Assessed by analyzing a blank, a placebo (if applicable), and the analyte, demonstrating no interference at the analyte's retention time.

    • Linearity: Determined by plotting the peak area response versus the concentration of the working standards and calculating the correlation coefficient.

    • Accuracy: Evaluated by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.[1]

    • Precision:

      • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.[4]

      • Intermediate Precision: Assessed by varying conditions within the lab (different analysts, days, instruments).[4]

      • Reproducibility (Inter-laboratory precision): Assessed by a collaborative study between different laboratories.[4]

    • LOD & LOQ: Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

Protocol 2: UV-Vis Spectrophotometry

This method is a simpler, faster alternative, suitable for screening or for matrices where interfering substances are not expected.

  • Sample Preparation:

    • Solvent: 0.1 M Hydrochloric Acid.

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 2.0, 4.0, 6.0, 8.0, 10.0 µg/mL) by serial dilution of the stock solution with the solvent.

  • Spectrophotometric Analysis:

    • Instrument: UV-Vis Spectrophotometer.

    • Wavelength Scan: Scan a standard solution from 200 to 700 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

    • Measurement: Measure the absorbance of all standard and sample solutions at the determined λmax.

  • Method Validation Parameters:

    • Validation should follow ICH guidelines, focusing on parameters relevant to spectrophotometric analysis.[10][11]

    • Linearity: A calibration curve is constructed by plotting absorbance versus concentration. The linearity is assessed by the correlation coefficient of the curve.[11]

    • Accuracy & Precision: Determined similarly to the HPLC method, using samples of known concentrations.

    • LOD & LOQ: Can be estimated from the calibration curve's parameters.

Workflow and Signaling Pathway Visualization

The following diagram illustrates the typical workflow for an inter-laboratory validation study, a critical process for standardizing an analytical method.[2]

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Inter-Laboratory Execution cluster_2 Phase 3: Data Analysis & Reporting A Develop & Optimize Analytical Method B Perform Single-Lab Validation (SLV) A->B ICH Q2(R1) C Draft Standardized Protocol (SOP) B->C Finalize Parameters D Prepare & Distribute Homogeneous Samples C->D To all labs E Lab 1 Analyzes Samples D->E F Lab 2 Analyzes Samples D->F G Lab 'n' Analyzes Samples D->G H Submit Raw Data to Coordinator E->H F->H G->H I Statistical Analysis (e.g., ANOVA) H->I Compile Data J Calculate Reproducibility (RSD_R) I->J Assess Variance K Final Validation Report J->K

Caption: Workflow of an Inter-Laboratory Validation Study.

References

A Comparative Guide to Metal Ion Detection: 4'-Aminoazobenzene-4-sulphonic Acid and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of metal ions is a critical aspect of research and development in numerous scientific fields, including environmental monitoring, pharmaceutical analysis, and toxicology. This guide provides a comparative analysis of 4'-Aminoazobenzene-4-sulphonic acid and other prominent reagents used for the colorimetric and fluorometric detection of metal ions. While this compound is a well-known azo dye, its direct application and quantitative performance data in metal ion sensing are not extensively documented in publicly available literature. Therefore, this guide will discuss its potential based on the behavior of structurally similar azo dyes and provide a detailed, data-driven comparison with established alternative reagents: Rhodamine B and Dithizone.

Overview of Metal Ion Detection with Organic Reagents

Organic chromogenic and fluorogenic reagents are widely employed for the detection of metal ions due to their ability to form colored or fluorescent complexes upon binding with specific metal cations. The interaction between the reagent and the metal ion alters the electronic structure of the molecule, leading to a measurable change in its absorption or emission spectrum. Azo dyes, characterized by the -N=N- chromophore, are a significant class of compounds explored for this purpose. Their synthesis is often straightforward, and their colorimetric response to various metal ions can be visually observed.

This compound: A Potential but Undocumented Candidate

This compound, a derivative of azobenzene, possesses the characteristic azo linkage and functional groups that could potentially participate in metal ion coordination. Azo dyes with hydroxyl, carboxyl, or amino groups adjacent to the azo group have shown effective chromogenic sensing of metal ions such as Fe(III), Co(II), and Ni(II). The interaction typically involves the formation of a coordination complex, causing a shift in the absorption band of the dye to a visible light region, resulting in a distinct color change.

However, a comprehensive search of scientific literature reveals a lack of specific quantitative data regarding the use of this compound for the detection of metal ions, including its limit of detection (LOD), selectivity, and sensitivity. Its primary documented applications are in the synthesis of other dyes and in photocatalytic wastewater treatment.

Comparative Analysis with Alternative Reagents

To provide a practical guide for researchers, this section details the performance of two widely used alternative reagents for metal ion detection: Rhodamine B (a fluorescent and colorimetric probe) and Dithizone (a colorimetric reagent for heavy metals).

Quantitative Performance Data

The following table summarizes the quantitative performance of selected reagents for the detection of specific metal ions. It is important to note that direct quantitative data for this compound is not available, and the data for "Other Azo Dyes" is provided as a reference for the potential performance of this class of compounds.

ReagentTarget Metal Ion(s)Detection MethodLimit of Detection (LOD)Linear RangeKey Observations
Other Azo Dyes (e.g., Rhodanine-based) Fe³⁺Colorimetric5.14 µM[1]Not specifiedHigh binding affinity and selectivity for Fe³⁺.[1]
Rhodamine B derivative (RhB-DCT) Fe³⁺Fluorometric & Colorimetric0.0521 µM[2]5 - 100 µM[2]Rapid response, broad pH stability, and high selectivity.[2]
Rhodamine B derivative (NA-RhBEA) Fe³⁺Fluorometric0.84 µmol L⁻¹0 - 500 µmolHigh selectivity for Fe³⁺ in ethanol/buffer solution.
Dithizone Pb²⁺, Cd²⁺, Zn²⁺ColorimetricSensitive to 0.1 ppm for Pb²⁺0 - 10 µg for Pb²⁺Forms intensely colored complexes with various heavy metals; requires extraction into an organic solvent.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental results. Below are representative protocols for metal ion detection using the discussed classes of reagents.

General Protocol for Metal Ion Detection using Azo Dyes

This protocol is a generalized procedure based on the synthesis and application of azo dyes derived from sulfanilic acid, a structural analog of this compound.

1. Synthesis of the Azo Dye Reagent:

  • Diazotization: Dissolve sulfanilic acid in an aqueous solution of sodium carbonate. Cool the solution in an ice bath. Add a solution of sodium nitrite, followed by the dropwise addition of concentrated hydrochloric acid with continuous stirring to form the diazonium salt.

  • Coupling Reaction: Prepare a solution of the coupling component (e.g., a phenol or naphthol derivative) in an appropriate solvent. Add the freshly prepared diazonium salt solution dropwise to the coupling component solution while maintaining a low temperature and stirring vigorously.

  • Purification: The resulting azo dye precipitate is collected by filtration, washed, and can be purified by recrystallization.

2. Colorimetric Detection of Metal Ions:

  • Prepare a stock solution of the synthesized azo dye in a suitable solvent (e.g., ethanol, DMSO).

  • In a series of test tubes or a 96-well plate, add a fixed volume of the azo dye solution.

  • Add varying concentrations of the target metal ion solution to each tube/well.

  • Add a buffer solution to maintain the optimal pH for complex formation.

  • Allow the reaction to proceed for a specified time.

  • Measure the absorbance of the solutions at the wavelength of maximum absorption (λmax) of the metal-dye complex using a UV-Vis spectrophotometer.

  • A color change from the original dye color to the color of the complex indicates the presence of the metal ion.

Protocol for Fe³⁺ Detection using a Rhodamine B-based Probe

This protocol is based on the use of a Rhodamine B derivative for the fluorometric and colorimetric detection of Fe³⁺.[2][6]

1. Preparation of Reagents:

  • Prepare a stock solution of the Rhodamine B-based probe (e.g., RhB-DCT) in an ethanol-water mixture (1:1, v/v).

  • Prepare stock solutions of various metal ions (as their nitrate or chloride salts) in deionized water.

2. Detection Procedure:

  • To a cuvette containing the Rhodamine B probe solution, add a specific concentration of the Fe³⁺ solution.

  • For colorimetric detection, observe the color change of the solution (typically from colorless to pink). Measure the UV-Vis absorption spectrum, noting the appearance of a new absorption band (e.g., around 562 nm).

  • For fluorometric detection, excite the solution at the appropriate wavelength (e.g., 550 nm) and measure the fluorescence emission spectrum. A significant increase in fluorescence intensity at a specific wavelength (e.g., 584 nm) indicates the presence of Fe³⁺.

  • To determine the limit of detection, perform a titration by adding increasing concentrations of Fe³⁺ to the probe solution and measuring the corresponding fluorescence intensity.

Protocol for Heavy Metal Detection using the Dithizone Method

This protocol describes a general procedure for the extraction and colorimetric determination of heavy metals like lead, zinc, and cadmium using Dithizone.[3][4]

1. Preparation of Reagents:

  • Prepare a stock solution of Dithizone in an organic solvent such as chloroform or carbon tetrachloride. This solution is typically green.

  • Prepare standard solutions of the target heavy metal ions.

  • Prepare buffer solutions to adjust the pH of the aqueous samples.

2. Extraction and Detection:

  • Take a known volume of the aqueous sample containing the heavy metal ions in a separatory funnel.

  • Adjust the pH of the sample to the optimal value for the specific metal-dithizone complex formation.

  • Add a small volume of the Dithizone solution to the separatory funnel and shake vigorously to extract the metal-dithizone complex into the organic phase. The color of the organic phase will change from green to red, orange, or violet depending on the metal.

  • Separate the organic layer.

  • Repeat the extraction with fresh portions of the Dithizone solution until the green color of the Dithizone solution no longer changes, indicating complete extraction of the metal.

  • Combine the organic extracts and measure the absorbance at the λmax of the metal-dithizone complex using a UV-Vis spectrophotometer.

  • The concentration of the metal ion is determined by comparing the absorbance to a calibration curve prepared with standard solutions.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and workflows can aid in understanding the principles behind these detection methods.

Metal_Ion_Detection_Workflow cluster_azo Azo Dye Based Detection Azo_Reagent Azo Dye Reagent (e.g., this compound derivative) Complex_Azo Metal-Azo Complex Azo_Reagent->Complex_Azo Binding Metal_Ion_Azo Metal Ion (e.g., Fe³⁺) Metal_Ion_Azo->Complex_Azo Color_Change Color Change (Visual Detection) Complex_Azo->Color_Change Spectrophotometer_Azo UV-Vis Spectrophotometer Complex_Azo->Spectrophotometer_Azo Measurement Absorbance_Data Absorbance Data Spectrophotometer_Azo->Absorbance_Data

Caption: Workflow for metal ion detection using an azo dye reagent.

Rhodamine_Signaling cluster_rhodamine Rhodamine B Based Signaling Spirolactam Rhodamine B Derivative (Spirolactam Form - Colorless, Non-fluorescent) Open_Ring Open Ring Amide Form (Pink, Fluorescent) Spirolactam->Open_Ring Ring Opening Metal_Ion_Rh Metal Ion (e.g., Fe³⁺) Metal_Ion_Rh->Open_Ring Fluorescence Fluorescence Emission Open_Ring->Fluorescence Color Color Change Open_Ring->Color

Caption: Signaling mechanism of a Rhodamine B-based probe for metal ion detection.

Dithizone_Workflow cluster_dithizone Dithizone Method Workflow Aqueous_Sample Aqueous Sample (containing Heavy Metal Ions) pH_Adjustment pH Adjustment Aqueous_Sample->pH_Adjustment Extraction Liquid-Liquid Extraction pH_Adjustment->Extraction Dithizone_Solution Dithizone in Organic Solvent (Green) Dithizone_Solution->Extraction Organic_Phase Organic Phase (Colored Metal-Dithizone Complex) Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Depleted of Metal Ions) Extraction->Aqueous_Phase Spectrophotometer_Dithizone UV-Vis Spectrophotometer Organic_Phase->Spectrophotometer_Dithizone Measurement Concentration_Data Concentration Data Spectrophotometer_Dithizone->Concentration_Data

Caption: Experimental workflow for heavy metal detection using the Dithizone method.

Conclusion

While this compound belongs to the versatile class of azo dyes with potential for metal ion sensing, the lack of specific performance data in the current literature makes it difficult to recommend for quantitative applications without further investigation. For researchers requiring high sensitivity and selectivity, particularly for Fe³⁺, Rhodamine B-based fluorescent probes offer a well-documented and superior alternative with very low detection limits. The Dithizone method, although less sensitive and requiring a more complex extraction procedure, remains a viable option for the determination of a range of heavy metals. The choice of reagent will ultimately depend on the specific metal ion of interest, the required sensitivity, the sample matrix, and the available instrumentation. Further research into the metal-chelating properties of this compound and similar azo dyes could yet reveal them to be valuable tools for metal ion detection.

References

A Comparative Guide to Dye-Sensitized Solar Cells: 4'-Aminoazobenzene-4-sulphonic acid versus Ruthenium-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4'-Aminoazobenzene-4-sulphonic acid and ruthenium-based dyes in dye-sensitized solar cells (DSSCs). While ruthenium-based complexes have historically dominated the field due to their high power conversion efficiencies and stability, research into alternative, cost-effective, and metal-free organic dyes like this compound is gaining momentum. This document summarizes key performance data, details experimental protocols for characterization, and provides visual representations of the underlying principles of DSSC operation.

Performance Comparison

Table 1: Photovoltaic Performance of Selected Ruthenium-Based Dyes in DSSCs

DyeVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
N7190.74-13.90-4.30[1]
N719 (with co-adsorbent)0.765-14.87-5.20[1]
Black Dye0.7220.5-10.4[2][3]
PRT-13---10.3[2]
HIS-20.6923.07-11.1[2]
N7490.6821.28-10.5[2]

Table 2: Photovoltaic Performance of an Azobenzene-Based Dye in DSSCs

Dye SystemVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
N719/Azobenzenecarboxylic acid0.765-14.87-5.20[1]

Note: The data for the azobenzene-based system is for a co-sensitized cell with N719, which significantly enhances its performance.

Discussion on Efficacy

Ruthenium-based dyes, such as N719 and black dye, have long been the benchmark in DSSC research, consistently achieving power conversion efficiencies exceeding 10%.[2][3] Their success is attributed to a broad absorption spectrum, long-lived metal-to-ligand charge transfer (MLCT) excited states, and excellent stability on the semiconductor surface.

Azo dyes, including this compound, represent a promising class of metal-free organic sensitizers. They are attractive due to their high molar extinction coefficients, low cost, and tunable optical properties through molecular engineering. However, their reported efficiencies in DSSCs have generally been lower than their ruthenium counterparts. Studies on similar azo dyes have reported efficiencies in the range of 0.32% to 0.42% for standalone sensitizers.[4] The performance of azobenzene-based dyes can be significantly improved when used as a co-adsorbent with other dyes, as demonstrated by the N719/Azobenzenecarboxylic acid system, which reached a PCE of 5.20%.[1] This enhancement is often attributed to reduced dye aggregation and improved electron injection.[1]

Experimental Protocols

Accurate and reproducible characterization is crucial for evaluating and comparing the performance of different dyes in DSSCs. The following are detailed methodologies for key experiments.

Current-Voltage (I-V) Characterization

The I-V curve of a DSSC is measured to determine its primary photovoltaic parameters.

  • Instrumentation: A solar simulator (e.g., Oriel Newport) providing AM 1.5G illumination (100 mW/cm²) and a source meter (e.g., Keithley 2440).

  • Procedure:

    • The DSSC is placed under the solar simulator, and its active area is defined using a mask to prevent overestimation of the efficiency due to scattered light.

    • The cell is connected to the source meter.

    • The voltage is swept from a reverse bias to a forward bias (or vice versa), and the corresponding current is measured. The scan rate should be slow enough to allow the cell to reach a steady state at each voltage step.

    • From the I-V curve, the Voc (the voltage at zero current), Jsc (the current density at zero voltage), and the maximum power point (Pmax) are determined.

    • The fill factor (FF) is calculated as: FF = (Jmax × Vmax) / (Jsc × Voc)

    • The power conversion efficiency (PCE) is calculated as: PCE (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the incident power density of the light.

Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement

IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of collected electrons to incident photons at a specific wavelength.

  • Instrumentation: A light source (e.g., Xenon lamp), a monochromator, a potentiostat, and a calibrated photodiode.

  • Procedure:

    • The DSSC is illuminated with monochromatic light from the xenon lamp passed through the monochromator.

    • The photocurrent generated by the cell at a specific wavelength is measured using the potentiostat under short-circuit conditions.

    • The intensity of the monochromatic light at that wavelength is measured using the calibrated photodiode.

    • The IPCE is calculated using the formula: IPCE(λ) (%) = (1240 × Jsc(λ)) / (λ × Pin(λ)) × 100 where Jsc(λ) is the short-circuit current density at wavelength λ, λ is the wavelength in nm, and Pin(λ) is the incident power density at wavelength λ.

    • This process is repeated across the desired range of wavelengths to obtain the IPCE spectrum.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique used to investigate the internal charge transfer processes and recombination kinetics within the DSSC.

  • Instrumentation: A potentiostat with a frequency response analyzer.

  • Procedure:

    • The DSSC is held at a constant DC bias (often at Voc) under illumination.

    • A small AC voltage perturbation is applied over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).

    • The resulting AC current response is measured.

    • The impedance is calculated at each frequency, and the data is typically presented as a Nyquist plot (imaginary vs. real impedance) or a Bode plot (impedance and phase angle vs. frequency).

    • The resulting spectra can be fitted to an equivalent circuit model to extract parameters related to charge transfer resistance at the TiO₂/dye/electrolyte interface, the counter electrode, and diffusion within the electrolyte.

Visualizations

DSSC Working Principle

DSSC_Workflow cluster_photoanode Photoanode cluster_electrolyte Electrolyte TiO2 TiO₂ Nanoparticles External_Load External Load TiO2->External_Load 3. Electron Transport Dye Dye Molecule Dye->TiO2 2. Electron Injection Redox Redox Mediator (I⁻/I₃⁻) Redox->Dye 6. Dye Regeneration Counter_Electrode Counter Electrode (Pt) Counter_Electrode->Redox 5. Redox Reduction External_Load->Counter_Electrode 4. External Circuit Sunlight Sunlight (hν) Sunlight->Dye 1. Light Absorption

Caption: Workflow of a Dye-Sensitized Solar Cell (DSSC).

Energy Level Diagram

Energy_Levels cluster_dssc DSSC Energy Levels lumo LUMO homo HOMO cb Conduction Band vb Valence Band redox_pot Redox Potential Dye_LUMO Dye LUMO Dye_HOMO Dye HOMO TiO2_CB TiO₂ CB Dye_LUMO->TiO2_CB Electron Injection TiO2_VB TiO₂ VB Electrolyte I⁻/I₃⁻ Electrolyte->Dye_HOMO Dye Regeneration

Caption: Energy level alignment in a DSSC.

References

Safety Operating Guide

Proper Disposal of 4'-Aminoazobenzene-4-sulphonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4'-Aminoazobenzene-4-sulphonic acid (CAS No. 104-23-4), a chemical commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle and dispose of this compound with care, treating it as a hazardous waste. The primary and recommended method of disposal is through a licensed and approved waste disposal facility. In-laboratory treatment or neutralization is not advised without specific, validated protocols due to the potential for creating hazardous byproducts.

Essential Safety and Handling Information

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and lab coats.[1] Handling should occur in a well-ventilated area.[1]

In case of accidental release, avoid dust formation.[2] Spilled material should be collected and placed in a suitable, closed container for disposal.[1] Discharge into the environment, including sewer systems, must be avoided.[1]

Quantitative Data Summary

The following table summarizes key identifiers and hazard classifications for this compound. Waste codes should be assigned by the user based on the specific application and in accordance with local, state, and federal regulations.

ParameterInformationSource
Chemical Name This compound[2]
CAS Number 104-23-4[2]
Primary Hazard Harmful if swallowed (Acute toxicity, Oral, Category 4)[2]
Primary Disposal Route Dispose of contents/container to an appropriate treatment and disposal facility.[2]
Potential EPA Waste Code D002 (Corrosivity) if pH is ≤ 2 or ≥ 12.5[3]
Potential EPA Waste Code K181 (Wastes from the production of dyes and/or pigments) - Note: May not apply to lab disposal of the pure chemical.[4]

Disposal Protocol

Given the hazardous nature of this compound and the lack of established, simple protocols for its neutralization or degradation in a standard laboratory setting, chemical treatment by individual researchers is not recommended. Azo dyes can degrade into other hazardous compounds, such as aromatic amines, under certain conditions.[5][6] Therefore, the most prudent and compliant disposal method is to manage it as a hazardous waste through a professional service.

Step-by-Step Disposal Procedure:

  • Containment: Ensure the this compound waste is in a sealed, properly labeled container. The label should clearly identify the contents and associated hazards.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to determine the specific procedures for hazardous waste pickup.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and recommended workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Path start Start: Have 4'-Aminoazobenzene- 4-sulphonic acid waste assess_hazards Assess Hazards (Consult SDS) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe contain Securely Contain & Label Waste ppe->contain decision In-Lab Treatment Feasible? contain->decision no_treat No, potential for hazardous byproducts. Follow standard hazardous waste procedures. decision->no_treat No contact_ehs Contact Institutional EHS/ Safety Officer no_treat->contact_ehs schedule_pickup Arrange for Pickup by Licensed Waste Disposal Vendor contact_ehs->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4'-Aminoazobenzene-4-sulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate safety, operational, and disposal information for 4'-Aminoazobenzene-4-sulphonic acid, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2] The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3]Protects against dust, splashes, and eye irritation.[4][5][6]
Skin Protection Fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1][3]Prevents skin contact and irritation.[4][5][7] Contaminated clothing should be removed immediately and washed before reuse.[4]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3] For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[4][7]Protects against inhalation of dust and potential respiratory irritation.[4][6]

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are critical to prevent accidents and ensure the integrity of research.

  • Preparation :

    • Ensure adequate ventilation in the handling area.[1][3]

    • Locate and ensure accessibility of emergency exits and risk-elimination areas.[1]

    • Verify that eyewash stations and safety showers are close to the workstation.[5]

    • Inspect all PPE for integrity before use.[1][3]

  • Handling :

    • Avoid the formation of dust and aerosols.[3]

    • Do not eat, drink, or smoke when using this product.[1]

    • Avoid contact with skin and eyes.[3]

    • Wash hands thoroughly after handling.[1]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

Emergency and First-Aid Protocols

In case of exposure, immediate and appropriate first-aid measures are crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Chemical Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • Contaminated Packaging : Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[3]

Workflow for Safe Handling

The following diagram outlines the logical workflow for handling this compound, from preparation to disposal.

Workflow for Handling this compound A Preparation - Ensure Ventilation - Check Emergency Equipment - Inspect PPE B Don PPE - Goggles - Gloves - Protective Clothing - Respirator (if needed) A->B Proceed to Handling C Handling - Avoid Dust Formation - No Eating/Drinking/Smoking - Avoid Contact B->C Safe Handling Practices D Storage - Tightly Closed Container - Dry, Cool, Well-Ventilated Area C->D After Use E Accidental Release - Evacuate Area - Wear Full PPE - Contain Spill - Collect & Dispose C->E In Case of Spill H First Aid (If Exposed) - Follow Protocol (Inhalation, Skin, Eye, Ingestion) - Seek Medical Attention C->H In Case of Exposure F Decontamination - Doff PPE - Wash Hands & Exposed Skin D->F G Waste Disposal - Licensed Chemical Destruction - Controlled Incineration - Rinse/Puncture Containers E->G Dispose of Contaminated Material F->G Dispose of Used PPE & Waste

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.